molecular formula C12H14FNO B1333394 4-(4-Fluorobenzoyl)piperidine CAS No. 56346-57-7

4-(4-Fluorobenzoyl)piperidine

Cat. No.: B1333394
CAS No.: 56346-57-7
M. Wt: 207.24 g/mol
InChI Key: ABERUOJGWHYBJL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperidine is a useful research compound. Its molecular formula is C12H14FNO and its molecular weight is 207.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
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InChI

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERUOJGWHYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347223
Record name 4-(4-Fluorobenzoyl)piperidine
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Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56346-57-7
Record name 4-(4-Fluorobenzoyl)piperidine
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Record name 4-(4-Fluorobenzoyl)piperidine
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Record name 4-(4-Fluorobenzoyl)piperidine
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Record name 4-(4-FLUOROBENZOYL)PIPERIDINE
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Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Cornerstone in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." this compound is a quintessential example of such a scaffold. Its prevalence is not coincidental but rather a testament to a unique convergence of physicochemical properties and versatile reactivity that medicinal chemists have strategically exploited for decades. This guide offers a comprehensive technical overview of this compound, delving into its synthesis, chemical properties, analytical characterization, and pivotal role as a building block in the development of novel therapeutics. The intended audience—researchers, scientists, and drug development professionals—will find field-proven insights and detailed protocols to effectively leverage this critical chemical entity.

The core value of this compound lies in the synergistic interplay of its two key components: the piperidine ring and the 4-fluorobenzoyl moiety. The piperidine ring, a saturated heterocycle, provides a robust, three-dimensional scaffold that can improve aqueous solubility and introduce a basic nitrogen atom, a common feature in many centrally active drugs for interacting with biological targets.[1] Concurrently, the 4-fluorobenzoyl group offers several strategic advantages. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pharmacokinetic profile of a drug candidate.[2] The ketone linkage provides a strong hydrogen bond acceptor, crucial for anchoring ligands within receptor binding pockets.[3] This combination has proven particularly effective in the design of ligands for serotonin (5-HT) and dopamine receptors, making the 4-(p-fluorobenzoyl)piperidine fragment a crucial component in the development of antipsychotic and neurological drugs.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and synthesis. This compound is typically a white to off-white crystalline powder, and its hydrochloride salt is often used to improve solubility and handling.[6][7]

PropertyValueSource(s)
Chemical Name (4-Fluorophenyl)(piperidin-4-yl)methanone[8]
CAS Number 56346-57-7 (Free Base)[6][8]
CAS Number 25519-78-2 (Hydrochloride Salt)[3][9]
Molecular Formula C₁₂H₁₄FNO[8]
Molecular Weight 207.24 g/mol [8]
Appearance White to off-white crystalline powder[6]
Melting Point 102-105°C (Free Base)[6]
Melting Point 222-224°C (Hydrochloride Salt)[10][11]
Solubility Soluble in DMSO, methanol, chloroform; insoluble in water[6]
Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides the definitive structural confirmation and purity assessment for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, a multiplet for the proton at the C4 position of the piperidine ring, and a series of multiplets for the remaining piperidine ring protons. The N-H proton of the piperidine ring will also be present, though its chemical shift can be broad and solvent-dependent.[2][12]

    • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift. The carbon atoms of the fluorophenyl ring will appear in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J C-F). The carbons of the piperidine ring will appear in the aliphatic region.[2] The presence of rotamers due to the restricted rotation around the amide bond in N-acylated piperidine derivatives can sometimes lead to the appearance of multiple signals for a single carbon, a phenomenon that can be studied using dynamic NMR techniques.[13][14]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (207.24 g/mol ).[8][15]

Synthesis and Chemical Reactivity

The synthesis of this compound is well-established, typically proceeding through a pathway that ensures high purity and yield, making it readily accessible for research and development.

A Validated Synthetic Workflow

A common and reliable method involves a two-step process starting with a protected piperidine derivative, followed by deprotection. This approach prevents side reactions at the piperidine nitrogen.

  • Step 1: Friedel-Crafts Acylation. The synthesis begins with the reaction of 1-acetylisonipecotoyl chloride (an N-protected piperidine derivative) with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the piperidine carbonyl group to the fluorobenzene ring, yielding 1-acetyl-4-(4-fluorobenzoyl)piperidine.[16]

  • Step 2: Acidic Hydrolysis (Deprotection). The resulting N-acetyl protected intermediate is then subjected to hydrolysis under acidic conditions, typically by refluxing with hydrochloric acid (HCl). This step removes the acetyl protecting group from the piperidine nitrogen, yielding the final product, this compound, which is isolated as its hydrochloride salt.[10][17]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acidic Hydrolysis 1-acetylisonipecotoyl_chloride 1-Acetylisonipecotoyl Chloride Reaction1 Reflux 1-acetylisonipecotoyl_chloride->Reaction1 Fluorobenzene Fluorobenzene Fluorobenzene->Reaction1 AlCl3 Aluminum Chloride (Catalyst) AlCl3->Reaction1 Intermediate 1-Acetyl-4-(4-fluorobenzoyl)piperidine Reaction1->Intermediate Reaction2 Reflux (2 hours) Intermediate->Reaction2 HCl 6N Hydrochloric Acid HCl->Reaction2 Final_Product This compound HCl Reaction2->Final_Product

Synthetic workflow for this compound HCl.
Chemical Reactivity and Derivatization

The true power of this compound lies in its capacity for controlled chemical modification, allowing for the systematic exploration of chemical space in drug design.

  • N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification. It readily undergoes N-alkylation or N-arylation with various electrophiles (e.g., alkyl halides, benzyl chlorides) to introduce diverse substituents.[3][18] This is a critical step in building more complex molecules, such as the synthesis of the antihypertensive drug Ketanserin.[3]

  • Carbonyl Group Reactions: The ketone can be reduced using agents like sodium borohydride to form the corresponding secondary alcohol.[3] This transformation alters the molecule's polarity and hydrogen bonding capability, which can significantly impact biological activity.

  • Aromatic Substitution: While the fluorine atom is generally stable, under specific conditions, it can be displaced via nucleophilic aromatic substitution, allowing for the introduction of other functional groups.[3]

Pivotal Applications in Drug Discovery

This compound is not merely an intermediate; it is a foundational element in structure-activity relationship (SAR) studies and a key pharmacophore for numerous biologically active compounds.[9]

A Privileged Scaffold for CNS Targets

The structure is particularly well-suited for targeting central nervous system (CNS) receptors. The 4-(p-fluorobenzoyl)piperidine moiety is considered a constrained analogue of the butyrophenone pharmacophore, a key feature of many antipsychotic drugs.[4] This structural motif is crucial for the proper orientation and anchoring of ligands within the binding sites of serotonin 5-HT₂A and dopamine D₂ receptors.[4][5] Derivatives have shown high affinity for these receptors, making them valuable leads for developing treatments for psychiatric and neurodegenerative disorders.[3][5] For instance, its derivatives have been investigated for their potential in migraine therapy due to their affinity for 5-HT₁F receptors.[3]

G cluster_derivatives Derivatization (N-Alkylation, etc.) Scaffold This compound (Core Scaffold) Derivative1 Antipsychotic Leads (e.g., Ketanserin) Scaffold->Derivative1 Targets 5-HT2A/D2 Receptors Derivative2 Analgesic Candidates Scaffold->Derivative2 Modulates Pain Pathways Derivative3 Anti-inflammatory Agents Scaffold->Derivative3 Inhibits Inflammatory Targets

Role as a versatile building block in drug development.

Analytical Protocols for Quality Assurance

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a self-validating system for the routine purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Objective: To determine the purity and identify any process-related impurities in a sample of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if necessary.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared sample.

  • Integrate the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks. Purity is typically reported as ≥98.5%.[6]

Causality and Validation: The C18 column provides excellent retention and separation for moderately polar compounds. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities within a reasonable run time.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its hydrochloride salt is essential for ensuring researcher safety.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][19]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[19][20]

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]

    • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[19][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[11]

Conclusion

This compound stands as a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile scaffold, combined with favorable physicochemical properties imparted by the fluorobenzoyl group, has solidified its role as a critical building block in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[9][22] The well-defined synthetic routes and analytical methods further enhance its utility for researchers and drug development professionals. A comprehensive understanding of its chemistry, reactivity, and handling is paramount for unlocking its full potential in the ongoing quest for novel and more effective therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724440, this compound. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). This compound hydrochloridde. Retrieved from [Link]

  • Iovine, V., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6619. Retrieved from [Link]

  • Iovine, V., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6619. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 12(1), 16405. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Wessig, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3324. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine - NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

Sources

Introduction: The Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: Structure, Properties, and Applications

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The this compound moiety is a quintessential example of such a "privileged structure."[1][2] Its unique combination of a piperidine ring—a common motif in bioactive molecules—and a fluorinated benzoyl group confers favorable pharmacological and pharmacokinetic properties.[3][4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical principles, synthetic strategies, and diverse applications of this versatile building block. From its fundamental structure to its role in crafting potent antipsychotic and anti-inflammatory agents, we will explore the causality behind its utility and provide actionable insights for its application in the laboratory.[3][5]

PART 1: Molecular Structure and Physicochemical Properties

The structure of this compound consists of a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group.[5] This arrangement is critical to its function, with the carbonyl group acting as a hydrogen bond acceptor and the fluorophenyl group engaging in various non-covalent interactions, including hydrophobic and dipole interactions, within receptor binding pockets.[1][5] The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ketone, which can be crucial for promoting hydrogen bonding with biological targets.[5]

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Physicochemical Data

The compound is most commonly handled and utilized in its hydrochloride salt form, which enhances its stability and solubility in aqueous media.[3] The properties of both the free base and the hydrochloride salt are summarized below for comparative analysis.

PropertyThis compound (Free Base)This compound HCl (Salt)References
CAS Number 56346-57-725519-78-2[6][7]
Molecular Formula C₁₂H₁₄FNOC₁₂H₁₅ClFNO[5][8]
Molecular Weight 207.24 g/mol 243.71 g/mol [7][8]
Appearance White to off-white crystalline powderWhite to light tan powder[6][9]
Melting Point 102-105°C222-224°C[6][10][11]
Solubility Insoluble in water; Soluble in DMSO, methanol, chloroformSoluble in polar solvents like water[6][12]
Storage Store at 2-8°C under an inert atmosphereStore in a cool, well-ventilated place; Hygroscopic[3][6][9]
Purity (Typical) ≥98.5% (HPLC)≥98.0%[6][9]

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction, a robust and scalable method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The choice of starting materials and reaction conditions is critical to maximize yield and minimize the formation of impurities.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection & Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection start Piperidine-4-carboxylic Acid Derivative (e.g., 1-Acetylisonipecotic acid) reagent1 Thionyl Chloride (SOCl₂) start->reagent1 Reaction product1 Acyl Chloride Intermediate (e.g., 1-Acetylisonipecotoyl chloride) reagent1->product1 product2 N-Protected Intermediate (e.g., 1-acetyl-4-(4-fluorobenzoyl)piperidine) product1->product2 Acylation reagent2 Fluorobenzene reagent2->product2 catalyst Aluminum Chloride (AlCl₃) catalyst->product2 reagent3 Hydrochloric Acid (6N HCl) product2->reagent3 Hydrolysis (Reflux) product3 Final Product (HCl Salt) This compound HCl reagent3->product3

Caption: General synthetic workflow for this compound HCl.

Detailed Experimental Protocol: Synthesis from 1-Acetylisonipecotoyl Chloride

This protocol is a two-stage process involving an initial Friedel-Crafts acylation to create the protected intermediate, followed by acidic hydrolysis to yield the final hydrochloride salt.[10][13]

Stage 1: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine [13]

  • Setup: In a reaction vessel equipped with a stirrer and reflux condenser, prepare a mixture of aluminum chloride (93.0 g) in fluorobenzene (150 ml).

  • Addition: Slowly add 1-acetylisonipecotoyl chloride (70 g) to the stirring mixture.

    • Causality Insight: The piperidine nitrogen is protected with an acetyl group to prevent it from reacting with the Lewis acid (AlCl₃) or the acyl chloride. AlCl₃ acts as a Lewis acid catalyst, activating the acyl chloride for electrophilic attack on the electron-rich fluorobenzene ring.

  • Reaction: After the addition is complete, heat the mixture to reflux for one hour to drive the reaction to completion.

  • Workup: Pour the reaction mixture onto ice to quench the reaction and decompose the aluminum chloride complex. The product will partition into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice with chloroform and combine the extracts with the original organic layer.

  • Purification: Dry the combined organic solution and concentrate it under reduced pressure. The resulting solid, 1-acetyl-4-(4-fluorobenzoyl)piperidine, can be further purified by recrystallization from a ligroin-diisopropyl ether mixture.[13]

Stage 2: Synthesis of this compound hydrochloride [10]

  • Hydrolysis: Dissolve the intermediate from Stage 1 (70.6 g) in 200 ml of 6N hydrochloric acid.

  • Reaction: Heat the solution to reflux for 2 hours.

    • Causality Insight: The strong acidic conditions and heat facilitate the hydrolysis of the N-acetyl amide bond, deprotecting the piperidine nitrogen.

  • Workup: Cool the solution and extract twice with ether to remove any non-basic organic impurities.

  • Basification & Extraction: Basify the aqueous solution with sodium hydroxide and extract the free base product with benzene.

  • Isolation: Dry and filter the benzene extracts, then concentrate under reduced pressure to obtain the free base as a residual oil.

  • Salt Formation: Dissolve the oil in ether and bubble hydrogen chloride (HCl) gas into the solution with stirring. This protonates the basic piperidine nitrogen, causing the hydrochloride salt to precipitate.

    • Self-Validation: The precipitation of a solid upon introduction of HCl gas confirms the successful formation of the amine salt, which is typically much less soluble in nonpolar solvents like ether than its free base form.

  • Final Purification: Collect the salt by filtration, wash with ether, and recrystallize from isopropanol to yield the final, purified this compound hydrochloride. The melting point should be sharp, around 222-224°C, confirming purity.[10]

PART 3: Key Chemical Reactions and Derivatizations

This compound is a versatile intermediate precisely because its two key functional groups—the secondary amine of the piperidine ring and the ketone of the benzoyl group—can be selectively modified to generate a vast library of derivatives.

  • N-Alkylation/Acylation: The piperidine nitrogen is a nucleophile and can readily react with various electrophiles. This is the most common site for modification to introduce diverse side chains that modulate pharmacological activity, solubility, and receptor selectivity. For instance, reaction with 3-bromopropanol yields 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine.[14]

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5] This conversion from a planar ketone to a chiral alcohol introduces a stereocenter and changes the group from a hydrogen bond acceptor to both a donor and acceptor, significantly altering receptor interactions.

  • Substitution: While more challenging, nucleophilic aromatic substitution can replace the fluorine atom on the benzoyl group with other nucleophiles like amines or thiols under specific conditions.[5]

Derivatization Pathways Diagram

G cluster_N N-Position Reactions cluster_C Carbonyl Reactions cluster_F Aromatic Ring Reactions parent This compound reagent1 R-X (Alkyl Halide) Base parent->reagent1 Nucleophilic Substitution reagent2 NaBH₄ or LiAlH₄ parent->reagent2 Reduction reagent3 Nu⁻ (e.g., R₂NH, RS⁻) High Temp/Pressure parent->reagent3 Nucleophilic Aromatic Substitution (SNAr) node1 N-Alkylated Derivatives (e.g., Antipsychotics) reagent1->node1 node2 Secondary Alcohol Derivatives reagent2->node2 node3 Substituted Phenyl Derivatives reagent3->node3

Caption: Key derivatization pathways for this compound.

PART 4: Applications in Medicinal Chemistry and Drug Development

The 4-(p-fluorobenzoyl)piperidine fragment is a well-established pharmacophore, particularly for ligands targeting serotoninergic (5-HT) and dopaminergic (D) receptors.[1] This has made it a cornerstone in the development of treatments for neuropsychiatric disorders.

  • Antipsychotics and Neuroscience Research: The fragment is a key component of atypical antipsychotics. It is considered a constrained analog of the butyrophenone pharmacophore found in drugs like haloperidol.[1][5] Its structure is crucial for anchoring ligands to the 5-HT₂A receptor, a primary target for atypical antipsychotics.[1][2] Derivatives have shown high binding affinity for both 5-HT₂A and D₂ receptors, and structure-activity relationship (SAR) studies continually leverage this scaffold to fine-tune receptor selectivity and reduce extrapyramidal side effects.[1]

  • Analgesics and Anti-inflammatory Agents: The compound serves as a valuable intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[3] Its structural features allow for the development of compounds that can modulate pathways involved in pain and inflammation.

  • Case Study: Synthesis of Ketanserin: A prominent application of this compound is in the synthesis of Ketanserin, an antihypertensive drug that acts as a selective 5-HT₂A receptor antagonist.[5][] The synthesis involves the N-alkylation of the piperidine nitrogen with a quinazoline-dione side chain, demonstrating its utility as a readily derivatizable core.[5]

  • Migraine Therapy: Derivatives of this compound, such as LY334370, have demonstrated nanomolar affinity for 5-HT₁F receptors, a critical target for the development of novel migraine therapies.[5]

PART 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound and its hydrochloride salt is essential. The compound is classified as an irritant and requires appropriate personal protective equipment (PPE).

Hazard ClassGHS ClassificationPrecautionary MeasuresReferences
Acute Toxicity H302: Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed.[8]
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[8][16]
Eye Irritation H319: Causes serious eye irritationWear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[8][16]
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[8][16]

Storage and Disposal: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] As the hydrochloride salt is hygroscopic, protection from moisture is critical.[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a validated, privileged scaffold that has significantly impacted drug discovery. Its synthetic accessibility, coupled with the tunable nature of its functional groups, allows medicinal chemists to systematically explore chemical space and optimize ligand-receptor interactions. From foundational research into neurotransmitter systems to the development of marketed pharmaceuticals, this compound continues to be an indispensable tool for professionals dedicated to advancing human health.

References

  • PrepChem.com. (n.d.). Synthesis of this compound hydrochloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). [Link]

  • LabSolutions. (n.d.). This compound hydrochloride. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Iovine, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • Pipzine Chemicals. (n.d.). This compound hydrochloridde. [Link]

  • Iovine, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • PubChem. (n.d.). 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • LookChem. (n.d.). Key Specifications and Handling of this compound HCl. [Link]

Sources

An In-Depth Technical Guide to (4-fluorophenyl)(piperidin-4-yl)methanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-fluorophenyl)(piperidin-4-yl)methanone is a synthetic compound featuring a piperidine ring linked to a 4-fluorobenzoyl group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. This comprehensive technical guide provides a detailed overview of the fundamental properties, synthesis, and potential pharmacological applications of (4-fluorophenyl)(piperidin-4-yl)methanone and its derivatives. The discussion encompasses established synthetic routes, including Friedel-Crafts acylation and Grignard reactions, and explores the diverse biological activities associated with this chemical class, such as their potential as sigma-1 receptor ligands and their role in the development of antipsychotic and antihypertensive agents.

Introduction

The piperidin-4-one scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] The incorporation of an aryl ketone, specifically a 4-fluorobenzoyl group, at the 4-position of the piperidine ring gives rise to (4-fluorophenyl)(piperidin-4-yl)methanone, a key intermediate and pharmacophore. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide aims to provide a thorough understanding of the chemical and pharmacological landscape of this important compound and its analogues.

Chemical and Physical Properties

(4-fluorophenyl)(piperidin-4-yl)methanone is typically available as a hydrochloride salt, which improves its stability and solubility. The fundamental properties of the free base and its hydrochloride salt are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (4-fluorophenyl)(piperidin-4-yl)methanone
Synonyms 4-(4-Fluorobenzoyl)piperidine[3][4]
CAS Number 56346-57-7 (free base)[4]
25519-78-2 (hydrochloride)[5]
Molecular Formula C₁₂H₁₄FNO[4]
Molecular Weight 207.24 g/mol (free base)
Melting Point 223-226 °C (hydrochloride)[3][5]
Boiling Point 323.2 ± 32.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]

Synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone

The synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies are highlighted below: Friedel-Crafts acylation and Grignard reaction.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach can be adapted for the synthesis of 4-aroylpiperidines. A representative synthetic pathway starting from isonipecotic acid (piperidine-4-carboxylic acid) is outlined below.[1][6][7]

Synthesis via Friedel-Crafts Acylation start Isonipecotic Acid step1 N-Protection (e.g., Acetylation) start->step1 Ac₂O, Pyridine step2 Acyl Chloride Formation (e.g., SOCl₂) step1->step2 Thionyl Chloride step3 Friedel-Crafts Acylation with Fluorobenzene (AlCl₃) step2->step3 Fluorobenzene, AlCl₃ step4 N-Deprotection (e.g., Acid Hydrolysis) step3->step4 aq. HCl product (4-fluorophenyl)(piperidin-4-yl)methanone step4->product

Figure 1: General workflow for the synthesis of (4-fluorophenyl)(piperidin-4-yl)methanone via Friedel-Crafts acylation.

Experimental Protocol (Illustrative):

  • N-Protection of Isonipecotic Acid: Isonipecotic acid is first protected at the nitrogen atom to prevent side reactions. For instance, acetylation using acetic anhydride in the presence of a base like pyridine yields 1-acetylpiperidine-4-carboxylic acid.[6]

  • Formation of the Acyl Chloride: The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved by reacting the N-protected isonipecotic acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.[1]

  • Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane. This electrophilic aromatic substitution reaction forms the desired ketone.[1][6]

  • N-Deprotection: The final step involves the removal of the N-protecting group. In the case of an acetyl group, this can be accomplished by heating with aqueous hydrochloric acid, which also forms the hydrochloride salt of the final product.[6]

Synthesis via Grignard Reaction

An alternative approach involves the use of an organometallic reagent, such as a Grignard reagent. This method typically starts from a piperidine-4-carbonitrile or a piperidine-4-carboxylic acid derivative.

Synthesis via Grignard Reaction cluster_0 Route A cluster_1 Route B start_A N-Boc-piperidine-4-carbonitrile step1_A Grignard Reaction (4-fluorophenylmagnesium bromide) start_A->step1_A step2_A Hydrolysis step1_A->step2_A step3_A N-Deprotection (e.g., TFA) step2_A->step3_A product (4-fluorophenyl)(piperidin-4-yl)methanone step3_A->product start_B N-Boc-isonipecotic acid step1_B Weinreb Amide Formation start_B->step1_B step2_B Grignard Reaction (4-fluorophenylmagnesium bromide) step1_B->step2_B step3_B N-Deprotection (e.g., TFA) step2_B->step3_B step3_B->product

Figure 2: Potential synthetic routes to (4-fluorophenyl)(piperidin-4-yl)methanone using a Grignard reaction.

Conceptual Experimental Workflow (Route A):

  • Preparation of Grignard Reagent: 4-Fluorophenylmagnesium bromide is prepared by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent like THF.

  • Grignard Addition to Nitrile: The Grignard reagent is added to a solution of N-Boc-piperidine-4-carbonitrile. The reaction initially forms an imine-magnesium salt.

  • Hydrolysis: The intermediate is hydrolyzed with aqueous acid to yield the N-Boc protected ketone.

  • Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to afford the final product.

Pharmacological Profile and Therapeutic Potential

While specific pharmacological data for (4-fluorophenyl)(piperidin-4-yl)methanone is not extensively reported in publicly available literature, the broader class of 4-aroylpiperidines has been the subject of significant research, revealing a range of biological activities.

Sigma-1 Receptor Ligands

Derivatives of 4-aroylpiperidines have been identified as selective ligands for sigma-1 receptors.[8][9] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases.[8][9] The affinity of these compounds for sigma-1 receptors is influenced by the substituents on both the piperidine nitrogen and the aromatic ring of the aroyl group.[9] Quantitative structure-activity relationship (QSAR) studies have suggested that hydrophobic interactions play a crucial role in the binding of these ligands to the sigma-1 receptor.[8][9]

Serotonin and Dopamine Receptor Ligands

The (4-fluorophenyl)piperidine moiety is a common structural feature in ligands for serotonin and dopamine receptors. For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), a potent 5-HT2A receptor inverse agonist with potential antipsychotic properties, incorporates a related structural element.[10][11] Furthermore, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have shown high affinity for the serotonin transporter (SERT), suggesting their potential as antidepressants.[12] The affinity of these compounds for dopamine receptors, particularly the D4 subtype, has also been explored, with some derivatives exhibiting high affinity and selectivity.[13][14][15][16]

Other Potential Applications

The versatility of the (4-fluorophenyl)(piperidin-4-yl)methanone scaffold extends to other therapeutic areas. For example, certain N-substituted piperidine derivatives have been investigated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[17]

Future Directions

(4-fluorophenyl)(piperidin-4-yl)methanone represents a valuable building block in drug discovery. Future research efforts could focus on:

  • Elucidation of the specific pharmacological profile of the parent compound to identify its primary biological targets.

  • Synthesis and screening of novel derivatives to optimize potency and selectivity for specific receptors or enzymes.

  • In-depth structure-activity relationship (SAR) studies to guide the design of next-generation therapeutic agents.

  • Investigation of its potential in a wider range of therapeutic areas , leveraging the known activities of related compounds.

Conclusion

(4-fluorophenyl)(piperidin-4-yl)methanone is a key chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structural framework is present in numerous biologically active molecules. This technical guide has provided a comprehensive overview of its fundamental properties, synthetic methodologies, and the pharmacological context of the broader class of 4-aroylpiperidines. Further investigation into the specific biological activities of this compound is warranted and holds promise for the development of novel therapeutics.

References

  • Mavromoustakos, T., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]

  • El-Subbagh, H. I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 53. [Link]

  • Di Zanni, E., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6527. [Link]

  • El-Subbagh, H. I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

  • ResearchGate. (2016). (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 44(4), 477-492. [Link]

  • Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.
  • NCBI. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]

  • Di Zanni, E., et al. (2008). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 18(10), 3051-3055. [Link]

  • NCBI. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1147-1152. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • PubMed. (2001). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. [Link]

  • NCBI. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

  • BIOSYNCE. (4-Fluorophenyl)(piperidin-4-yl)methanone CAS 56346-57-7. [Link]

  • ResearchGate. (2006). (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

  • PubMed. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]

  • ChemBK. (4-Fluorophenyl)(piperidin-4-yl)methanone. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]

  • PubChem. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. [Link]

Sources

Role of 4-(4-Fluorobenzoyl)piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-(4-Fluorobenzoyl)piperidine in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a multitude of clinically successful therapeutic agents.[1][2] Its unique combination of a rigid piperidine ring, a polar ketone linker, and a metabolically robust fluorinated phenyl moiety provides a versatile platform for drug design. This guide offers a comprehensive exploration of this compound, detailing its synthesis, physicochemical properties, and profound impact as a key building block in the development of drugs targeting the central nervous system (CNS), inflammation, and allergic responses. We will delve into the strategic rationale behind its use, supported by detailed protocols, structure-activity relationship (SAR) insights, and mechanistic diagrams to equip researchers and drug development professionals with actionable knowledge.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The this compound moiety is a quintessential example of such a scaffold. Its incorporation into drug candidates is a deliberate strategy to optimize pharmacological activity and pharmacokinetic profiles.

The structure is particularly prominent in agents targeting serotoninergic and dopaminergic receptors, where it is considered a conformationally constrained analogue of the butyrophenone pharmacophore, crucial for anchoring ligands to receptors like the 5-HT₂A subtype.[1] The strategic placement of a fluorine atom on the benzoyl group is a classic medicinal chemistry tactic to block metabolic oxidation at the para-position, thereby enhancing bioavailability and modulating electronic properties for improved target engagement.[3][4] Consequently, this compound is not merely a passive linker but an active contributor to the therapeutic profile of the final drug molecule, serving as a versatile intermediate for further chemical elaboration.[3][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a core scaffold's properties is fundamental for its effective utilization in a research setting.

Physicochemical Properties

The following table summarizes the key physical and chemical characteristics of this compound and its commonly used hydrochloride salt.

PropertyThis compoundThis compound HClSource(s)
CAS Number 56346-57-725519-78-2[3][5]
Molecular Formula C₁₂H₁₄FNOC₁₂H₁₄FNO·HCl[5][7]
Molecular Weight 207.24 g/mol 243.71 g/mol [5][7]
Appearance White to off-white crystalline powderSolid[3][5]
Melting Point 102-105°C (typical)Not specified[3]
Solubility Soluble in DMSO, methanol, chloroform; insoluble in waterSoluble (form not specified)[3][5]
Storage 2-8°C under an inert atmosphere0-8°C[3][5]
Spectroscopic Characterization

Spectroscopic data is critical for reaction monitoring and final product confirmation. The following are representative data points for the title compound.

Data TypeRepresentative Values and Interpretation
¹H NMR Aromatic Protons: Two sets of doublets (or multiplets) between δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. Protons ortho to the carbonyl are typically downfield. Piperidine Protons: Complex multiplets between δ 1.5-3.5 ppm. Protons alpha to the nitrogen appear further downfield. Methine Proton (CH-CO): A multiplet, often a tt or dtt, around δ 3.0-3.5 ppm. NH Proton: A broad singlet (variable position) for the free base.
¹³C NMR Carbonyl Carbon (C=O): Signal at δ > 195 ppm. Aromatic Carbons: Signals between δ 115-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹JCF coupling constant (~250 Hz). Piperidine Carbons: Signals in the aliphatic region, typically δ 25-55 ppm.
IR (Infrared) C=O Stretch: Strong absorption band around 1670-1685 cm⁻¹ (conjugated ketone). C-F Stretch: Strong absorption in the 1200-1250 cm⁻¹ region. N-H Stretch: A moderate, broad peak around 3300-3400 cm⁻¹ for the free base (secondary amine).

Core Synthesis Pathway: A Validated Protocol

The most common and efficient synthesis of this compound is achieved via a two-step process involving a Friedel-Crafts acylation followed by deprotection. This self-validating system ensures high purity and yield, critical for downstream applications.

Step 1: Friedel-Crafts Acylation to N-Protected Intermediate

The causality behind this step is the generation of a potent electrophile (an acylium ion or its complex with the Lewis acid) from an N-protected piperidine-4-carbonyl chloride.[8][9] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, which then undergoes electrophilic aromatic substitution onto the electron-rich fluorobenzene ring.[10][11][12] The N-acetyl protecting group is crucial to prevent side reactions at the piperidine nitrogen.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 1-Acetyl-4-piperidinecarbonyl Chloride P1 1-Acetyl-4-(4-fluorobenzoyl)piperidine R1->P1 R2 Fluorobenzene R2->P1 Cat AlCl₃ (Lewis Acid) Cat->P1 Catalyst

Caption: Step 1: Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine [10]

  • Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with aluminum chloride (1.25 eq) suspended in fluorobenzene (used as both solvent and reactant).

  • Addition: Slowly add 1-acetylisonipecotoyl chloride (1.0 eq) to the stirring mixture. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux for one hour to ensure complete reaction.

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with chloroform. Combine all organic extracts.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ligroin/diisopropyl ether) to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Step 2: N-Deprotection to Yield the Core Scaffold

The acetyl protecting group is readily removed via acid-catalyzed hydrolysis to liberate the secondary amine of the piperidine ring, yielding the final target scaffold, often isolated as its hydrochloride salt for enhanced stability and handling.[13]

Experimental Protocol: Synthesis of this compound hydrochloride [13]

  • Setup: Dissolve the 1-acetyl-4-(4-fluorobenzoyl)piperidine (1.0 eq) from Step 1 in 6N hydrochloric acid.

  • Reaction: Heat the solution to reflux for 2 hours to drive the hydrolysis to completion.

  • Workup (Acid/Base Extraction): Cool the solution and extract twice with ether to remove any non-basic impurities. Basify the aqueous solution with sodium hydroxide.

  • Extraction: Extract the liberated free base into benzene (or another suitable organic solvent).

  • Salt Formation: Dry the combined benzene extracts, filter, and concentrate under reduced pressure. Dissolve the residual oil in ether and bubble hydrogen chloride gas into the solution.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with ether, and dry. Recrystallize from a solvent like isopropanol to obtain the final, pure product.

cluster_overall Overall Synthetic Pathway Start 1-Acetyl-4-piperidine- carbonyl Chloride + Fluorobenzene Intermediate 1-Acetyl-4-(4-fluorobenzoyl)piperidine Start->Intermediate Step 1: Friedel-Crafts Acylation (AlCl₃) Final_HCl This compound Hydrochloride Intermediate->Final_HCl Step 2: Acid Hydrolysis (6N HCl, reflux) cluster_workflow General Derivatization Workflow Core This compound (Core Scaffold) Product N-Substituted Derivative (Drug Candidate Precursor) Core->Product Nucleophilic Attack Reagent Electrophile (R-X) e.g., Alkyl Halide, Epoxide Reagent->Product Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Product

Caption: Workflow for derivatizing the core scaffold.

General Protocol: N-Alkylation of this compound [14]1. Setup: Combine this compound (1.0 eq), the desired alkylating agent (e.g., 3-bromopropanol, 1.05 eq), and a mild base (e.g., anhydrous potassium carbonate, 1.05 eq) in a suitable solvent (e.g., 1-butanol). 2. Reaction: Stir the mixture at reflux for an extended period (e.g., 15 hours) until TLC or LC-MS indicates the consumption of the starting material. 3. Workup: Filter the mixture to remove the inorganic base. Concentrate the filtrate under vacuum. 4. Purification: The residual oil can be purified using acid-base extraction followed by crystallization or column chromatography to yield the desired N-substituted product.

Key Therapeutic Areas and SAR Insights

The this compound moiety is a privileged fragment primarily because of its proven success in modulating CNS targets, but its utility extends to other areas.

Antipsychotics and Neuroscience

This is the most prominent application area. The scaffold is a key component of ligands for dopamine (D₂) and serotonin (5-HT₂A) receptors. [1][15]* SAR Rationale: The 4-fluorobenzoyl group is critical for orienting the molecule within the receptor binding pocket. [1]The ketone's oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for affinity. [1]The piperidine ring provides a rigid spacer, correctly positioning the terminal pharmacophoric elements. Positional isomerism studies show that substitution at the 4-position of the piperidine ring is often optimal for binding affinity compared to other positions. [16]

Antihistamines

The fluorophenyl-piperidine motif is a recurring theme in the design of potent and selective H₁-antihistamine agents. [17][18][19][20]While it may be part of a larger, more complex structure, its foundational role in providing the correct geometry and physicochemical properties is undeniable.

Analgesics and Anti-inflammatory Agents

The scaffold serves as a valuable starting point for the synthesis of novel analgesics and anti-inflammatory drugs. [5]Its ability to be readily modified allows for the exploration of diverse chemical space to identify compounds with high potency and favorable safety profiles. [21]

cluster_sar Structure-Activity Relationship (SAR) Insights SAR This compound | Structural Features | Contribution to Activity Fluorine 4-Fluoro Group - Blocks metabolic oxidation - Increases lipophilicity - Modulates electronics Benzoyl Benzoyl Ketone - H-bond acceptor - Strong dipole interactions - Rigid linker Fluorine:head->Benzoyl:head Part of Piperidine Piperidine Ring - Rigid scaffold/spacer - N-atom for derivatization - Influences solubility/pKa Benzoyl:head->Piperidine:head Attached to

Caption: Key SAR features of the scaffold.

Conclusion

This compound has firmly established itself as more than just an intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined synthesis provides a reliable source of a high-purity scaffold, while its inherent structural and electronic properties offer a significant head start in the design of potent and metabolically stable drug candidates. The proven success of this moiety, particularly in the challenging field of neuroscience, ensures that it will remain a highly relevant and frequently utilized building block in the ongoing quest for novel and improved therapeutics. This guide provides the foundational knowledge and practical protocols to leverage the full potential of this remarkable chemical entity.

References

  • PrepChem.com. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

  • PrepChem.com. Synthesis of this compound hydrochloride. [Link]

  • PrepChem.com. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Technical Profile of this compound (CAS 56346-57-7). [Link]

  • PubChem. This compound | C12H14FNO | CID 2724440. [Link]

  • UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • PubChem. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • NIH PubMed Central. Synthesis of anti-allergic drugs. [Link]

  • PubMed. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • PubMed. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • ResearchGate. Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. [Link]

  • University of Wisconsin-Madison. Supporting Information. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]

  • Sonoma State University. Chem 117 Reference Spectra Spring 2011. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • NIH PubMed Central. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • NIH PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • RSC Publishing. Synthesis of anti-allergic drugs. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

  • British Journal of Pharmacology. Drug repurposing for cardiovascular diseases: New targets and indications for probenecid. [Link]

Sources

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. This compound is a preeminent example of such a "privileged structure."[1][2] Comprising a piperidine ring C-4 substituted with a 4-fluorobenzoyl moiety, this intermediate is a cornerstone in the synthesis of a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][3][4] Its prevalence stems from a combination of synthetic accessibility and inherent structural features that are crucial for potent and selective interactions with key biological targets like serotonin and dopamine receptors.[1][2] The constrained piperidine ring serves as a versatile scaffold, while the 4-fluorobenzoyl group is recognized as a critical pharmacophore, enhancing binding affinity and modulating the electronic properties of the final drug molecule.[1][5] This guide offers a comprehensive exploration of this compound, from its synthesis and chemical behavior to its pivotal role in the development of life-changing pharmaceuticals.

Physicochemical and Spectroscopic Profile

A precise understanding of a chemical intermediate's properties is fundamental to its effective use. This compound is typically supplied as a stable, white to off-white crystalline powder. Its hydrochloride salt is often used in synthesis due to its improved stability and handling characteristics.[6]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Chemical Name (4-Fluorophenyl)(piperidin-4-yl)methanone[7]
CAS Number 56346-57-7 (Free Base)[7]
25519-78-2 (HCl Salt)[5][6][8]
Molecular Formula C₁₂H₁₄FNO (Free Base)[7]
C₁₂H₁₅ClFNO (HCl Salt)[5]
Molecular Weight 207.24 g/mol (Free Base)[7]
243.71 g/mol (HCl Salt)[6][9]
Appearance White to off-white crystalline powder
Melting Point 102-105°C (Free Base)
222-224°C (HCl Salt)[8][10]
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in water (Free Base)[11]
Soluble in water and other polar solvents (HCl Salt)[12]
Purity (Typical) ≥98.0% (HPLC)[11]
Spectroscopic Characterization

Spectroscopic analysis validates the structure and purity of the intermediate. While detailed spectra are instrument-specific, typical chemical shifts and absorption bands provide a reliable fingerprint for the molecule.

  • ¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the piperidine protons would appear as multiplets in the δ 1.5-3.0 ppm range. The proton at the C4 position would be a multiplet further downfield. The aromatic protons of the 4-fluorobenzoyl group would present as two distinct multiplets (doublet of doublets or complex multiplets) in the aromatic region (δ 7.0-8.0 ppm) due to fluorine coupling.

  • ¹³C NMR: The carbonyl carbon is a key diagnostic peak, appearing significantly downfield (around δ 190-200 ppm). The carbons of the piperidine ring would be found in the δ 25-50 ppm range. The aromatic carbons would appear between δ 115-165 ppm, with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.[13]

  • FTIR: The infrared spectrum prominently displays a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹. The C-F stretch appears in the fingerprint region, usually between 1200-1250 cm⁻¹. The N-H stretch of the secondary amine in the free base is visible as a moderate band around 3300-3400 cm⁻¹.[14]

  • Mass Spectrometry: The molecular ion peak [M]+ for the free base would be observed at m/z 207, confirming its molecular weight.

Synthesis: A Stepwise Approach

The most common and industrially scalable synthesis of this compound is a two-step process involving a Friedel-Crafts acylation followed by deprotection. This method ensures high yields and purity.

Workflow for the Synthesis of this compound HCl

G cluster_0 Step 1: N-Protected Intermediate Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Deprotection A 1-Acetylisonipecotoyl Chloride D Reaction Mixture (Reflux) A->D B Fluorobenzene B->D C Aluminum Chloride (AlCl₃) C->D Catalyst E 1-Acetyl-4-(4-fluorobenzoyl)piperidine D->E Workup & Crystallization F 1-Acetyl-4-(4-fluorobenzoyl)piperidine H Reaction Mixture (Reflux) F->H G 6N Hydrochloric Acid (HCl) G->H I This compound HCl H->I Workup & Recrystallization

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine[15]

  • Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and reflux condenser, prepare a mixture of aluminum chloride (93.0 g) in fluorobenzene (150 ml).

  • Acylation: Slowly add 1-acetylisonipecotoyl chloride (70 g) to the stirring mixture. The N-acetyl group serves as a protecting group for the piperidine nitrogen, preventing it from reacting with the Lewis acid or acyl chloride.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for one hour. The Friedel-Crafts acylation occurs, where the electrophilic acylium ion attacks the electron-rich fluorobenzene ring, preferentially at the para position.

  • Workup: Cool the reaction mixture and carefully pour it onto ice. This quenches the reaction and dissolves the aluminum salts.

  • Extraction: Separate the resulting two layers. Extract the aqueous layer twice with chloroform. Combine the chloroform extracts with the original fluorobenzene layer.

  • Isolation: Dry the combined organic solution and concentrate it under reduced pressure. This will leave a crystalline white solid.

  • Purification: Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[15]

Protocol 2: Synthesis of this compound hydrochloride[10]

  • Hydrolysis: Prepare a solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (70.6 g) in 200 ml of 6N hydrochloric acid.

  • Reaction: Heat the solution to reflux for 2 hours. The acidic conditions hydrolyze the amide bond of the acetyl group, removing the protecting group and forming the hydrochloride salt of the piperidine nitrogen.

  • Workup: Cool the solution and extract it twice with ether to remove any non-basic organic impurities.

  • Basification & Extraction: Basify the aqueous solution with sodium hydroxide and then extract with benzene. This converts the hydrochloride salt to the free base, which is soluble in the organic solvent.

  • Isolation of Free Base: Dry the benzene extracts, filter, and concentrate the filtrate under reduced pressure to obtain the residual oil (free base).

  • Salt Formation: Dissolve the oil in ether and bubble hydrogen chloride (HCl) gas into the solution with stirring. This protonates the piperidine nitrogen, causing the hydrochloride salt to precipitate.

  • Purification: Collect the salt by filtration, wash with ether, and dry. Recrystallize the salt from isopropanol to obtain the final, pure product of this compound hydrochloride.[10]

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of this compound arises from the distinct reactivity of its functional groups. The secondary amine of the piperidine ring is a potent nucleophile, while the benzoyl ketone offers a site for reduction or other carbonyl chemistry.

Caption: Key reaction sites on the this compound scaffold.

  • N-Alkylation: The secondary amine is readily alkylated via nucleophilic substitution reactions with various alkyl halides (e.g., 3-bromopropanol) or by reductive amination.[16] This is the most common modification, allowing for the introduction of diverse side chains that are crucial for tuning the pharmacological profile of the final molecule.

  • Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[5] This modification can alter the molecule's hydrogen bonding capacity and steric profile.

  • Aromatic Substitution: While less common, the fluorine atom on the benzoyl ring can undergo nucleophilic aromatic substitution under specific conditions, though this is generally more difficult than reactions at the other sites.[5]

Pivotal Applications in Medicinal Chemistry

The this compound moiety is a defining feature in many CNS-active drugs, particularly atypical antipsychotics.[1][3] It is considered a constrained analog of the butyrophenone pharmacophore, a key structural element in drugs like haloperidol.[1][2]

Structure-Activity Relationship (SAR) Insights

The success of this scaffold is not coincidental. Each component plays a distinct role in receptor binding:

  • The Benzoyl Ketone: The carbonyl group acts as a strong hydrogen bond acceptor, which is critical for anchoring the ligand into the receptor's binding pocket.[1][2] Replacing it with a less polar benzyl group significantly reduces binding affinity.[5]

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine atom at the 4-position increases the electrophilicity of the ketone, enhancing its hydrogen bonding potential.[5] This substituent is often superior to other groups like methoxy, which is electron-donating and can introduce steric hindrance.[5]

  • The Piperidine Ring: This saturated ring provides a rigid, three-dimensional structure that correctly orients the pharmacophoric elements for optimal interaction with the receptor. Its nitrogen atom serves as both a key attachment point for synthetic elaboration and a potential site for ionic interactions within the receptor environment.[4]

Case Study: Synthesis of Atypical Antipsychotics

This intermediate is a building block for numerous antipsychotic agents that modulate serotoninergic (5-HT) and dopaminergic (D₂) receptors.[1] For instance, it is a direct precursor in the synthesis of Ketanserin , a potent 5-HT₂A antagonist used to treat hypertension.[5] The synthesis involves the N-alkylation of this compound with a suitable quinazoline-containing side chain.[]

While not a direct precursor to the well-known antipsychotic Haloperidol , the 4-(4-fluorobenzoyl) moiety is the key pharmacophore of the butyrophenone class to which haloperidol belongs.[18] SAR studies on haloperidol derivatives confirm that this group is essential for its multi-receptor binding profile.[18] The design of novel haloperidol analogs often retains this critical structural feature while modifying other parts of the molecule to improve efficacy and reduce side effects.[19][20]

Table 2: Representative Drugs and Candidates Incorporating the this compound Scaffold

CompoundTherapeutic Area / TargetSignificanceSource(s)
Ketanserin Antihypertensive / 5-HT₂A AntagonistA classic example of a drug synthesized directly from the intermediate.[1][5]
Altanserin 5-HT₂A AntagonistA high-affinity radioligand used in PET imaging to study 5-HT₂A receptors.[]
Various Investigational Compounds Antipsychotic / 5-HT & Dopamine LigandsThe scaffold is frequently used to develop new agents with tailored selectivity for different receptor subtypes (e.g., 5-HT₂A, 5-HT₁A, D₂).[1][2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its salts is essential. It is classified as hazardous and requires appropriate safety precautions.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][21][22] It may also cause respiratory irritation.[7][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[21][23] Work should be conducted in a well-ventilated area or a chemical fume hood.[22][23]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[21][22]

    • Skin: Wash off immediately with plenty of soap and water.[21][22]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[21][22]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[22]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[24][22] The hydrochloride salt can be hygroscopic, so protection from moisture is important.[24][9]

Conclusion

This compound is far more than a simple chemical intermediate; it is a testament to the power of rational drug design. Its strategic combination of a rigid scaffold and a potent pharmacophore has made it an indispensable tool for medicinal chemists. The insights gained from decades of research into its derivatives continue to inform the development of new generations of CNS therapies. A thorough understanding of its synthesis, reactivity, and biological significance empowers researchers to leverage this versatile building block to its full potential, paving the way for the discovery of safer and more effective medicines.

References

  • Benchchem. This compound hydrochloride | 25519-78-2.

  • PrepChem.com. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.

  • PrepChem.com. Synthesis of this compound hydrochloride.

  • PrepChem.com. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine.

  • Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Technical Profile of this compound (CAS 56346-57-7).

  • Chem-Impex. This compound hydrochloride.

  • ECHEMI. 4-(4'-Fluorobenzyl)piperidine SDS, 92822-02-1 Safety Data Sheets.

  • PubChem. This compound | C12H14FNO | CID 2724440.

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

  • TargetMol. This compound hydrochloride.

  • ChemicalBook. 25519-78-2(this compound hydrochloride) Product Description.

  • Pipzine Chemicals. This compound hydrochloridde.

  • Fisher Scientific. SAFETY DATA SHEET - this compound hydrochloride.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - this compound hydrochloride.

  • Benchchem. 4-(4'-Fluorobenzyl)piperidine|CAS 92822-02-1.

  • Thermo Fisher Scientific. 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET.

  • NIH. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity.

  • Google Patents. Synthesis of haloperidol - CA1129424A.

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

  • SpectraBase. This compound hydrochloride.

  • PubMed Central. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents.

  • Parchem. Key Specifications and Handling of this compound HCl.

  • International Association for the Study of Pain (IASP). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ receptor antagonism.

  • NIH. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

  • Royal Society of Chemistry. Supporting Information for a publication.

  • ResearchGate. Synthesis of haloperidol. | Download Scientific Diagram.

  • UMass Lowell. Chem 117 Reference Spectra Spring 2011.

  • BOC Sciences. CAS 56346-57-7 this compound.

  • Bentham Science. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

  • Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines.

  • DTIC. Piperidine Synthesis.

  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • PubChem. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester.

  • Fisher Scientific. This compound hydrochloride, 98% 1 g | Buy Online.

  • PubMed. Piperidin-4-one: the potential pharmacophore.

  • Wikipedia. 4-Benzylpiperidine.

  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.

Sources

Biological activity of 4-(4-Fluorobenzoyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(4-Fluorobenzoyl)piperidine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The this compound moiety has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1] Its unique conformational properties and the electronic influence of the fluorine atom make it an ideal scaffold for designing ligands that interact with high affinity and selectivity towards various biological targets.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these versatile derivatives. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The primary therapeutic impact of this class of compounds lies in the treatment of neuropsychiatric and neurodegenerative diseases, largely owing to their potent interactions with dopaminergic and serotoninergic receptors.[1][3] The this compound fragment is considered a constrained analog of the butyrophenone pharmacophore, a key feature in many antipsychotic drugs, which is crucial for anchoring ligands to the 5-HT₂A receptor.[1] This guide will synthesize field-proven insights with technical accuracy, offering a robust resource for the continued exploration and development of novel therapeutics based on this remarkable scaffold.

Core Biological Activities and Mechanisms of Action

The biological profile of this compound derivatives is dominated by their activity in the central nervous system (CNS). Their mechanisms of action primarily revolve around the modulation of key neurotransmitter systems implicated in psychiatric disorders.

Dual Antagonism of Dopamine D₂ and Serotonin 5-HT₂A Receptors

A significant number of derivatives exhibit potent antagonism at both dopamine D₂ (D₂) and serotonin 5-HT₂A (5-HT₂A) receptors.[1] This dual activity is a hallmark of "atypical" antipsychotic drugs used in the treatment of schizophrenia.[3]

  • Dopamine D₂ Receptor Antagonism: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the "positive" symptoms of the disorder (e.g., hallucinations, delusions).[4] By blocking D₂ receptors, these compounds can mitigate excessive dopamine signaling.

  • Serotonin 5-HT₂A Receptor Antagonism: Antagonism at 5-HT₂A receptors is believed to alleviate the "negative" symptoms (e.g., apathy, social withdrawal) and reduce the extrapyramidal side effects (motor control issues) commonly associated with older, "typical" antipsychotics that primarily block D₂ receptors.[1]

The 4-(p-fluorobenzoyl)piperidine fragment is critical for orienting the ligand within the binding pocket of the 5-HT₂A receptor.[1] Derivatives incorporating this scaffold have shown high binding affinities for both D₂ and 5-HT₂A receptors, often with Kᵢ values in the low nanomolar range.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa Dopamine D2R D₂ Receptor Dopa->D2R Sero Serotonin HT2AR 5-HT₂A Receptor Sero->HT2AR G_D2 Gαi/o Protein D2R->G_D2 activates G_HT2A Gαq/11 Protein HT2AR->G_HT2A activates AC Adenylyl Cyclase G_D2->AC inhibits PLC Phospholipase C G_HT2A->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Response_D2 Modulated Neuronal Response cAMP->Response_D2 Response_HT2A Modulated Neuronal Response IP3_DAG->Response_HT2A Derivative This compound Derivative Derivative->D2R Antagonist Derivative->HT2AR Antagonist

Caption: D₂/5-HT₂A antagonism by this compound derivatives.

Sigma (σ) Receptor Modulation

Several piperidine-based compounds, including derivatives of this compound, demonstrate high affinity for sigma (σ) receptors.[5] The benzoyl group at the 4-position of the piperidine ring allows for favorable alignment within the hydrophobic pockets of σ₁ receptors, enhancing binding affinity compared to isomers with substitution at other positions.[5] N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a related structure, was found to bind to sigma receptors with a Kᵢ of 3.4 nM.[6] This interaction represents another avenue for therapeutic intervention in CNS disorders.

Diverse Biological Activities

Beyond the CNS, this scaffold has been incorporated into molecules with a wide range of other biological activities, highlighting its versatility:

  • Analgesic and Anti-inflammatory Activity: The core structure serves as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs.[5][7] Some piperidine derivatives exhibit analgesic effects, potentially by blocking prostaglandin signaling pathways.[8]

  • Antimicrobial and Anticancer Potential: Various studies have explored derivatives for their antibacterial, antifungal, and anticancer properties.[9][10] For instance, certain thiosemicarbazone derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), a target in cancer and infectious diseases.[11]

  • Acetylcholinesterase (AChE) Inhibition: Modifications of the piperidine scaffold have led to potent inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[12]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly dependent on their molecular structure. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.

  • The 4-(4-Fluorobenzoyl) Group: This is arguably the most critical pharmacophoric element for D₂ and 5-HT₂A receptor activity. The benzoyl moiety provides essential hydrophobic and potential hydrogen bonding interactions, while the para-fluorine substitution can enhance metabolic stability and binding affinity.[2][5]

  • The Piperidine Ring: This six-membered ring acts as a central scaffold, providing the correct spatial orientation for the key interacting groups. Its conformational flexibility allows it to adopt the optimal geometry for receptor binding.

  • Substitution at the Piperidine Nitrogen (N¹): This position is a primary point for diversification and significantly influences the compound's pharmacological profile. Attaching different moieties, such as long alkyl chains or substituted benzyl groups, can modulate the affinity and selectivity for D₂, 5-HT₂A, and 5-HT₁A receptors, allowing for the fine-tuning of a drug's antipsychotic profile.[1]

SAR cluster_SAR Key Structural Features for Biological Activity Core Core->P1  4-(4-Fluorobenzoyl) Group: - Critical for 5-HT₂A/D₂ receptor binding - Fluorine enhances metabolic stability Core->P2  Piperidine Scaffold: - Provides optimal 3D orientation - Conformational flexibility Core->P3  Piperidine Nitrogen (R¹): - Key point for diversification - Modulates receptor selectivity & affinity

Caption: Key SAR points of the this compound scaffold.

Quantitative Biological Activity Data

The potency of this compound derivatives is typically quantified by their binding affinity (Kᵢ) or functional inhibition (IC₅₀) at various targets.

Compound Class/ExampleTarget Receptor(s)Binding Affinity (Kᵢ) / IC₅₀Therapeutic AreaReference
Tetrahydro-quinazolinone Derivative (40)5-HT₂A32 nMAntipsychotic[1]
Tetrahydro-quinazolinone Derivative (40)D₂160 nMAntipsychotic[1]
4,4-difluoropiperidine Derivative (14a)D₄0.3 nMAntipsychotic (LID)[13][14]
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide (3)Sigma (σ) Receptors3.4 nMCNS Disorders[6]
1-benzyl-piperidine derivative (21)Acetylcholinesterase (AChE)0.56 nM (IC₅₀)Anti-dementia[12]
4-piperidine-based thiosemicarbazonesDihydrofolate Reductase (DHFR)13.70 - 47.30 µM (IC₅₀)Anticancer[11]

Experimental Protocols

The following protocols represent standard methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from established chemical synthesis procedures.[15]

Causality: This multi-step synthesis begins with the de-acetylation of a protected piperidine precursor under acidic conditions to expose the secondary amine. This amine is then protonated with HCl gas to form the stable hydrochloride salt, which improves handling and solubility for subsequent reactions.

  • De-acetylation:

    • Dissolve 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl in a round-bottom flask.

    • Reflux the solution for 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).[5]

    • Cool the solution to room temperature.

  • Extraction (Workup):

    • Extract the cooled aqueous solution twice with diethyl ether to remove any unreacted starting material and non-basic impurities.

    • Basify the remaining aqueous layer with a concentrated sodium hydroxide solution until pH > 12.

    • Extract the basic aqueous solution with benzene (or a safer alternative like ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as a residual oil.

  • Salt Formation and Recrystallization:

    • Dissolve the residual oil in diethyl ether.

    • Bubble dry HCl gas through the solution with stirring. The hydrochloride salt will precipitate.

    • Collect the solid salt by filtration, wash with cold diethyl ether, and dry.

    • Recrystallize the crude product from isopropanol to yield pure this compound hydrochloride.[15]

Caption: Workflow for the synthesis of this compound HCl.

Protocol 2: In Vitro Receptor Binding Assay (D₂/5-HT₂A)

Causality: This competitive binding assay quantifies the affinity of a test compound for a specific receptor. It relies on the principle that the test compound will compete with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing human D₂ or 5-HT₂A receptors.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add:

      • Cell membrane preparation.

      • Radioligand (e.g., [³H]Spiperone for D₂ or [³H]Ketanserin for 5-HT₂A) at a concentration near its Kₔ value.

      • Varying concentrations of the test this compound derivative.

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., haloperidol for D₂ or ketanserin for 5-HT₂A).

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer.

  • Quantification and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ value to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: In Vivo Apomorphine-Induced Climbing Test in Mice

Causality: This behavioral model assesses the D₁/D₂ receptor antagonist properties of a compound. Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice. An effective D₂ antagonist will block this effect.[16]

  • Animal Acclimation:

    • Use male ICR mice (20-25 g). Acclimate the animals to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Administer the test this compound derivative via intraperitoneal (i.p.) injection at various doses. Administer the vehicle (e.g., saline with 0.5% Tween 80) to the control group.

    • Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Climbing Behavior:

    • Place mice individually into wire mesh climbing cages.

    • Administer apomorphine (e.g., 1.5 mg/kg, s.c.) to all mice.

  • Behavioral Scoring:

    • At 10, 20, and 30 minutes after apomorphine injection, score the climbing behavior. A common scoring system is:

      • 0: Four paws on the floor.

      • 1: Two paws on the cage wall.

      • 2: Four paws on the cage wall.

    • The observer should be blinded to the treatment groups.

  • Data Analysis:

    • Calculate the total climbing score for each animal over the observation period.

    • Compare the scores of the drug-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A significant reduction in the climbing score indicates D₂ receptor antagonist activity.[16]

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable pharmacophore in drug discovery, particularly for CNS disorders. Its derivatives have demonstrated potent and tunable activity as antagonists of dopamine and serotonin receptors, forming the basis of effective antipsychotic agents. The synthetic accessibility of the core and the numerous points for chemical modification ensure its continued relevance.

Future research should focus on designing derivatives with improved selectivity profiles to minimize off-target effects. For instance, developing ligands with high selectivity for specific dopamine receptor subtypes (e.g., D₄) could lead to treatments for conditions like L-DOPA-induced dyskinesia with fewer side effects.[13][14] Furthermore, exploring the scaffold's potential in other therapeutic areas, such as oncology and infectious diseases, by leveraging its ability to interact with targets like DHFR, represents a promising avenue for innovation.[11] The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the discovery of the next generation of therapeutics built upon this privileged structure.

References

  • Benchchem. This compound hydrochloride | 25519-78-2.

  • PrepChem.com. Synthesis of this compound hydrochloride.

  • UNT Health Science Center. Synthesis and characterization of selective dopamine D 2 receptor antagonists.

  • PubChem. This compound | C12H14FNO | CID 2724440.

  • Chem-Impex. This compound hydrochloride.

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

  • BOC Sciences. CAS 56346-57-7 this compound.

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.

  • National Center for Biotechnology Information. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.

  • Bentham Science. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.

  • PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

  • ResearchGate. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity.

  • National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives.

  • TargetMol. This compound hydrochloride.

  • BenchChem. The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide.

  • BenchChem. A Comprehensive Review of 4-Fluorobenzylpiperidine Compounds: Synthesis, Pharmacology, and Therapeutic Potential.

  • ChemRxiv. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.

  • PubMed Central. Schizophrenia: synthetic strategies and recent advances in drug design.

  • PubMed. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors.

  • ResearchGate. Structure activity relationship of piperidine derivatives.

  • Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

  • PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.

  • MDPI. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study.

  • PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

  • PMC. Novel Compounds in the Treatment of Schizophrenia—A Selective Review.

  • MDPI. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.

  • MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.

  • PubMed. Piperine and Derivatives: Trends in Structure-Activity Relationships.

  • PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.

  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

Sources

The 4-(4-Fluorobenzoyl)piperidine Scaffold: A Privileged Structure in CNS Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of therapeutic agents. These are known as "privileged structures"—a term that denotes a scaffold's inherent ability to bind to multiple biological targets with high affinity. The 4-(4-Fluorobenzoyl)piperidine moiety is a quintessential example of such a scaffold, forming the structural cornerstone of numerous drugs targeting the central nervous system (CNS).[1][2][3][4] This guide delves into the core mechanisms through which this deceptively simple structure exerts its profound influence, acting not as a drug itself, but as a master key that medicinal chemists have skillfully adapted to unlock different therapeutic pathways.

The versatility of the piperidine ring, a saturated six-membered heterocycle, combined with the specific electronic and conformational properties imparted by the 4-fluorobenzoyl group, creates a pharmacophore that is crucial for anchoring ligands to critical receptors in the brain.[3][5] We will explore the mechanism of action of this scaffold through the lens of two major classes of antipsychotic drugs: the typical butyrophenones and the atypical antipsychotics. By examining how this core structure contributes to their distinct pharmacological profiles, we can appreciate the causality behind its enduring legacy in drug design.

Part 1: The Butyrophenone Archetype - High-Affinity Dopamine D₂ Receptor Antagonism

The discovery of the butyrophenone class of antipsychotics, most notably haloperidol, marked a pivotal moment in the treatment of schizophrenia. The therapeutic efficacy of these first-generation agents is primarily attributed to their potent antagonism of the dopamine D₂ receptor in the brain's mesolimbic pathway.[6][7][8][9]

Mechanism of Action: Blocking Dopaminergic Transmission

Haloperidol functions by competitively blocking D₂ receptors, thereby reducing the excessive dopaminergic activity believed to underlie the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6][7][10] The this compound core is fundamental to this action. Structure-activity relationship (SAR) studies have elucidated the precise role of each component:[11][12]

  • p-Fluorobenzoyl Group: The fluorine atom at the para-position of the phenyl ring is critical for enhancing potency.[11][12] This is attributed to favorable electronic interactions within the D₂ receptor binding pocket.

  • Carbonyl Ketone: This group acts as a hydrogen bond acceptor, providing a key interaction point.

  • Piperidine Ring: This saturated ring provides a rigid, three-dimensional structure that correctly orients the aromatic groups for optimal receptor fit. Its basic nitrogen is protonated at physiological pH, forming a crucial ionic bond with an acidic residue (like Aspartic Acid) in the transmembrane domain of the D₂ receptor.

  • Propyl Chain (n=3): The three-carbon linker between the ketone and the piperidine nitrogen is optimal for spanning the distance required for high-affinity binding.[11][12]

This specific arrangement of features constitutes the classical butyrophenone pharmacophore, a model that has guided the design of potent D₂ antagonists for decades.

Visualizing the Butyrophenone Pharmacophore

The following diagram illustrates the key structural features of the butyrophenone pharmacophore responsible for D₂ receptor antagonism.

G cluster_0 Butyrophenone Pharmacophore for D₂ Antagonism A Aromatic Ring (p-Fluoro enhances activity) B Carbonyl Group (H-bond acceptor) A->B Attached to C Propyl Linker (Optimal length n=3) B->C Linked by D Basic Nitrogen (Cyclic, e.g., Piperidine) (Forms ionic bond) C->D Connects to E Tertiary Aromatic Group D->E Substituted with

Caption: Key elements of the butyrophenone pharmacophore.

Part 2: Evolution to Atypical Antipsychotics - The Rise of Dual 5-HT₂ₐ/D₂ Antagonism

While effective, the strong and selective blockade of D₂ receptors by typical antipsychotics like haloperidol is also responsible for significant side effects, particularly extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia.[9][13] This clinical liability spurred the development of second-generation, or "atypical," antipsychotics, such as risperidone.

Mechanism of Action: A Balancing Act

Risperidone's therapeutic activity is mediated through a combination of potent antagonism at both serotonin 5-HT₂ₐ and dopamine D₂ receptors.[14][15][16][17] It is proposed that the strong 5-HT₂ₐ blockade helps to mitigate the EPS caused by D₂ antagonism and may also contribute to efficacy against the "negative" symptoms of schizophrenia.[15][17]

While risperidone is not a classical butyrophenone, its structure retains the core piperidine linker derived from this chemical class. The this compound fragment is considered a crucial element for allowing the anchorage or orientation of the ligand at the 5-HT₂ₐ receptor.[5] In risperidone, the fluorobenzoyl group is replaced by a more complex benzisoxazole system, but the fundamental principle of a substituted piperidine connected to an aromatic moiety remains. This evolution demonstrates the scaffold's adaptability, allowing chemists to fine-tune receptor selectivity and achieve a more balanced pharmacological profile.

Signaling Pathway of the 5-HT₂ₐ Receptor

Antagonists like risperidone block the canonical signaling pathway of the 5-HT₂ₐ receptor. Upon activation by serotonin, this G-protein coupled receptor (GPCR) primarily couples to Gq/G₁₁, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium.[18][19][20] Atypical antipsychotics prevent this cascade.

G cluster_pathway 5-HT₂ₐ Receptor Signaling Pathway serotonin Serotonin (Agonist) receptor 5-HT₂ₐ Receptor serotonin->receptor Binds & Activates risperidone Risperidone (Antagonist) risperidone->receptor Binds & Blocks g_protein Gq/G₁₁ Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release Induces

Caption: Antagonism of the 5-HT₂ₐ receptor signaling cascade.

Part 3: Experimental Validation and Protocols

The mechanistic claims described above are validated through rigorous in vitro pharmacological assays. Binding assays determine a compound's affinity for a receptor, while functional assays determine whether the compound activates (agonism) or blocks (antagonism) the receptor.

Data Presentation: Receptor Binding Affinities

The affinity of a compound for a receptor is typically expressed as the inhibitor constant (Kᵢ), with a lower Kᵢ value indicating higher binding affinity. The table below compares the binding affinities of haloperidol and risperidone for D₂ and 5-HT₂ₐ receptors, illustrating the basis for their classification as typical and atypical, respectively.

CompoundD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)5-HT₂ₐ / D₂ RatioClassification
Haloperidol ~1-2~50-100> 25Typical
Risperidone ~3-6~0.2-0.5< 1Atypical

Note: Kᵢ values are approximate and can vary based on experimental conditions. The key takeaway is the relative difference and the ratio.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to D₂ receptors in a membrane preparation.[21][22] The amount of radioactivity bound to the receptors decreases as the concentration of the test compound increases, allowing for the calculation of its binding affinity.

Methodology:

  • Receptor Preparation:

    • Homogenize tissue rich in D₂ receptors (e.g., porcine or rat striatum) in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]Spiperone at a concentration near its Kₔ), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled D₂ antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

    • Test Compound: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate all tubes at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow Visualization

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes setup 2. Set up Assay Tubes (Total, NSB, Test Compound) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Rapid Vacuum Filtration incubate->filter count 5. Scintillation Counting filter->count analyze 6. Analyze Data (IC₅₀ → Kᵢ) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The this compound moiety is a testament to the power of privileged structures in drug discovery. Its robust and adaptable framework has been instrumental in the development of life-changing medications for psychiatric disorders. By serving as a high-affinity anchor for dopamine D₂ receptors, it defined the pharmacophore for the first generation of effective antipsychotics. Through creative molecular evolution, medicinal chemists have adapted this core structure to achieve dual 5-HT₂ₐ/D₂ antagonism, leading to atypical antipsychotics with improved safety profiles. The continued study of this and other privileged scaffolds, validated by rigorous experimental protocols, remains a cornerstone of modern medicinal chemistry, paving the way for the next generation of precisely targeted therapeutics.

References

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from Innoprot GPCR Functional Assays. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Haloperidol? Retrieved from Patsnap Synapse. [Link]

  • Janssen Pharmaceuticals. (n.d.). Mechanism of Action | PERSERIS® (risperidone) HCP. Retrieved from perserishcp.com. [Link]

  • Dr. Oracle. (2025, April 9). What is the mechanism of action of haloperidol (antipsychotic medication)? Retrieved from droracle.com. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Risperidone? Retrieved from Patsnap Synapse. [Link]

  • Pediatric Oncall. (n.d.). Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from Drug Index. [Link]

  • Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29). [Video]. YouTube. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Haloperidol Decanoate? Retrieved from Patsnap Synapse. [Link]

  • Goyal, P., & Tuite, N. (2023, September 1). Haloperidol. In StatPearls. National Center for Biotechnology Information. [Link]

  • Murbh, I., & Rosani, A. (n.d.). Risperidone. In StatPearls. National Center for Biotechnology Information. [Link]

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. [Link]

  • Li, J. P., & Biel, J. H. (1978). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of Medicinal Chemistry. [Link]

  • Kuypers, K. P. C., & van de Wetering, J. M. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. [Link]

  • Janssen, P. A. J., & Van Bever, W. F. M. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Handbook of Psychopharmacology. [Link]

  • Fletcher, E. J., et al. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 23(6), 957-981. [Link]

  • Pharmacy 180. (n.d.). SAR of Butyrophenones. Retrieved from pharmacy180.com. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Iacovo, F., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4998. [Link]

  • Lunkad, A. (2023, June 13). SAR of Butyrophenone. [Video]. YouTube. [Link]

  • Urban, J. D., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS Chemical Neuroscience. [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-75. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from Innoprot GPCR Functional Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Autech. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Waske, P.-A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4998. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

Sources

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety and the Rationale for Fluorination

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. However, the inherent properties of the piperidine ring, such as its basicity and metabolic susceptibility, can sometimes limit its therapeutic potential. The strategic incorporation of fluorine atoms into the piperidine scaffold has emerged as a powerful tool to modulate these properties, offering a nuanced approach to optimizing drug candidates.[2][3][4][5] This guide provides an in-depth exploration of the discovery, synthesis, and profound impact of fluorinated piperidine compounds in modern drug development.

The introduction of fluorine can dramatically alter a molecule's physicochemical and pharmacological profile.[3][6] Key benefits of fluorinating piperidine rings include:

  • Modulation of Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the piperidine nitrogen.[7][8] This fine-tuning of basicity is crucial for optimizing properties such as solubility, membrane permeability, and off-target activity, particularly the affinity for the hERG channel, which is associated with cardiac toxicity.[9][10]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7][11] Fluorination at metabolically vulnerable positions can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[12]

  • Altered Lipophilicity: The effect of fluorine on lipophilicity is context-dependent.[8][13][14] While a single fluorine atom can subtly alter the partition coefficient (logP), the introduction of a trifluoromethyl (CF3) group generally increases lipophilicity.[15] This modulation of lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: Fluorine substitution can have a profound impact on the conformational preferences of the piperidine ring.[7][11][16][17][18] Due to electrostatic and hyperconjugative effects, fluorine atoms, particularly in the 3-position, often favor an axial orientation, which can pre-organize the molecule into a bioactive conformation and enhance binding affinity.[16]

This guide will delve into the synthetic methodologies for accessing these valuable compounds, provide a detailed analysis of the effects of fluorination, and showcase the significance of fluorinated piperidines through case studies of approved drugs.

Synthetic Strategies for Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines presents unique challenges, primarily due to the need for regioselective and stereoselective fluorination methods.[3] Several strategies have been developed, each with its own advantages and limitations.

Hydrogenation of Fluoropyridines

A common and cost-effective approach to synthesizing fluorinated piperidines is the catalytic hydrogenation of readily available fluoropyridine precursors.[19][20] This method allows for the preparation of a wide range of (multi)fluorinated piperidines.[19][20]

Hydrogenation_of_Fluoropyridine Fluoropyridine Fluoropyridine Fluoropiperidine cis-Fluoropiperidine Fluoropyridine->Fluoropiperidine Hydrogenation Catalyst Heterogeneous Catalyst (e.g., Pd/C) Catalyst->Fluoropiperidine H2 H₂ H2->Fluoropiperidine

Caption: Catalytic hydrogenation of fluoropyridines to yield cis-fluoropiperidines.

A key challenge in this approach is the potential for hydrodefluorination, which leads to the formation of non-fluorinated piperidines as undesired byproducts.[19] The choice of catalyst, solvent, and reaction conditions is critical to achieving high selectivity for the desired fluorinated product.

Experimental Protocol: cis-Selective Hydrogenation of 2-Fluoropyridine
  • Catalyst Preparation: In a glovebox, add 5 mol% of a palladium on carbon catalyst (e.g., 10% Pd/C) to a pressure-resistant reaction vessel.

  • Reactant Addition: Dissolve 1.0 mmol of 2-fluoropyridine in 5 mL of a suitable solvent (e.g., methanol, ethanol). Add the solution to the reaction vessel.

  • Reaction Setup: Seal the reaction vessel and connect it to a hydrogen gas source.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired cis-2-fluoropiperidine.

Deoxyfluorination of Hydroxypiperidines

Another prevalent strategy for introducing fluorine is the deoxyfluorination of hydroxypiperidines using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[21] This method is particularly useful for accessing fluorinated piperidines with specific stereochemistry, as the reaction typically proceeds with inversion of configuration.

Deoxyfluorination Hydroxypiperidine Hydroxypiperidine Fluoropiperidine Fluoropiperidine (Inverted Stereochemistry) Hydroxypiperidine->Fluoropiperidine Sₙ2 Reaction FluorinatingAgent Deoxyfluorinating Agent (e.g., DAST, Deoxo-Fluor®) FluorinatingAgent->Fluoropiperidine

Caption: Deoxyfluorination of hydroxypiperidines leading to inversion of stereochemistry.

The choice of fluorinating agent is crucial, with more modern reagents like XtalFluor-E® often offering higher yields and improved safety profiles compared to DAST.[21]

Comparative Table of Common Deoxyfluorinating Agents
Fluorinating AgentTypical Reaction ConditionsYield (%)Key Advantages & Disadvantages
DAST CH₂Cl₂, -78 °C to rt~70-80%Advantages: Readily available, well-established. Disadvantages: Thermally unstable, moisture-sensitive, can lead to elimination byproducts.[21]
Deoxo-Fluor® THF, rt to reflux~80-90%Advantages: More thermally stable than DAST, often higher yielding. Disadvantages: More expensive than DAST.[21]
XtalFluor-E®/M® CH₂Cl₂, Et₃N·3HF, 0 °C to rt~85-95%Advantages: Crystalline solids, easy to handle, high yielding. Disadvantages: Higher cost.[21]
Synthesis of Trifluoromethyl-Substituted Piperidines

The trifluoromethyl (CF3) group is a particularly important substituent in medicinal and agricultural chemistry due to its profound impact on metabolic stability and lipophilicity.[5][22][23] The synthesis of trifluoromethylpiperidines often involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions or the direct trifluoromethylation of piperidine precursors.[22]

The Impact of Fluorination on Piperidine Properties

The introduction of fluorine into the piperidine ring leads to predictable yet powerful changes in its physicochemical properties. Understanding these effects is paramount for the rational design of drug candidates.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen.[7][8] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.

Table: Effect of Fluorination on Piperidine pKa
CompoundpKa of Conjugate Acid
Piperidine11.12
3-Fluoropiperidine~9.5
4,4-Difluoropiperidine~7.8
3,3,5,5-Tetrafluoropiperidine~5.5

Note: pKa values are approximate and can vary with substitution and experimental conditions.

This ability to tune the pKa is a critical tool for medicinal chemists. For instance, reducing the basicity can decrease unwanted interactions with acidic phospholipids in membranes and reduce the risk of hERG channel binding.[9][10]

Lipophilicity and Membrane Permeability

The influence of fluorination on lipophilicity is multifaceted.[8][13][14] While the replacement of a hydrogen atom with a fluorine atom can lead to a slight increase in lipophilicity, the overall effect is highly dependent on the molecular context.[24] Fluorination can also enhance membrane permeability.[25]

Conformational Preferences: The Axial Fluorine Effect

One of the most intriguing consequences of fluorinating the piperidine ring is the alteration of its conformational equilibrium.[7][11][16][17][18] Contrary to what would be expected based on sterics, fluorine atoms, particularly at the 3-position, often exhibit a preference for the axial orientation.[16] This "axial fluorine effect" is attributed to a combination of hyperconjugation and electrostatic interactions.[11][16]

Axial_Fluorine_Effect Equatorial Equatorial Conformer Axial Axial Conformer (Often Favored) Equatorial->Axial Conformational Equilibrium StabilizingInteractions Stabilizing Interactions: - Hyperconjugation (σC-H -> σ*C-F) - Charge-Dipole (N⁺-H···F⁻) Axial->StabilizingInteractions

Caption: The axial preference of fluorine in piperidines is driven by stabilizing electronic interactions.

This conformational locking can be exploited to pre-organize a drug molecule into its bioactive conformation, thereby increasing its binding affinity and selectivity for its target.

Significance in Drug Discovery: Case Studies

The strategic application of fluorine in piperidine-containing drugs has led to the development of numerous successful therapeutics.

Paroxetine (Paxil)

Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders, features a 4-fluorophenylpiperidine moiety. The fluorine atom in this case contributes to the overall electronic properties of the molecule and is crucial for its high-affinity binding to the serotonin transporter.

Ropivacaine and Levobupivacaine

Ropivacaine and levobupivacaine are local anesthetics that contain a piperidine-2-carboxamide core. Studies on partially fluorinated analogues of these drugs have provided valuable insights into how fluorine substitution on the N-alkyl side chain can modulate basicity, lipophilicity, and metabolic stability.[8][13] While fluorination was found to increase metabolic oxidation in some cases, these studies highlight the delicate balance of properties that must be considered during drug design.[8][13]

Recent FDA Approvals

The trend of incorporating fluorinated heterocycles into new chemical entities continues to grow.[2][3][25] A review of FDA-approved drugs from 2016 to 2022 reveals a significant number of molecules containing fluorinated heterocyclic cores, including piperidines.[25][26][27] These recent approvals underscore the continued importance of this strategy in modern drug discovery.

Conclusion

The introduction of fluorine into the piperidine scaffold is a powerful and versatile strategy in medicinal chemistry. By judiciously positioning fluorine atoms, drug discovery professionals can fine-tune key properties such as basicity, metabolic stability, lipophilicity, and conformation to optimize the therapeutic potential of new drug candidates. As synthetic methodologies for accessing these compounds continue to advance, the strategic use of fluorinated piperidines is poised to play an even more prominent role in the development of the next generation of medicines.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available from: [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. Available from: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available from: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. Available from: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available from: [Link]

  • Synthesis of free fluorinated piperidines. Conditions: i) 1,... ResearchGate. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available from: [Link]

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available from: [Link]

  • Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate. Available from: [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available from: [Link]

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. ResearchGate. Available from: [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. Available from: [Link]

  • Piperidine containing FDA approved drugs. ResearchGate. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals.... ResearchGate. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. National Center for Biotechnology Information. Available from: [Link]

Sources

The Cornerstone of Neuropharmacological Innovation: A Technical Guide to 4-(p-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous and invaluable motif in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1][2] Among the vast array of piperidine-based intermediates, 4-(p-fluorobenzoyl)piperidine stands out as a critical building block, prized for its synthetic versatility and the unique pharmacological properties imparted by the fluorobenzoyl group.[3] This in-depth technical guide provides a comprehensive exploration of 4-(p-fluorobenzoyl)piperidine's role in neuroscience drug discovery. We will delve into its synthesis, physicochemical properties, and its pivotal function as a precursor to potent and selective neuropharmacological agents. This guide will further elucidate the mechanisms of action of key derivatives, provide detailed experimental protocols for their synthesis and analysis, and present visual representations of their engagement with critical CNS signaling pathways.

Introduction: The Strategic Importance of the 4-(p-Fluorobenzoyl)piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities.[1][4] The incorporation of a 4-fluorobenzoyl moiety at the 4-position of the piperidine ring offers several strategic advantages in the design of CNS-active compounds. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[5] The ketone linkage provides a key handle for further chemical modifications, allowing for the construction of a wide range of derivatives with tailored pharmacological profiles.

This guide will focus on two prominent examples of CNS-active drugs derived from 4-(p-fluorobenzoyl)piperidine: Ketanserin , a potent antagonist of serotonin 5-HT2A and α1-adrenergic receptors, and Centanafadine , a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[6][7] Through the lens of these case studies, we will illustrate the journey from a simple chemical intermediate to complex neuropharmacological agents that have significantly advanced our understanding and treatment of various neurological and psychiatric disorders.

Physicochemical Properties and Synthesis of 4-(p-Fluorobenzoyl)piperidine

A thorough understanding of the starting material is fundamental to any successful drug development campaign. 4-(p-Fluorobenzoyl)piperidine, in its hydrochloride salt form, is a white to off-white crystalline powder with good stability and solubility in appropriate solvents, making it amenable to a variety of reaction conditions.[8][9]

PropertyValueReference
Molecular Formula C12H14FNO[10]
Molecular Weight 207.24 g/mol [10]
Appearance White to off-white crystalline powder[8]
Melting Point 102-105 °C[8]
Solubility Soluble in DMSO, methanol, chloroform; insoluble in water[8]

The synthesis of 4-(p-fluorobenzoyl)piperidine hydrochloride is typically achieved through the hydrolysis of its N-acetyl protected precursor. This straightforward and scalable method ensures a high-purity starting material for subsequent derivatization.[11]

Experimental Protocol: Synthesis of 4-(p-Fluorobenzoyl)piperidine Hydrochloride

Objective: To deprotect 1-acetyl-4-(4-fluorobenzoyl)piperidine to yield 4-(4-fluorobenzoyl)piperidine hydrochloride.

Materials:

  • 1-acetyl-4-(4-fluorobenzoyl)piperidine

  • 6N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Benzene

  • Anhydrous sodium sulfate

  • Isopropanol

Procedure:

  • A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N HCl is refluxed for 2 hours.[11]

  • The reaction mixture is cooled to room temperature and extracted twice with diethyl ether to remove any unreacted starting material or non-basic impurities.

  • The aqueous layer is basified with a sodium hydroxide solution until a pH > 10 is achieved.

  • The basic aqueous solution is then extracted with benzene.

  • The combined benzene extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base as an oil.

  • The residual oil is dissolved in diethyl ether, and HCl gas is bubbled through the solution with stirring to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried.

  • The crude product is recrystallized from isopropanol to afford pure this compound hydrochloride as a solid.[11]

Self-Validation: The purity of the final product can be confirmed by melting point determination (222°-224° C) and analytical techniques such as HPLC and NMR spectroscopy to ensure the absence of the N-acetyl group.[11]

Application in the Synthesis of Neuropharmacological Agents

The true value of 4-(p-fluorobenzoyl)piperidine lies in its utility as a versatile intermediate for the synthesis of a diverse range of CNS-targeting compounds.[3][12] The piperidine nitrogen and the benzoyl ketone offer two distinct points for chemical elaboration, enabling the creation of molecules with finely tuned affinities for various receptors and transporters.

Case Study 1: Ketanserin - A 5-HT2A and α1-Adrenergic Antagonist

Ketanserin is a classic example of a drug molecule built upon the 4-(p-fluorobenzoyl)piperidine scaffold.[7] It is a potent antagonist at serotonin 5-HT2A receptors and also exhibits significant affinity for α1-adrenergic receptors.[13][14] This dual antagonism contributes to its antihypertensive effects and has made it an invaluable tool for studying the roles of these receptor systems in the CNS and periphery.[15]

The synthesis of ketanserin involves the N-alkylation of 4-(p-fluorobenzoyl)piperidine with 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione.

Experimental Protocol: Synthesis of Ketanserin

Objective: To synthesize ketanserin via N-alkylation of 4-(p-fluorobenzoyl)piperidine.

Materials:

  • 4-(p-fluorobenzoyl)piperidine hydrochloride

  • 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione

  • Anhydrous sodium carbonate (Na2CO3)

  • 4-methyl-2-pentanone

  • Methanol

  • Dichloromethane

Procedure:

  • To a reaction vessel, add 4-(p-fluorobenzoyl)piperidine hydrochloride, 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione, and anhydrous sodium carbonate in 4-methyl-2-pentanone.[12]

  • The reaction mixture is heated to 100 ± 2 °C and stirred for 72 hours.[12]

  • After completion of the reaction (monitored by TLC or HPLC), the mixture is cooled, and water is added to dissolve the inorganic salts.

  • The crude ketanserin product is collected by filtration and dried.

  • The crude product is purified by recrystallization from a mixed solvent system of methanol and dichloromethane (1:2 v/v) to yield pure ketanserin.[12]

Self-Validation: The identity and purity of the synthesized ketanserin can be confirmed by HPLC, mass spectrometry, and NMR spectroscopy, comparing the obtained data with that of a reference standard.

Ketanserin's primary mechanism of action is the competitive antagonism of 5-HT2A receptors.[1] The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[16] By blocking this receptor, ketanserin inhibits these downstream signaling events.

G Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor (Gq-coupled) Serotonin->HTR2A Binds & Activates Ketanserin Ketanserin Ketanserin->HTR2A Antagonizes Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream Phosphorylates Targets

Caption: Ketanserin's antagonism of the 5-HT2A receptor signaling pathway.

Ketanserin also acts as an antagonist at α1-adrenergic receptors, which contributes to its overall pharmacological profile, particularly its effects on blood pressure.[8][15]

Case Study 2: Centanafadine - A Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)

Centanafadine is a more recent example of a CNS drug candidate that utilizes a piperidine scaffold, though not directly synthesized from 4-(p-fluorobenzoyl)piperidine, its development showcases the evolution of piperidine-based neuropharmacology.[6] It acts as a triple reuptake inhibitor, blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][17] This broad-spectrum activity makes it a promising candidate for the treatment of disorders like attention-deficit/hyperactivity disorder (ADHD).[11]

Centanafadine's mechanism of action is the inhibition of monoamine transporters, thereby increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine. Its inhibitory activity is most potent at NET, followed by DAT, and then SERT.[17]

TransporterIC50 (nM)Reference
Norepinephrine Transporter (NET) 6[17]
Dopamine Transporter (DAT) 38[17]
Serotonin Transporter (SERT) 83[17]

This unique selectivity profile distinguishes centanafadine from other reuptake inhibitors and may contribute to its specific therapeutic effects and side-effect profile.[11]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles Serotonin_syn 5-HT Presynaptic_Vesicle->Serotonin_syn Release Norepinephrine_syn NE Presynaptic_Vesicle->Norepinephrine_syn Release Dopamine_syn DA Presynaptic_Vesicle->Dopamine_syn Release SERT SERT NET NET DAT DAT Centanafadine Centanafadine Centanafadine->SERT Inhibits Centanafadine->NET Inhibits Centanafadine->DAT Inhibits Serotonin_pre 5-HT Norepinephrine_pre NE Dopamine_pre DA Serotonin_syn->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin_syn->Serotonin_Receptor Activates Norepinephrine_syn->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Norepinephrine_syn->Adrenergic_Receptor Activates Dopamine_syn->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_syn->Dopamine_Receptor Activates

Caption: Centanafadine's mechanism of action as a triple reuptake inhibitor.

Analytical Techniques for Quality Control

Robust analytical methods are essential for ensuring the purity, identity, and quality of both the 4-(p-fluorobenzoyl)piperidine intermediate and its final drug derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Experimental Protocol: HPLC Analysis of Piperidine-Based Compounds

Objective: To develop a general reversed-phase HPLC method for the analysis of 4-(p-fluorobenzoyl)piperidine and its derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the polarity of the analyte.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable gradient of aqueous buffer and organic solvent. For example, a linear gradient from 10% to 90% organic solvent over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm).

  • Analysis: Inject a series of standard solutions of known concentrations to generate a calibration curve. Inject the sample solution and quantify the analyte by comparing its peak area to the calibration curve.

Self-Validation: Method validation should be performed according to ICH guidelines, including assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed.[18] For more complex matrices or trace-level analysis, coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced sensitivity and selectivity.[5]

Conclusion and Future Perspectives

4-(p-Fluorobenzoyl)piperidine has proven to be a remarkably fruitful starting point for the development of novel neuropharmacological agents. Its synthetic accessibility and the advantageous properties conferred by the fluorobenzoylpiperidine core have enabled the creation of drugs with diverse mechanisms of action, from receptor antagonists like ketanserin to multi-target reuptake inhibitors like centanafadine. The continued exploration of this and related piperidine scaffolds will undoubtedly lead to the discovery of next-generation CNS therapeutics with improved efficacy, selectivity, and safety profiles. As our understanding of the complexities of neurotransmitter systems deepens, the strategic derivatization of such privileged structures will remain a cornerstone of modern drug discovery.

References

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride. Retrieved from [Link]

  • Google Patents. (2017). CN106866625B - The preparation method of ketanserin.
  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central. (2022). Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketanserin. Retrieved from [Link]

  • Google Patents. (n.d.). EP4046687A4 - Method for producing centanafadine.
  • PubMed. (1989). Antihypertensive mechanism of action of ketanserin and some ketanserin analogues in the spontaneously hypertensive rat. Retrieved from [Link]

  • Wikipedia. (n.d.). Centanafadine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-[3-[4-(p-fluorobenzoyl)-piperidino]-propyl]-theophylline (Sgd 144-80). Retrieved from [Link]

  • PubChem. (n.d.). Ketanserin. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 determination of 6-MAPB on norepinephrine (NET), dopamine (DAT),.... Retrieved from [Link]

  • Reddit. (2022). Tips for Pathway Schematic design?. Retrieved from [Link]

  • PubMed. (1995). Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding. Retrieved from [Link]

  • Venngage. (2026). How to Write a Technical White Paper (2026 Guide). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin.
  • PubMed. (2023). Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, synthesis, analytical methodologies, pharmacological significance, and safety considerations. Our focus is on delivering not just data, but also the causal insights behind experimental choices, ensuring a thorough and practical understanding of this versatile molecule.

Core Chemical Identity and Physicochemical Properties

This compound hydrochloride is a piperidine derivative that serves as a crucial building block in the synthesis of various bioactive molecules.[1][2] Its structure, featuring a piperidine ring, a 4-fluorobenzoyl group, and a hydrochloride salt, imparts specific chemical reactivity and physical characteristics that are pivotal for its applications.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and for its use in various synthetic pathways.[1] The presence of the electron-withdrawing fluorine atom on the benzoyl group increases the electrophilicity of the ketone's carbonyl carbon, making it a key reactive site for nucleophilic addition reactions. This feature is fundamental to its role as a precursor in multi-step organic syntheses.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride[3]
Synonyms 4-(p-Fluorobenzoyl)piperidine HCl, (4-Fluorophenyl)-4-piperidinylmethanone HCl[4]
CAS Number 25519-78-2[2][3]
Molecular Formula C₁₂H₁₅ClFNO[3][5]
Molecular Weight 243.71 g/mol [2][5]
Appearance White to pale tan solid/powder[4]
Melting Point 222-224 °C[4]
Solubility Slightly soluble in DMSO and water[4]
logP -1.1 (at 20°C and pH 7)[4]
Storage Inert atmosphere, Room Temperature; Hygroscopic[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound hydrochloride is a critical aspect of its utility. A well-established method involves the deacetylation of a protected precursor, 1-acetyl-4-(4-fluorobenzoyl)piperidine. This process underscores fundamental principles of protecting group chemistry and acid-catalyzed hydrolysis.

Established Synthetic Protocol: Deacetylation Route

A common and reliable laboratory-scale synthesis involves the hydrolysis of 1-acetyl-4-(4-fluorobenzoyl)piperidine under acidic conditions.[2] The acetyl group serves as a protecting group for the piperidine nitrogen, preventing it from undergoing undesired side reactions during the initial construction of the molecule. The final deprotection step liberates the secondary amine, which is then protonated to form the hydrochloride salt.

Detailed Step-by-Step Methodology: [2]

  • Reaction Setup: A solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine is prepared in 200 ml of 6N hydrochloric acid.

  • Hydrolysis: The mixture is refluxed for 2 hours. The acidic conditions facilitate the hydrolysis of the amide bond of the N-acetyl group.

  • Work-up (Acid-Base Extraction):

    • The cooled solution is extracted twice with ether to remove any non-basic organic impurities.

    • The aqueous layer is then basified with sodium hydroxide, which deprotonates the piperidinium ion to the free base.

    • The free base is extracted with benzene.

  • Isolation and Salt Formation:

    • The benzene extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base as an oil.

    • The residual oil is dissolved in ether, and hydrogen chloride gas is bubbled through the solution with stirring. This protonates the piperidine nitrogen, causing the hydrochloride salt to precipitate.

  • Purification: The precipitated salt is collected by filtration, washed with ether, and dried. For higher purity, the product is recrystallized from isopropanol to yield the final solid product.

Causality Behind Experimental Choices:

  • Refluxing in 6N HCl: The use of strong acid and elevated temperature is necessary to drive the hydrolysis of the stable amide bond of the N-acetyl group.

  • Acid-Base Extraction: This is a classic and efficient purification technique to separate the basic product from acidic and neutral impurities. Basification is crucial to render the product soluble in an organic solvent for extraction.

  • Anhydrous Conditions: Bubbling dry HCl gas into an ethereal solution ensures the formation of the anhydrous hydrochloride salt, which is often preferred for its stability and handling properties.

Alternative Synthetic Strategies: The Friedel-Crafts Approach

An alternative conceptual approach to the core benzoylpiperidine structure involves a Friedel-Crafts acylation reaction.[6] This powerful C-C bond-forming reaction could theoretically be used to attach the 4-fluorobenzoyl group to a suitable piperidine precursor.

Caption: Conceptual workflow for a Friedel-Crafts acylation approach.

Discussion of the Friedel-Crafts Approach:

While mechanistically elegant, a direct Friedel-Crafts acylation of fluorobenzene with a piperidine-4-carbonyl chloride presents challenges. The piperidine nitrogen, being a Lewis base, would likely complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the reaction.[6] Therefore, a practical application of this strategy would necessitate N-protection of the piperidine ring with a group that is stable to the reaction conditions and can be readily removed subsequently.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzoyl group (with splitting patterns influenced by the fluorine atom) and the aliphatic protons of the piperidine ring. The ¹³C NMR would show distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the piperidine carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include a strong band for the C=O (ketone) stretching vibration and bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as N-H stretching from the protonated piperidine.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like compound, and would be expected to show a prominent peak for the protonated molecular ion of the free base.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound hydrochloride and for quantifying any impurities.

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoyl chromophore has strong absorbance (e.g., around 254 nm).

  • Purpose: This method separates the main compound from potential impurities, such as starting materials, byproducts of the synthesis, or degradation products. The peak area of the main compound relative to the total peak area is used to calculate its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile impurities.[7] However, the low volatility of the hydrochloride salt may require derivatization or analysis of the free base form.

Pharmacological Significance and Mechanism of Action

This compound hydrochloride itself is not typically a therapeutic agent but rather a "privileged structure" or key intermediate in the synthesis of pharmacologically active compounds.[1] Its significance lies in its incorporation into molecules that target various receptors, particularly in the central nervous system.

Role as a Precursor to Serotonin and Dopamine Receptor Ligands

The this compound moiety is a core component of numerous antagonists of serotonin (5-HT) and dopamine receptors.[8] This structural motif is considered a constrained analog of the butyrophenone pharmacophore, which is known for its interaction with these receptors.

A prime example of its application is in the synthesis of Ketanserin .[3][8] Ketanserin is a selective antagonist of the 5-HT₂A serotonin receptor and also exhibits α₁-adrenergic receptor blocking activity.[9][10] These properties make it effective as an antihypertensive agent.[8][9] The this compound part of the ketanserin molecule is crucial for its high-affinity binding to the 5-HT₂A receptor.[8]

Caption: The role of this compound HCl in therapeutics.

Structure-Activity Relationship (SAR) Insights

The benzoylpiperidine fragment is a valuable tool in structure-activity relationship (SAR) studies.[1][3] By keeping this core constant and modifying other parts of the molecule, researchers can probe the requirements for receptor binding and functional activity. Key structural features of the this compound moiety that contribute to its pharmacological utility include:

  • The Ketone Group: The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

  • The Piperidine Ring: This provides a rigid scaffold that correctly orients the benzoyl group and any substituents attached to the piperidine nitrogen into the binding pocket of a receptor.

  • The 4-Fluoro Substituent: The fluorine atom can modulate the electronic properties of the aromatic ring and can also participate in favorable interactions (such as hydrogen bonding or dipole-dipole interactions) within the receptor binding site. It can also block metabolic oxidation at that position, improving the pharmacokinetic profile of the final drug molecule.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound hydrochloride.

Table 2: GHS Hazard Information for the Free Base

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Source:[11]

Toxicological Profile:

The specific toxicology of this compound hydrochloride is not extensively documented in publicly available literature. However, based on its chemical class (piperidine derivative) and the available safety data for the free base, the following should be considered:

  • Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[11]

  • General Piperidine Toxicity: Piperidine alkaloids, as a class, can be toxic.[12][13] Acute toxicity in animals can lead to central nervous system effects and respiratory distress.[14] While the functionalization in this compound hydrochloride significantly alters its properties compared to the parent piperidine, a cautious approach is warranted.

  • Handling Precautions:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Due to its hygroscopic nature, store in a tightly sealed container in a dry place.[4]

Conclusion and Future Perspectives

This compound hydrochloride is a compound of significant interest to the medicinal chemistry and drug development community. Its value is firmly established as a versatile and crucial intermediate for the synthesis of a range of pharmacologically active molecules, most notably those targeting serotonergic and dopaminergic pathways. A thorough understanding of its synthesis, analytical profile, and the structure-activity relationships it enables is essential for researchers aiming to develop novel therapeutics. Future research may continue to leverage this privileged scaffold in the design of new chemical entities with improved efficacy, selectivity, and safety profiles for a variety of disease targets.

References

  • Vandenbeck, J. et al. (1980).
  • PubChem. (n.d.). 4-(4-(p-Fluorobenzoyl)piperidino)-4'-fluorobutyrophenone hydrochloride. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound hydrochloride(25519-78-2) 1H NMR spectrum.
  • PubChem. (n.d.). Ketanserin. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • Benchchem. (n.d.). This compound hydrochloride | 25519-78-2.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Veeprho. (n.d.). Ketanserin Impurities and Related Compound.
  • Wikipedia. (n.d.). Ketanserin.
  • LabSolutions. (n.d.). This compound hydrochloride.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) IR Spectrum.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • Fisher Scientific. (n.d.). This compound hydrochloride, 98% 1 g.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemicalBook. (n.d.). This compound hydrochloride | 25519-78-2.
  • Thermo Fisher Scientific. (n.d.). This compound hydrochloride, 98% 5 g.
  • Patsnap Synapse. (2024). What is the mechanism of Ketanserin?.
  • Google Patents. (2005). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • ChemicalBook. (n.d.). 25519-78-2(this compound hydrochloride) Product Description.
  • TargetMol. (n.d.). This compound hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-(4-Fluorobenzyl)piperidine hydrochloride AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • PubMed. (n.d.). Immunotoxicological effects of piperine in mice.
  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids.
  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.
  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • ChemicalBook. (n.d.). 4-Fluorobenzoyl chloride(403-43-0) 13C NMR spectrum.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubMed. (2012). Piperidine alkaloids: human and food animal teratogens.
  • YouTube. (2018). 35.04 Friedel-Crafts Alkylation.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • MDPI. (n.d.). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
  • Semantic Scholar. (2013). In vivo biodistribution and toxicology of functionalized nano-graphene oxide in mice after oral and intraperitoneal administration.

Sources

The Fluorobenzoyl Group in Piperidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Marriage of Fluorobenzoyl and Piperidine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine ring stands as a ubiquitous and privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. When this versatile heterocycle is functionalized with a fluorobenzoyl group, a powerful synergy emerges, creating a chemical entity with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the key features of the fluorobenzoyl group within piperidine scaffolds, offering insights for researchers, scientists, and drug development professionals. We will delve into the profound influence of this moiety on the physicochemical properties, metabolic stability, and target engagement of drug candidates, supported by experimental protocols and illustrative case studies.

I. The Multifaceted Role of the Fluorobenzoyl Moiety: More Than a Simple Substituent

The introduction of a fluorobenzoyl group onto a piperidine scaffold is a deliberate and strategic decision in medicinal chemistry, driven by the unique properties of the fluorine atom.[4][5][6] Fluorine, despite being the most electronegative element, is relatively small, allowing it to act as a bioisostere of a hydrogen atom while exerting potent electronic effects.[5][7][8]

Electronic Properties and Their Pharmacological Implications

The strong electron-withdrawing nature of fluorine significantly alters the electronic distribution within the benzoyl ring and, by extension, the entire molecule.[5][8] This has several critical consequences:

  • Modulation of Basicity (pKa): The inductive effect of fluorine can lower the pKa of the piperidine nitrogen, reducing its basicity.[5] This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the gastrointestinal tract, facilitating its passage through biological membranes.[5]

  • Enhanced Target Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.[9] Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, forming crucial contacts within a binding pocket that can enhance potency and selectivity.[5]

  • Influence on Aromatic Interactions: The electron-poor nature of the fluorinated benzene ring can alter its pi-stacking and cation-pi interactions with aromatic residues in the target protein, providing another avenue for optimizing binding affinity.

Impact on Physicochemical Properties: Fine-Tuning for Drug-Likeness

The fluorobenzoyl group exerts a profound influence on the overall physicochemical profile of a piperidine-containing molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[9] However, the effect is context-dependent and can be strategically employed to achieve the desired balance between solubility and permeability.

  • Metabolic Stability: One of the most significant advantages of incorporating a fluorobenzoyl group is the enhancement of metabolic stability.[5][10][11] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[10][12] By placing a fluorine atom at a metabolically labile position on the benzoyl ring, chemists can effectively "block" metabolic pathways that would otherwise lead to rapid clearance of the drug.[5][10]

II. Conformational Landscape of Fluorobenzoyl-Piperidines

The piperidine ring is not a static entity; it exists in a dynamic equilibrium of chair and boat conformations.[13][14] The attachment of a bulky and electronically influential group like fluorobenzoyl can significantly impact this conformational preference, which in turn dictates the spatial orientation of other substituents and their interactions with the biological target.[15]

The N-benzoyl group introduces a partial double bond character to the C-N bond, leading to hindered rotation and the potential for distinct rotamers.[16] The interplay between the fluorobenzoyl group and substituents on the piperidine ring can stabilize specific conformations that present the optimal pharmacophore for receptor binding.[17][18] Understanding and controlling these conformational biases is a critical aspect of rational drug design with this scaffold.

III. Experimental Protocols: Synthesis and Characterization

The following protocols provide a standardized methodology for the synthesis and analysis of a representative 4-(4-fluorobenzoyl)piperidine, a common building block in drug discovery.[19][20]

Synthesis of this compound Hydrochloride

This two-step procedure involves the acylation of a protected piperidine followed by deprotection.

Step 1: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine

  • Materials: 1-Acetyl-4-piperidinecarboxylic acid, thionyl chloride, 4-fluoroanisole, aluminum chloride, dichloromethane (DCM), sodium bicarbonate solution, magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend 1-acetyl-4-piperidinecarboxylic acid in DCM.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride (monitor by TLC).

    • In a separate flask, dissolve 4-fluoroanisole and aluminum chloride in DCM and cool in an ice bath.

    • Slowly add the prepared acid chloride solution to the 4-fluoroanisole solution.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Step 2: Deprotection to this compound Hydrochloride

  • Materials: 1-Acetyl-4-(4-fluorobenzoyl)piperidine, 6N hydrochloric acid, diethyl ether, sodium hydroxide solution, benzene, ethereal HCl, magnetic stirrer, reflux condenser.

  • Procedure:

    • Dissolve 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N HCl and reflux for 2 hours.[21]

    • Cool the solution and extract with diethyl ether to remove any non-basic impurities.[21]

    • Basify the aqueous layer with a sodium hydroxide solution and extract the product into benzene.[21]

    • Dry the combined benzene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]

    • Dissolve the resulting oil in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.[21]

    • Collect the solid by filtration, wash with ether, and dry to obtain this compound hydrochloride.[21]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity of the final compound using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.

IV. Data Presentation: The Impact of Fluorination on Physicochemical Properties

The strategic placement of a fluorine atom on the benzoyl ring can significantly alter the physicochemical properties of a piperidine-based drug candidate. The following table provides a comparative summary of key parameters for a hypothetical parent compound and its fluorinated analog.

PropertyParent Compound (Benzoyl-piperidine)Fluorinated Analog (4-Fluorobenzoyl-piperidine)Rationale for Change
pKa (Piperidine N) ~8.5~8.0The electron-withdrawing fluorine atom reduces the basicity of the piperidine nitrogen.[5]
LogP 2.52.8Fluorine substitution generally increases lipophilicity.[9]
Metabolic Half-life (t½) in Liver Microsomes 30 min90 minThe strong C-F bond blocks oxidative metabolism at the para-position of the benzoyl ring.[5][10]
Aqueous Solubility ModerateLowerIncreased lipophilicity can lead to a decrease in aqueous solubility.

V. Visualizing the Impact: Diagrams and Workflows

Synthetic Workflow for this compound Hydrochloride

G A 1-Acetyl-4-piperidinecarboxylic acid C 1-Acetyl-4-(chlorocarbonyl)piperidine A->C Acyl Chloride Formation B Thionyl Chloride DCM E 1-Acetyl-4-(4-fluorobenzoyl)piperidine C->E Friedel-Crafts Acylation D 4-Fluoroanisole AlCl3, DCM G This compound E->G Acidic Deprotection F 6N HCl Reflux I This compound HCl G->I Salt Formation H Ethereal HCl G cluster_0 Drug Molecule cluster_1 Receptor Binding Pocket Piperidine Piperidine Scaffold HydrophobicPocket Hydrophobic Pocket Piperidine->HydrophobicPocket van der Waals Interactions Fluorobenzoyl Fluorobenzoyl Group HbondAcceptor H-Bond Acceptor Residue Fluorobenzoyl->HbondAcceptor Weak H-Bond/Dipole (F as acceptor) AromaticResidue Aromatic Residue (e.g., Phe, Tyr) Fluorobenzoyl->AromaticResidue Altered π-π Stacking

Caption: Enhanced receptor interactions due to the fluorobenzoyl group.

VI. Case Study: The 4-(p-Fluorobenzoyl)piperidine Fragment in Neuropsychiatric Drug Discovery

The 4-(p-fluorobenzoyl)piperidine moiety is a prominent feature in a number of successful drugs targeting the central nervous system, particularly those acting on serotonergic and dopaminergic receptors. [22]A classic example is its presence in atypical antipsychotics. In these molecules, the 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for anchoring the ligand to the 5-HT2A receptor. [22]This substructure is often viewed as a constrained analog of the butyrophenone pharmacophore, a well-established motif in antipsychotic drug design. [22]The strategic placement of the fluorine atom in these compounds not only contributes to their binding affinity but also enhances their metabolic stability, leading to improved pharmacokinetic profiles and therapeutic efficacy. [22]

Conclusion

The fluorobenzoyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the properties of piperidine-based drug candidates. Its profound effects on electronic properties, physicochemical characteristics, and metabolic stability provide a rational basis for its widespread use in modern drug discovery. [4][5]By understanding the fundamental principles governing the behavior of this unique chemical entity, researchers can continue to leverage its advantages to design safer and more effective medicines for a wide range of therapeutic areas.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Kumar, P., Singh, S. K., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-33. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 14(3), 318-341. [Link]

  • Synthesis of this compound hydrochloride. PrepChem.com. [Link]

  • Leone, M., Ciaffoni, F., & Di Pietro, E. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6599. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Johnson, B. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-736. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Altman, R. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387-6405. [Link]

  • Ogawa, Y., & Tokunaga, E. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10209-10219. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389657. [Link]

  • Ogawa, Y., & Tokunaga, E. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(18), 10209-10219. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review.
  • Importance of Fluorine in Benzazole Compounds. Review. Semantic Scholar.
  • 2-Fluorobenzoyl chloride. PubChem. [Link]

  • 4-Fluorobenzoyl chloride. CAS Common Chemistry. [Link]

  • Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4758. [Link]

  • 2-(4-fluorobenzoyl)naphthalene-1-carboxylic acid. LookChem. [Link]

  • 4-Fluorobenzoyl chloride. PubChem. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health (NIH). [Link]

  • 4-fluorobenzoyl-FGLRW-NH2. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pharmacophores. Fiveable. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • What is the role of pharmacophore in drug design? Patsnap Synapse. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Fig. 5. Pharmacophore model. Features F1 and F4 are aromatic rings,... ResearchGate. [Link]

  • A few examples of piperidine-based drugs and natural products. ResearchGate. [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Brown University. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). [Link]

Sources

The Strategic Significance of the 4-(4-Fluorobenzoyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)piperidine: A Cornerstone for CNS Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the synthesis, critical applications, and detailed experimental methodologies of this compound, a pivotal intermediate in the pharmaceutical industry. Our focus is to provide not only procedural steps but also the underlying scientific rationale to empower innovative research and development.

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures" due to their ability to bind to multiple biological targets. The this compound moiety is a prime example of such a scaffold.[1] It is a versatile building block extensively used in the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system (CNS).[2][3]

The structure's value is twofold:

  • The Piperidine Ring: This saturated heterocycle is a common motif in CNS drugs, providing a basic nitrogen atom that is often crucial for interacting with receptor sites and improving pharmacokinetic properties.

  • The 4-Fluorobenzoyl Group: The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The benzoylpiperidine fragment is considered a key pharmacophore for anchoring ligands to receptors like the serotonin 5-HT2A receptor.[1]

This combination makes this compound an essential starting material for developing novel therapeutics.[4]

Synthesis and Physicochemical Profile

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves reacting fluorobenzene with an activated piperidine derivative, typically 1-acetylisonipecotoyl chloride (an N-protected form of 4-piperidinecarbonyl chloride), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5] The initial product is the N-acetylated version, which is then hydrolyzed, often using a strong acid like HCl, to yield the final this compound, usually as a hydrochloride salt.[6]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction AcylChloride 1-Acetylisonipecotoyl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Intermediate 1-Acetyl-4-(4-fluorobenzoyl)piperidine Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Step 2 FinalProduct This compound (after hydrolysis) Reaction->Intermediate Step 1 Hydrolysis->FinalProduct

Caption: General synthetic pathway for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄FNO[7]
Molecular Weight 207.24 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point 102-105°C (typical)[8]
Boiling Point ~323°C (predicted)[9]
Solubility Soluble in DMSO, methanol, chloroform; insoluble in water[8]
CAS Number 56346-57-7[7]

Core Applications in Drug Discovery

The utility of this compound is most evident in its role as a key intermediate for blockbuster drugs and novel research compounds.

Butyrophenone Antipsychotics

This is arguably the most significant application. This compound is a direct precursor to the butyrophenone side chain found in many typical antipsychotics. The seminal example is Haloperidol , a potent dopamine D2 receptor antagonist. The synthesis involves the N-alkylation of a different piperidine derivative (4-(4-chlorophenyl)-4-hydroxypiperidine) with γ-chloro-4-fluorobutyrophenone.[10] While not a direct reaction of FBP itself, the butyrophenone reactant is derived from it, highlighting the scaffold's importance in the class. Haloperidol and its derivatives are foundational in studying antipsychotic pharmacology.[11][12][13]

Serotonin Reuptake Inhibitors (SSRIs)

The piperidine ring is a core structural element in many SSRIs. The 4-fluorophenyl group, in particular, is a key feature of Paroxetine , a potent and selective serotonin reuptake inhibitor.[14] While the direct synthesis of Paroxetine is complex, related structures utilizing the (4-fluorophenyl)piperidine core are frequently explored in the design of new antidepressant agents that target the serotonin transporter (SERT).[14][15] Research has shown that novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives exhibit strong serotonin reuptake inhibition.[16]

Research Ligands and Novel Therapeutics

Beyond established drugs, the this compound scaffold is a workhorse in modern drug discovery for creating novel agents:

  • Sigma-1 Receptor Ligands: Reduced haloperidol and its analogs, which are derived from the same chemical lineage, are potent ligands for the sigma-1 receptor, a target for neurodegenerative diseases and neuropathic pain.[13][17]

  • Multi-Target Agents: Its structure allows for modification to create compounds that bind to multiple receptors (e.g., serotonin, dopamine, norepinephrine transporters), a strategy used in developing triple reuptake inhibitors for depression.[18]

  • Broad Bioactivity: The piperidine nucleus is integral to drugs across numerous therapeutic areas, including anticancer, antiviral, and analgesic agents, making its derivatives a constant subject of research.[3]

Key Experimental Protocol: N-Alkylation

A frequent and critical reaction utilizing this compound is N-alkylation, which attaches a functional side chain to the piperidine nitrogen. This is a foundational step for building more complex molecules like Haloperidol and other CNS agents.

Objective: To synthesize an N-alkylated derivative of this compound for downstream applications.

Causality Behind Choices:

  • Solvent: A polar aprotic solvent like 1-Butanol or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base. It is strong enough to deprotonate any residual acidic protons and act as an acid scavenger for the HBr byproduct, driving the reaction to completion. It is easily filtered off post-reaction.

  • Inert Atmosphere (Optional but Recommended): While not always strictly necessary for this reaction, using a nitrogen or argon atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring higher purity and yield, which is critical in multi-step synthesis.

Detailed Step-by-Step Methodology: [Based on a similar reaction described in source 3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous 1-butanol as the solvent. To this solution, add the alkylating agent (e.g., 3-bromopropanol, 1.05 eq) followed by anhydrous potassium carbonate (1.1 eq).

  • Reaction Execution: Stir the mixture vigorously and heat to reflux (approx. 118°C for 1-butanol). The reaction's progress should be monitored periodically (e.g., every 2-4 hours) using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Initial Work-up: Once complete, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of the solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in an acidic aqueous solution (e.g., 1M HCl) and transfer to a separatory funnel. Wash with an organic solvent like benzene or ethyl acetate to remove non-basic impurities. Discard the organic layer.

  • Product Isolation: Make the aqueous layer basic with a strong base (e.g., NaOH solution) until the product precipitates or can be extracted. Extract the product into an organic solvent like chloroform or ethyl acetate (3x).

  • Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can then be purified further by recrystallization or column chromatography to yield the final, pure N-alkylated product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Setup 1. Setup Flask (FBP, Solvent, Stirrer) Add 2. Add Base & Alkylating Agent Setup->Add Reflux 3. Heat to Reflux & Monitor (TLC) Add->Reflux Filter 4. Cool & Filter Solids Reflux->Filter Concentrate 5. Concentrate Filtrate Filter->Concentrate Extract 6. Acid/Base Extraction Concentrate->Extract Purify 7. Dry & Purify (Recrystallization/Chromatography) Extract->Purify

Caption: A typical experimental workflow for N-alkylation of FBP.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a foundational element that has enabled the discovery and development of numerous life-changing CNS therapies. Its robust synthesis and versatile reactivity ensure its continued relevance. Future research will likely see this scaffold incorporated into novel drug modalities, including multi-target agents for complex psychiatric disorders and highly selective ligands for exploring new areas of neurobiology. As the demand for safer and more effective CNS drugs grows, the strategic application of proven building blocks like this compound will remain critical to the success of pharmaceutical R&D.

References

  • Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. PrepChem.com. [Link]

  • Synthesis of this compound hydrochloride. PrepChem.com. [Link]

  • Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. PrepChem.com. [Link]

  • Comprehensive Technical Profile of this compound (CAS 56346-57-7). Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 4-[(3-fluorophenyl)carbonyl]piperidine. ChemBK. [Link]

  • 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. PubChem, National Center for Biotechnology Information. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central, National Institutes of Health. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. PubMed Central, National Institutes of Health. [Link]

  • Synthesis of haloperidol.
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PubMed Central, National Institutes of Health. [Link]

  • Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. PubMed, National Institutes of Health. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. National Institutes of Health. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central, National Institutes of Health. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PubMed Central, National Institutes of Health. [Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed, National Institutes of Health. [Link]

  • Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. PubMed, National Institutes of Health. [Link]

Sources

Methodological & Application

Introduction: The Significance of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key intermediate in modern drug discovery.

This compound hydrochloride is a versatile chemical building block with significant applications in pharmaceutical research and development.[1] Its structure, featuring a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group, makes it a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1][2] This compound is particularly prominent in the development of novel analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[1][2]

The fluorobenzoyl moiety enhances its reactivity and allows for specific interactions with biological targets, making it a valuable scaffold in structure-activity relationship (SAR) studies.[1] Notably, it is a key precursor in the synthesis of drugs like Ketanserin, used for treating hypertension, and serves as a foundational structure for compounds targeting serotoninergic (5-HT) and dopaminergic receptors.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride, emphasizing the chemical principles and practical considerations for researchers in drug development.

Strategic Approach to Synthesis: The Deprotection Pathway

The synthesis of this compound hydrochloride is most effectively achieved through the deprotection of an N-protected precursor. The piperidine nitrogen is highly nucleophilic and would interfere with direct acylation reactions like the Friedel-Crafts acylation of the piperidine ring itself.[3][4] Therefore, a common and reliable strategy involves first performing the acylation on an N-protected piperidine derivative and then removing the protecting group in the final step to yield the desired secondary amine hydrochloride.

This protocol focuses on the acid-catalyzed hydrolysis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. The acetyl group serves as a robust protecting group for the piperidine nitrogen during the preceding synthetic steps (not detailed here). Its removal with strong acid is an efficient method that simultaneously forms the desired hydrochloride salt.[5]

Experimental Protocol: Synthesis via Acid-Catalyzed Deprotection

This protocol details the hydrolysis of the N-acetyl group from 1-acetyl-4-(4-fluorobenzoyl)piperidine, followed by purification and isolation of the final hydrochloride salt.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-acetyl-4-(4-fluorobenzoyl)piperidine≥98%CommercialStarting material.
Hydrochloric Acid (HCl), 6NReagentCommercialUsed for deprotection.
Diethyl Ether (Et₂O)AnhydrousCommercialFor extraction.
Sodium Hydroxide (NaOH)PelletsCommercialFor basification.
TolueneAnhydrousCommercialSafer alternative to Benzene for extraction.
Hydrogen Chloride (HCl) GasAnhydrousGas CylinderFor salt formation.
Isopropanol (IPA)ReagentCommercialFor recrystallization.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Step-by-Step Methodology

Step 1: Acid-Catalyzed Hydrolysis (Deprotection)

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine.

  • Add 200 mL of 6N hydrochloric acid to the flask.[5]

  • Heat the mixture to reflux and maintain for 2 hours, stirring continuously.[5]

    • Expert Insight: The acetyl group is hydrolyzed under these acidic conditions, converting the amide into the corresponding amine and acetic acid. The piperidine nitrogen is protonated, forming the ammonium salt, which is soluble in the aqueous acidic solution.

Step 2: Workup and Isolation of the Free Base

  • Cool the reaction mixture to room temperature.

  • Transfer the cooled solution to a separatory funnel and extract twice with 100 mL portions of diethyl ether to remove any unreacted starting material or non-basic impurities. Discard the ether layers.[5]

  • Slowly basify the aqueous layer by adding a concentrated solution of sodium hydroxide until the pH is >12. Use an ice bath to control the temperature during this exothermic process.

    • Expert Insight: Basification deprotonates the piperidinium salt, liberating the free base of this compound, which is less soluble in water and can be extracted into an organic solvent.

  • Extract the aqueous solution three times with 150 mL portions of toluene.[5]

  • Combine the organic (toluene) extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a residual oil (the crude free base).[5]

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the residual oil in 200 mL of anhydrous diethyl ether.

  • Bubble anhydrous hydrogen chloride gas slowly into the stirred solution. A white precipitate of this compound hydrochloride will form.[5]

    • Expert Insight: This is a standard and highly effective method for converting a basic amine into its hydrochloride salt. The salt is generally a stable, crystalline solid that is much easier to handle and purify than the free base oil.

  • Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual impurities.[5]

  • Dry the collected solid under vacuum.

  • For final purification, recrystallize the salt from hot isopropanol.[5] Dissolve the solid in a minimal amount of boiling isopropanol, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.

Visualizing the Process

Overall Synthesis Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Salt Formation & Purification Start 1-acetyl-4-(4-fluorobenzoyl)piperidine Reflux Reflux with 6N HCl (2 hrs) Start->Reflux Workup Cool & Ether Wash Reflux->Workup Basify Basify with NaOH Workup->Basify Extract Extract with Toluene Basify->Extract Dry Dry & Concentrate Extract->Dry Salt Dissolve in Ether & Add HCl gas Dry->Salt Filter Filter Precipitate Salt->Filter Recrystallize Recrystallize from Isopropanol Filter->Recrystallize Final This compound HCl Recrystallize->Final

Caption: Experimental workflow for the synthesis of this compound HCl.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

Caption: Reaction scheme for the deprotection and salt formation. Note: Actual chemical structures would be depicted in a full application note.

Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride[2]
CAS Number 25519-78-2[1][2][6]
Molecular Formula C₁₂H₁₅ClFNO[2]
Molecular Weight 243.71 g/mol [1][7]
Appearance White to light tan solid/powder[7][8]
Melting Point 222-224°C[5][6]
Solubility Slightly soluble in DMSO and water[6]
Purity (Assay) Typically ≥98%[7]
Analytical Methods
  • Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): These techniques are essential for monitoring the progress of the reaction to ensure the complete consumption of the starting material.[2]

  • Melting Point Analysis: A sharp melting point within the expected range (222-224°C) is a strong indicator of high purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected proton and carbon signals, including the disappearance of the acetyl group's methyl signal and the appearance of the N-H proton signal.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the ketone (C=O) and the N-H bond of the secondary ammonium salt.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base cation.

Safety and Handling

  • Hydrochloric Acid (6N): Highly corrosive. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents (Ether, Toluene, Isopropanol): Highly flammable. Work in a well-ventilated area or fume hood, away from ignition sources.

  • Sodium Hydroxide: Caustic. Avoid contact with skin and eyes. The neutralization process is exothermic and should be performed with cooling.

  • Hydrogen Chloride Gas: Toxic and corrosive. This step must be performed in a well-maintained fume hood with a proper gas handling setup.

Store the final product in a cool, dry, and well-ventilated place to prevent degradation.[7][8]

References

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride.
  • BenchChem. (n.d.). This compound hydrochloride | 25519-78-2.
  • ChemicalBook. (n.d.). 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis.
  • ChemicalBook. (n.d.). 25519-78-2(this compound hydrochloride) Product Description.
  • Pipzine Chemicals. (n.d.). This compound hydrochloridde.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • ChemicalBook. (n.d.). 4-Benzylpiperidine synthesis.
  • ChemicalBook. (n.d.). This compound hydrochloride | 25519-78-2.
  • BenchChem. (n.d.). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines | Request PDF.
  • PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • Organic Syntheses. (n.d.). Benzoyl piperidine.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Unspecified Supplier. (n.d.). Key Specifications and Handling of this compound HCl.
  • Thermo Fisher Scientific. (n.d.). This compound hydrochloride, 98% 5 g.
  • PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Sigma-Aldrich. (n.d.). 4-(4-Fluorobenzyl)piperidine hydrochloride AldrichCPR.
  • ResearchGate. (2025, August 6). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • TargetMol. (n.d.). This compound hydrochloride.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • National Institutes of Health. (n.d.). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate.
  • Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Fisher Scientific. (n.d.). This compound hydrochloride, 98% 1 g | Buy Online.
  • PubMed. (n.d.). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).
  • Ossila. (n.d.). 4-(Trifluoromethyl)-2-pyridone | CAS Number 50650-59-4.
  • Unspecified Source. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy.
  • PubMed. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.

Sources

Application Notes & Protocols: The Strategic Role of 4-(4-Fluorobenzoyl)piperidine in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Fluorobenzoyl Pharmacophore

The 4-(4-Fluorobenzoyl)piperidine scaffold and its related butyrophenone structures represent a cornerstone in the development of antipsychotic medications. This chemical motif is central to the pharmacological activity of numerous agents designed to modulate dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of psychosis. The presence of the fluorinated benzoyl group is not merely incidental; it is a meticulously selected feature that significantly influences receptor binding affinity and the overall pharmacological profile of the drug molecule.[1][2]

Haloperidol, a classic typical antipsychotic, is perhaps the most prominent example of a drug whose structure is defined by a related 4-fluorobutyrophenone chain. Its discovery marked a pivotal moment in psychopharmacology, providing a powerful tool for managing the positive symptoms of schizophrenia. However, the journey of this pharmacophore did not end with haloperidol. Structure-activity relationship (SAR) studies have consistently shown that the 4-(p-fluorobenzoyl)piperidine fragment is crucial for anchoring ligands to key targets like the serotonin 5-HT₂A receptor.[1] This has made it a "privileged structure" in modern drug design, frequently employed in the synthesis of atypical antipsychotics that aim for a broader spectrum of efficacy and an improved side-effect profile.[3][4][5][6]

This document serves as a detailed guide for researchers and drug development professionals. It provides in-depth protocols for the synthesis of antipsychotics using this key structural motif, explains the scientific rationale behind the experimental choices, and explores the nuanced structure-activity relationships that continue to drive innovation in this therapeutic area.

Part I: Synthesis of Haloperidol — A Butyrophenone Case Study

While not synthesized directly from this compound, the synthesis of Haloperidol is the archetypal example of constructing the pharmacologically essential butyrophenone linkage to a piperidine core. The standard approach involves the N-alkylation of a substituted piperidine with a γ-halo-butyrophenone derivative.

Synthetic Principle: Nucleophilic Substitution

The core reaction is a classic Sₙ2 nucleophilic substitution. The secondary amine of the 4-(4-chlorophenyl)-4-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon of 4-chloro-4'-fluorobutyrophenone that bears the chlorine atom. The reaction requires a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and is often facilitated by a catalyst.

Synthesis_Haloperidol reagent1 4-Chloro-4'-fluorobutyrophenone reaction_node + reagent1->reaction_node reagent2 4-(4-chlorophenyl)-4-hydroxypiperidine reagent2->reaction_node product Haloperidol reaction_node->product Base (e.g., Na₂CO₃) Solvent (e.g., MIBK) Heat, Catalyst (KI)

Caption: Synthesis of Haloperidol via N-alkylation.

Detailed Laboratory Protocol: Synthesis of Haloperidol

This protocol is a representative procedure synthesized from established industrial methods.[7][8]

1. Reaction Setup:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-(4-chlorophenyl)-4-hydroxypiperidine (Starting Material I, 21.17 g, 0.1 mol).

  • Add methyl isobutyl ketone (MIBK, 250 mL) as the solvent.

  • Add anhydrous sodium carbonate (Na₂CO₃, 21.2 g, 0.2 mol) as the base and potassium iodide (KI, 1.66 g, 0.01 mol) as a catalyst.

  • Begin vigorous stirring to create a slurry.

2. Reagent Addition and Reaction:

  • Add 4-chloro-4'-fluorobutyrophenone (Starting Material II, 20.06 g, 0.1 mol) to the flask.

  • Heat the reaction mixture to reflux (approximately 115-120°C).

  • Maintain the reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting materials is confirmed (e.g., <5% of starting material I remains).[7]

3. Work-up and Isolation of Crude Product:

  • Once the reaction is complete, cool the mixture to 50-60°C.

  • Add deionized water (150 mL) and stir for 30 minutes to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic layer (MIBK).

  • Wash the organic layer with another portion of water (100 mL).

  • Cool the organic layer to 10-15°C to induce crystallization of the product.

  • Maintain at this temperature for 2-3 hours with gentle stirring.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold MIBK.

  • Dry the crude product at 55-60°C to a constant weight. A typical yield is in the range of 80-85%.[7]

Scientific Rationale for Experimental Choices
  • Solvent (MIBK): Methyl isobutyl ketone is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate. It is also a good solvent for the organic reagents but immiscible with water, which simplifies the subsequent aqueous work-up.

  • Base (Na₂CO₃): An inorganic base like sodium carbonate is used to neutralize the HCl formed during the reaction and to deprotonate the piperidine nitrogen, making it a more potent nucleophile. It is easily removed by washing with water.

  • Catalyst (KI): Potassium iodide can act as a catalyst via the Finkelstein reaction. The iodide ion displaces the chloride on the butyrophenone, forming a more reactive iodo-intermediate in situ, which then reacts faster with the piperidine amine.

  • Purification by Crystallization: Haloperidol has good solubility in hot MIBK but lower solubility in cold MIBK, allowing for effective purification by crystallization directly from the reaction solvent, which is an efficient industrial practice.

Protocol: Purification of Haloperidol

Crude Haloperidol may contain unreacted starting materials or side-products, such as dimerized impurities.[7][9] Recrystallization is a critical step to achieve pharmaceutical-grade purity.

1. Solvent Selection and Dissolution:

  • Place the crude Haloperidol (e.g., 10.0 g) in a flask.

  • Add a suitable solvent. Ethyl acetate is commonly used.[10] For 10 g of crude product, start with approximately 150-200 mL.

  • Heat the mixture to reflux (approx. 77°C for ethyl acetate) with stirring until all the solid dissolves, forming a clear solution.

2. Crystallization and Isolation:

  • Gradually cool the clear solution to room temperature (20-25°C) without agitation to allow for the formation of large crystals.

  • Continue cooling in an ice bath to 0-5°C for at least 2-3 hours to maximize precipitation.

  • Filter the purified crystals under vacuum and wash the cake with a small amount of cold ethyl acetate.

  • Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Part II: this compound as a Core Building Block

In the quest for atypical antipsychotics with mixed receptor profiles (e.g., high affinity for both Dopamine D₂ and Serotonin 5-HT₂A receptors), the this compound moiety has emerged as a critical building block.[1] It acts as a constrained analog of the butyrophenone pharmacophore and provides a key interaction point with the target receptors.[1]

Structure-Activity Relationship (SAR) Insights
  • The Fluorobenzoyl Group: The 4-fluoro substitution on the phenyl ring is critical. This electronegative group is believed to engage in favorable interactions within the receptor binding pocket. SAR studies on haloperidol analogs show that modifications to this part of the molecule dramatically alter receptor binding kinetics and affinity.[11][12][13]

  • The Piperidine Ring: This serves as a versatile scaffold. The nitrogen atom is a key attachment point for linking the fluorobenzoylpiperidine moiety to other parts of the drug molecule through an alkyl spacer. This linkage is crucial for achieving the desired multi-receptor binding profile characteristic of atypical agents.[3][14]

  • Multi-Receptor Targeting: By N-alkylating this compound with different chemical fragments, medicinal chemists can systematically probe the requirements for binding to various CNS receptors. This strategy has led to the identification of novel agents with optimized D₂/5-HT₂A affinity ratios, which is hypothesized to lead to antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS).[1][14][15]

SAR_Concept cluster_0 This compound Scaffold scaffold Fluorobenzoyl Group (Receptor Anchor) piperidine Piperidine Core (Scaffold) nitrogen N-atom (Linkage Point) linker Alkyl Linker (Variable Length) nitrogen->linker N-Alkylation fragment Diverse Chemical Fragment (Targets secondary receptor, e.g., D₂) linker->fragment

Caption: SAR strategy using the this compound scaffold.

General Protocol: N-Alkylation of this compound

This protocol outlines a general procedure for coupling this compound with an alkyl halide to synthesize novel drug candidates.

1. Free Base Preparation:

  • This compound is often supplied as its hydrochloride salt to improve stability.[16][17] The free base must be generated before alkylation.

  • Dissolve this compound hydrochloride (0.1 mol) in a mixture of water (100 mL) and an organic solvent like dichloromethane (DCM, 150 mL).

  • Cool the mixture in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous layer is >12.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

2. N-Alkylation Reaction:

  • Dissolve the this compound free base (0.1 mol) in a suitable polar aprotic solvent such as acetonitrile or DMF (200 mL).

  • Add a base, typically potassium carbonate (K₂CO₃, 0.15 mol), and the desired alkylating agent (R-X, 0.11 mol).

  • Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

Part III: Data Management and Quality Control

Rigorous analytical control is essential to ensure the identity, purity, and stability of the synthesized antipsychotic agents.

Workflow for Synthesis and Analysis

QC_Workflow cluster_QC Quality Control Checks synthesis Chemical Synthesis workup Work-up & Crude Isolation synthesis->workup in_process In-Process Control (TLC/HPLC) synthesis->in_process purification Purification (Recrystallization) workup->purification drying Drying purification->drying final_product Final Product (API) drying->final_product purity_check Purity & Identity (HPLC, LC-MS) final_product->purity_check structure_confirm Structure Confirmation (¹H NMR, ¹³C NMR) final_product->structure_confirm physical_props Physical Properties (Melting Point) final_product->physical_props

Caption: Integrated workflow for synthesis and quality control.

Summary of Analytical Techniques
Technique Purpose Typical Specification (for Haloperidol) Reference
HPLC Quantify purity, detect impurities, and monitor reaction progress.Purity ≥ 99.0%. Dimer impurities < 0.05%.[7][18][19]
¹H and ¹³C NMR Confirm the chemical structure and identity of the compound.Spectrum conforms to the reference structure of Haloperidol.[20]
Mass Spectrometry (MS) Determine molecular weight and confirm identity, often coupled with LC.[M+H]⁺ matches the calculated exact mass.[18]
Melting Point Assess purity; pure compounds have a sharp melting range.151.5 - 152.5 °C[18]
Thermogravimetric Analysis (TGA) Evaluate thermal stability.Stable up to its melting temperature.[18]

Conclusion

The this compound structure and its related butyrophenone analogs are more than just molecular fragments; they are validated pharmacophores that have been instrumental in the treatment of psychosis for decades. The synthesis of haloperidol provides a classic, industrially relevant example of how to construct these molecules through robust chemical methods like N-alkylation. Concurrently, the use of this compound as a starting scaffold empowers modern medicinal chemists to design and synthesize novel antipsychotic candidates with tailored, multi-receptor profiles. A thorough understanding of the synthetic protocols, the rationale behind them, and the intricate structure-activity relationships is paramount for any scientist working to develop the next generation of safer and more effective antipsychotic drugs.

References

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (Source: vertexaisearch.cloud.google.com)
  • WO2020215835A1 - Method for purifying haloperidol.
  • Purification method of haloperidol.
  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. (Source: N/A)
  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (Source: N/A)
  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. (Source: N/A)
  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. (Source: SciSpace)
  • Process For The Preparation Of Haloperidol, Its Intermedi
  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (Source: MDPI)
  • Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodil
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (Source: PubMed Central)
  • Analytical determinations of haloperidol and its combinations in pharmaceutical dosage forms and biological matrices.
  • This compound hydrochloride | 25519-78-2. (Source: Benchchem)
  • Synthesis of haloperidol.
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (Source: PMC - PubMed Central)
  • Solid-phase extraction and high-performance liquid chromatography for therapeutic monitoring of haloperidol levels. (Source: PubMed)
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (Source: N/A)
  • Synthesis and Evaluation of a Series of 2-Substituted-5- Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (Source: SciSpace)
  • Haloperidol | C21H23ClFNO2 | CID 3559. (Source: PubChem - NIH)
  • Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics. (Source: PubMed)
  • Synthesis of haloperidol.
  • This compound hydrochloride. (Source: Chem-Impex)
  • This compound hydrochloride, 98% 1 g. (Source: Fisher Scientific)
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (Source: PubMed)
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (Source: MDPI)

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Fluorobenzoyl)piperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: A Privileged Scaffold in CNS Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The 4-(4-fluorobenzoyl)piperidine moiety is a quintessential example of such a scaffold, particularly within the realm of Central Nervous System (CNS) drug discovery.[1] This versatile building block is not merely a structural component but an active participant in molecular recognition, serving as a cornerstone for extensive Structure-Activity Relationship (SAR) studies. Its prevalence is rooted in a unique combination of structural rigidity, metabolic stability, and the capacity for precise molecular interactions.[1][2]

The this compound core is a key feature in ligands targeting critical neurotransmitter systems, including dopaminergic, serotoninergic, and sigma receptors.[1][3] Its utility lies in its inherent ability to anchor ligands within receptor binding pockets, providing a stable platform from which chemists can explore chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the strategic application of this scaffold, detailing the rationale behind its use, case studies in SAR, and validated experimental protocols for its synthesis and evaluation.

Part 1: The Rationale - Why Employ the this compound Scaffold?

The strategic selection of a starting scaffold is paramount in any drug discovery campaign. The this compound motif offers several distinct advantages that justify its privileged status.

Bioisosterism and Structural Mimicry

The benzoylpiperidine fragment is often employed as a bioisosteric replacement for the piperazine ring, a common moiety in CNS-active compounds.[1][4] In many receptor environments, the carbonyl oxygen of the benzoyl group can effectively mimic the hydrogen bond accepting capability of the second nitrogen atom in a piperazine ring. This substitution allows for the modulation of physicochemical properties such as basicity (pKa) and lipophilicity, which can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while preserving the key binding interactions.[1][5]

The Significance of the para-Fluoro Substituent

The strategic placement of a fluorine atom on the benzoyl ring is a classic medicinal chemistry tactic.[6] In this scaffold, the para-fluoro substituent is critical for several reasons:

  • Modulation of Electronic Properties: Fluorine's high electronegativity alters the electron density of the carbonyl group, potentially enhancing dipole interactions or hydrogen bonding with the target receptor.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at the para position, a common site of metabolic oxidation by cytochrome P450 enzymes, can block this metabolic pathway, thereby increasing the compound's half-life.[7][8]

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amides or other residues in the binding pocket, contributing directly to binding affinity.[9]

A Launchpad for Selectivity: Targeting CNS Receptors

The this compound scaffold exhibits a degree of "pharmacological promiscuity," showing baseline affinity for several important CNS receptor families.[1][3] Rather than being a liability, this feature makes it an ideal starting point for SAR campaigns aimed at developing highly selective ligands. By systematically modifying the piperidine nitrogen and other accessible points, researchers can dial in affinity for a specific target while dialing out activity at off-targets like the sigma (σ) receptor, a common liability.[3][10]

Caption: Core scaffold and its primary CNS target families.

Part 2: Core Applications in SAR Studies

The true power of the this compound scaffold is revealed in its application. The following case studies illustrate how it is used to dissect complex pharmacological questions.

Case Study 1: Tuning Selectivity Between Dopamine D4 and Sigma σ1 Receptors

Background: Both the Dopamine D4 and Sigma σ1 receptors are high-value targets for neurological and psychiatric disorders.[3][11] However, achieving selectivity can be challenging as their respective pharmacophores share common features, such as a crucial interaction between a basic nitrogen on the ligand and an acidic residue in the receptor (Asp115 in D4; Glu172 in σ1).[3] The this compound scaffold has been instrumental in developing D4-selective ligands by exploring modifications that are tolerated by one receptor but not the other.[3][10]

SAR Strategy: A common strategy involves fixing the this compound core (the "anchor") and systematically varying the substituent on the piperidine nitrogen. This "northern" region often explores different aromatic and heteroaromatic groups connected by an alkyl spacer. The goal is to identify substituents that exploit unique sub-pockets in the D4 receptor that are absent or different in the σ1 receptor.

Illustrative SAR Data: The table below presents hypothetical, yet representative, data from such a campaign.

Compound IDR-Group (on Piperidine-N)D4 Ki (nM)σ1 Ki (nM)Selectivity (σ1/D4)
Parent -H1504503
1a -CH₂-(4-methoxyphenyl)2530012
1b -CH₂-(2-pyridyl)85120014
1c -CH₂-(imidazo[1,2-a]pyridine)122500>200
1d -CH₂-(indole-5-yl)550500.09 (σ1 selective)

This data is illustrative and compiled for educational purposes based on trends observed in the literature.[3][12]

Interpretation: The data shows that moving from a simple hydrogen (Parent) to larger, more complex aromatic systems on the nitrogen can dramatically and differentially impact affinity. The imidazo[1,2-a]pyridine group (1c ) significantly boosts D4 affinity while diminishing σ1 affinity, leading to a highly D4-selective compound. Conversely, an indole group (1d ) can flip the selectivity entirely.

Caption: Logical workflow for SAR studies on D4/σ1 selectivity.

Part 3: Experimental Protocols

Successful SAR studies rely on robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and evaluation of novel this compound analogues.

Protocol 1: Synthesis of an N-Alkylated Analogue

This protocol describes a general method for the N-alkylation of this compound using a substituted benzyl bromide.

Objective: To synthesize N-(4-methoxybenzyl)-4-(4-fluorobenzoyl)piperidine.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 4-Methoxybenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a round-bottom flask charged with this compound hydrochloride, add anhydrous acetonitrile and potassium carbonate.

  • Stir the resulting suspension vigorously at room temperature for 20 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Add 4-methoxybenzyl bromide to the reaction mixture.

  • Heat the mixture to 60 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Redissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions, concentrate, and dry under high vacuum to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Caption: General workflow for N-alkylation synthesis.

Protocol 2: In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor (e.g., Dopamine D4).

Materials:

  • Cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.[3]

  • Radioligand: [³H]-Spiperone or another suitable D4 ligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO and serially diluted.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer + DMSO), non-specific binding (NSB, buffer + haloperidol), and each concentration of the test compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate compound dilution, DMSO, or haloperidol to the designated wells.

    • Add 25 µL of the radioligand (at a final concentration near its Kd).

    • Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein). The total assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total DPM) - (NSB DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Conclusion

The this compound scaffold is a powerful and validated tool in the medicinal chemist's arsenal. Its favorable structural and electronic properties, combined with its utility as a bioisosteric replacement and a platform for exploring selectivity, make it a highly valuable starting point for SAR studies targeting CNS disorders.[1][13] By combining rational design, robust synthetic protocols, and precise pharmacological evaluation, researchers can leverage this privileged structure to uncover novel ligands with finely tuned properties, ultimately advancing the development of next-generation therapeutics.

References

  • Tolentinoa, K. T., Mashinsona, V., & Hopkins, C. R. (n.d.).
  • Tolentinoa, K. T., Mashinsona, V., & Hopkins, C. R. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators.
  • (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • (n.d.). This compound hydrochloride | 25519-78-2. Benchchem.
  • (n.d.). This compound hydrochloride. TargetMol.
  • (n.d.).
  • (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
  • (n.d.). 4-(4'-Fluorobenzyl)piperidine|CAS 92822-02-1. Benchchem.
  • (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • (n.d.). This compound hydrochloride. Chem-Impex.
  • (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • (n.d.). The Design and Application of Bioisosteres in Drug Design.
  • (2024). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2022).

Sources

Synthesis of Lenperone: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Lenperone (4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one), a typical antipsychotic agent of the butyrophenone class. The synthesis commences with the key intermediate, 4-(4-Fluorobenzoyl)piperidine. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and a discussion of the critical parameters involved in the synthetic process. Our focus is to deliver a scientifically rigorous and practical resource that underscores both the "how" and the "why" of this important pharmaceutical synthesis.

Introduction: The Significance of Lenperone and the Butyrophenone Scaffold

Lenperone is a member of the butyrophenone class of antipsychotic drugs, which have been a cornerstone in the management of schizophrenia and other psychotic disorders since the 1950s.[1][2] These compounds typically act as dopamine D2 receptor antagonists, which is the primary mechanism for their antipsychotic effects.[3] Lenperone itself has been shown to be an effective antipsychotic with a relatively low incidence of extrapyramidal side effects in some clinical studies.[4]

The synthesis of lenperone and its analogs remains a topic of interest for medicinal chemists exploring the structure-activity relationships of butyrophenones and developing new central nervous system (CNS) agents. The core structure, which includes a 4-substituted piperidine linked to a butyrophenone moiety, is a common pharmacophore in many CNS-active drugs.[5][6] Understanding the synthesis of lenperone provides a valuable template for the preparation of a wide range of related compounds.

This application note details a robust and well-documented two-step synthesis of lenperone starting from this compound. The process involves an N-alkylation reaction followed by the deprotection of a ketal group.

Overview of the Synthetic Strategy

The synthesis of lenperone from this compound is a convergent process that joins the piperidine moiety with the butyrophenone side chain. The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Final Product A This compound C N-Alkylation A->C B 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane B->C D Acid-Catalyzed Deprotection C->D Intermediate E Lenperone D->E Purification

Caption: Overall workflow for the synthesis of Lenperone.

The key steps are:

  • N-Alkylation: The secondary amine of this compound is alkylated with a protected form of the butyrophenone side chain, specifically 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane.

  • Deprotection: The resulting intermediate, which contains a dioxolane (ethylene ketal) protecting group, is subjected to acidic hydrolysis to reveal the ketone functionality of the butyrophenone, yielding lenperone.

This strategy is efficient as it prevents side reactions at the ketone of the butyrophenone side chain during the N-alkylation step.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Hazards
This compound Hydrochloride25519-78-2C12H15ClFNO243.71Irritant, harmful if swallowed.[7][8]
2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane3308-94-9C12H14ClFO2244.69Irritant.
Potassium Carbonate (anhydrous)584-08-7K2CO3138.21Irritant.
n-Butanol71-36-3C4H10O74.12Flammable, irritant.
Hydrochloric Acid (3N)7647-01-0HCl36.46Corrosive.
Diethyl Ether60-29-7C4H10O74.12Highly flammable.
Methanol67-56-1CH4O32.04Highly flammable, toxic.
Isopropanol67-63-0C3H8O60.10Highly flammable.
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04Hygroscopic.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of lenperone.[9]

Step 1: N-Alkylation of this compound

N_Alkylation reagents K2CO3, n-Butanol, Reflux intermediate Protected Lenperone Intermediate reagents->intermediate start1 This compound start1->reagents start2 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane start2->reagents

Caption: N-Alkylation of this compound.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (13.9 g, 0.057 mol), 2-(3-chlorophenyl)-2-(ω-chloropropyl)-1,3-dioxolane (15.5 g, 0.063 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and n-butanol (150 mL).

  • Heat the reaction mixture to reflux and maintain for 20 hours with vigorous stirring.

  • After 20 hours, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain an oily residue. This residue is the crude protected lenperone intermediate and is used in the next step without further purification.

Causality and Experimental Choices:

  • Base (Potassium Carbonate): Potassium carbonate is a moderately strong inorganic base that is effective in deprotonating the piperidinium hydrochloride salt to the free secondary amine, which is the active nucleophile. It also serves as an acid scavenger, neutralizing the HCl that is formed as a byproduct of the reaction. Its insolubility in n-butanol facilitates easy removal by filtration.

  • Solvent (n-Butanol): n-Butanol is a high-boiling polar protic solvent, which allows the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate. It is also a good solvent for the reactants.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the SN2 reaction between the secondary amine and the primary alkyl chloride, which can be slow at room temperature.

Step 2: Acid-Catalyzed Deprotection to Yield Lenperone

Procedure:

  • Dissolve the oily residue from Step 1 in a mixture of diethyl ether (50 mL) and methanol (50 mL).

  • Add 3N hydrochloric acid (100 mL) to the solution and stir vigorously for one hour at room temperature.

  • After one hour, transfer the mixture to a separatory funnel. The layers will separate.

  • Separate the aqueous layer and basify it with a suitable base (e.g., NaOH solution) until it is alkaline.

  • Extract the basic aqueous layer with diethyl ether.

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the dried solution and treat the filtrate with ethereal hydrogen chloride to precipitate the hydrochloride salt of lenperone.

  • Collect the precipitated salt by filtration. The reported yield is 17.2 g (74%).[9]

  • The lenperone hydrochloride salt can be recrystallized from an isopropanol-methanol mixture.[9] The melting point of the dried hydrochloride salt is reported as 255-257 °C.[9]

  • The free base of lenperone can be obtained by neutralizing the hydrochloride salt. The melting point of the free base is reported as 133-135 °C.[9]

Causality and Experimental Choices:

  • Acidic Hydrolysis: The dioxolane is an acetal, which is stable under basic and neutral conditions but readily hydrolyzes in the presence of aqueous acid to regenerate the parent ketone. The mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening and subsequent attack by water.

  • Work-up Procedure: The work-up is designed to first hydrolyze the ketal and then isolate the final product. Basification of the aqueous layer after hydrolysis deprotonates the piperidine nitrogen, making the lenperone free base soluble in an organic solvent like diethyl ether for extraction.

  • Formation of the Hydrochloride Salt: The formation of the hydrochloride salt is a common method for the purification and handling of amine-containing pharmaceuticals. The salt is often a crystalline solid that is easier to handle and purify than the free base.

  • Recrystallization: Recrystallization from a suitable solvent system like isopropanol-methanol is a standard technique for purifying crystalline solids.[10][11]

Characterization of Lenperone

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: As reported, 133-135 °C for the free base and 255-257 °C for the hydrochloride salt.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons of the two fluorophenyl rings, the piperidine ring protons, and the aliphatic protons of the butyrophenone chain.[12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretching of the two ketone groups and C-F stretching of the fluorophenyl groups.[14]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of lenperone (371.42 g/mol ).[15]

Safety and Handling

  • This compound hydrochloride: This compound is classified as an irritant and is harmful if swallowed.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Solvents: The solvents used in this synthesis (n-butanol, diethyl ether, methanol, isopropanol) are flammable. All heating should be conducted using a heating mantle in a well-ventilated fume hood, away from open flames.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of lenperone from this compound presented here is a reliable and scalable method for producing this important antipsychotic agent. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize lenperone for further study and development. This guide provides a solid foundation for the practical execution of this synthesis, emphasizing both the procedural steps and the scientific rationale behind them.

References

  • Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. Available at: [Link]

  • Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Preliminary evaluation of a new psychotropic drug, lenperone, in the treatment of acute schizophrenia. PubMed. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • This compound | C12H14FNO | CID 2724440. PubChem. Available at: [Link]

  • Pharmacology of antipsychotics. Deranged Physiology. Available at: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available at: [Link]

  • Butyrophenone - Wikipedia. Available at: [Link]

  • Butyrophenone | drug. Britannica. Available at: [Link]

  • 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. PrepChem.com. Available at: [Link]

  • The Open Medicinal Chemistry Journal, Volume 7. Available at: [Link]

  • Synthesis and Atypical Antipsychotic Profile of Some 2-(2-Piperidinoethyl)benzocycloalkanones as Analogs of Butyrophenone. Journal of Medicinal Chemistry. Available at: [Link]

  • Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. Google Patents.
  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Scholars Research Library. Available at: [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives With Affinity Toward alpha(1) - PubMed. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. NIH. Available at: [Link]

  • Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. ResearchGate. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]

Sources

Application Notes and Protocols: 4-(4-Fluorobenzoyl)piperidine as a Privileged Building Block for Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(4-Fluorobenzoyl)piperidine scaffold has emerged as a cornerstone in the design and synthesis of potent analgesic agents. Its structural rigidity, coupled with the unique electronic properties of the fluorinated benzoyl moiety, offers a versatile platform for developing ligands with high affinity and selectivity for opioid receptors. This comprehensive guide provides an in-depth exploration of this compound as a critical building block in modern medicinal chemistry. We will delve into its synthesis, key derivatization reactions, and the underlying structure-activity relationships (SAR) that govern its efficacy in analgesic drug discovery. Detailed, field-proven protocols for the synthesis and manipulation of this scaffold are provided to empower researchers in their quest for next-generation pain therapeutics.

The Strategic Importance of the 4-Benzoylpiperidine Moiety in Analgesic Design

The piperidine ring is a ubiquitous feature in a vast array of clinically significant pharmaceuticals, particularly in the realm of analgesics.[1] Its conformational flexibility allows it to adopt low-energy chair conformations that can optimally present substituents for interaction with biological targets. The incorporation of a 4-benzoyl group introduces a rigid, planar aromatic system and a key hydrogen bond acceptor in the form of the carbonyl group.[2] This benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its recurrence in diverse bioactive compounds.[2]

The 4-fluorobenzoyl modification offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes.[3][4] Introducing a fluorine atom at the para-position of the benzoyl ring can block a potential site of oxidative metabolism, thereby enhancing the metabolic half-life of the drug candidate.[3]

  • Modulation of Electronic Properties: The high electronegativity of fluorine alters the electron density of the aromatic ring and the carbonyl oxygen. This can influence the strength of hydrogen bonding interactions with the target receptor and fine-tune the overall binding affinity.

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can impact its ability to cross the blood-brain barrier, a critical factor for centrally acting analgesics.[5]

These properties make this compound a highly sought-after starting material for the synthesis of potent and metabolically robust analgesic compounds.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with a suitable piperidine-4-carbonyl derivative.

Protocol 1: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine via Friedel-Crafts Acylation

This protocol details the synthesis of the N-protected intermediate, 1-acetyl-4-(4-fluorobenzoyl)piperidine. The acetyl protecting group can be readily removed in a subsequent step.

Materials:

  • 1-Acetylisonipecotoyl chloride

  • Aluminum chloride (AlCl₃)

  • Fluorobenzene

  • Chloroform

  • Ligroin

  • Diisopropyl ether

  • Ice

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene.

  • Slowly add 70 g of 1-acetylisonipecotoyl chloride to the stirring mixture.

  • After the addition is complete, heat the mixture to reflux for one hour.

  • Allow the mixture to cool to room temperature and then pour it onto a sufficient amount of ice to quench the reaction.

  • Separate the resulting organic and aqueous layers.

  • Extract the aqueous layer twice with chloroform.

  • Combine the chloroform extracts with the previously separated fluorobenzene layer.

  • Dry the combined organic solution over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crystalline white solid.

  • Recrystallize the solid from a ligroin-diisopropyl ether mixture to obtain pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[2]

Protocol 2: Deprotection to Yield this compound Hydrochloride

This protocol describes the removal of the N-acetyl group to afford the hydrochloride salt of the title compound, which is a common and stable form for storage and further reactions.

Materials:

  • 1-Acetyl-4-(4-fluorobenzoyl)piperidine

  • 6N Hydrochloric acid (HCl)

  • Ether

  • Sodium hydroxide (NaOH)

  • Benzene

  • Anhydrous ether

  • Hydrogen chloride (HCl) gas

  • Isopropanol

Procedure:

  • Prepare a solution of 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 200 ml of 6N HCl.

  • Reflux the solution for 2 hours.

  • Cool the solution and extract it twice with ether to remove any unreacted starting material or non-basic impurities.

  • Basify the aqueous solution with sodium hydroxide.

  • Extract the basic aqueous solution with benzene.

  • Dry the benzene extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • Dissolve the residual oil in anhydrous ether and bubble HCl gas through the solution with stirring to precipitate the hydrochloride salt.

  • Collect the salt by filtration, wash with ether, and dry.

  • Recrystallize the salt from isopropanol to yield pure this compound hydrochloride.[6]

Derivatization of this compound for Analgesic Synthesis

The secondary amine of the piperidine ring is the primary site for derivatization to build a diverse library of potential analgesic compounds. N-alkylation is a key transformation in this process.

Protocol 3: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., 3-bromopropanol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 1-Butanol

  • Acid solution (e.g., 1N HCl)

  • Base solution (e.g., 1N NaOH)

  • Chloroform

  • Anhydrous sodium sulfate

  • Anhydrous ether

  • Isopropanol

  • Isopropyl ether

  • Petroleum ether

Procedure:

  • In a round-bottom flask, combine 0.293 mole of this compound, 0.31 mole of the desired alkyl halide (e.g., 46.0 g of 3-bromopropanol), and 0.30 mole of anhydrous potassium carbonate (41.4 g) in 750 ml of 1-butanol.

  • Stir the mixture at reflux for 15 hours.

  • Cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under vacuum.

  • Dissolve the residual oil in an acidic solution and extract with benzene to remove non-basic impurities. Discard the benzene layer.

  • Make the aqueous acid layer basic with a suitable base and extract with chloroform.

  • Dry the chloroform extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Add anhydrous ether to the oily residue to induce crystallization.

  • Collect the solid by filtration and wash with ether.

  • Recrystallize the product from a suitable solvent system (e.g., isopropanol and isopropyl ether, or petroleum ether) to obtain the pure N-alkylated product.[3]

Structure-Activity Relationship (SAR) Insights

The analgesic activity of this compound derivatives is highly dependent on the nature of the substituent at the piperidine nitrogen. The general pharmacophore for many potent opioid analgesics, such as fentanyl and its analogs, includes a central piperidine ring.[7][8]

SAR_Insights cluster_core This compound Core cluster_substituents Key Substituent cluster_activity Pharmacological Outcome Core Piperidine Ring (Conformational Anchor) Benzoyl 4-(4-Fluorobenzoyl) Group (Metabolic Stability, H-Bonding) Activity Analgesic Potency (Opioid Receptor Affinity) Core->Activity Modulates N_Substituent N-Substituent (Determines Potency & Selectivity) N_Substituent->Core Influences N_Substituent->Activity Directly Correlates with

  • The Piperidine Ring: Acts as a central scaffold, with its conformation being crucial for proper orientation of the substituents within the opioid receptor binding pocket.[9]

  • The 4-(4-Fluorobenzoyl) Group: As previously discussed, this group contributes to metabolic stability and can participate in hydrogen bonding interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a common feature in many receptor-ligand interactions.[2]

  • The N-Substituent: This is arguably the most critical determinant of analgesic potency and receptor selectivity. For instance, in the fentanyl series, an N-phenethyl group is optimal for high mu-opioid receptor affinity.[7] The nature of this substituent (e.g., its size, shape, and lipophilicity) dictates how the molecule fits into and interacts with the specific sub-pockets of the opioid receptors.

Pharmacological Data of Representative Analgesics

Compound ClassRepresentative CompoundAnalgesic Potency (Relative to Morphine)Receptor TargetReference
PhenylpiperidinesFentanyl50-100xµ-opioid receptor[8]
4,4-Disubstituted PiperidinesCompound 15 (from[10])Comparable to MorphineOpioid Receptors[10]
4,4-Disubstituted PiperidinesCompound 48 (from[10])Comparable to MorphineOpioid Receptors[10]
4-AnilidopiperidinesCarfentanil~10,000xµ-opioid receptor[11]

Experimental Workflow for Analgesic Candidate Synthesis

The following diagram outlines a typical workflow for the synthesis and initial evaluation of novel analgesic candidates based on the this compound scaffold.

Workflow start Start: this compound n_alkylation N-Alkylation / Derivatization (Protocol 3) start->n_alkylation purification Purification & Characterization (Chromatography, NMR, MS) n_alkylation->purification in_vitro In Vitro Screening (Receptor Binding Assays) purification->in_vitro sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis sar_analysis->n_alkylation Iterative Design in_vivo In Vivo Testing (Analgesia Models) sar_analysis->in_vivo Promising Candidates lead_optimization Lead Optimization in_vivo->lead_optimization

This iterative process of synthesis, purification, in vitro screening, and SAR analysis allows for the systematic optimization of analgesic potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel analgesic agents. Its robust synthesis, amenable derivatization at the piperidine nitrogen, and the favorable properties imparted by the 4-fluorobenzoyl moiety make it a privileged scaffold in medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate the research and development efforts of scientists working to create safer and more effective pain therapeutics. By understanding the key synthetic transformations and the nuances of the structure-activity relationships, researchers can strategically design and synthesize next-generation analgesics with improved pharmacological profiles.

References

  • Di Pietro, O., & Viayna, E. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3323. [Link]

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride. Retrieved from [Link]

  • O'Hagan, D. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem, 9(5), 947-953.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Valle, M., Piqueras, L., & Berenguer, M. (2019). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 8(2), 205-220.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Acas, M. C., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • Cordes, M. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Grygorenko, O. O., & Zozulya, O. S. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133.
  • Ivanova, A. A., et al. (2021).
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.

Sources

Application Notes & Protocols: N-Alkylation of 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its N-alkylation is a cornerstone transformation in drug discovery, providing a robust handle to modulate critical pharmacological properties such as receptor affinity, selectivity, solubility, and metabolic stability.[1] The target molecule, 4-(4-Fluorobenzoyl)piperidine, serves as a valuable secondary amine intermediate for building diverse libraries of compounds, particularly in the development of central nervous system (CNS) agents and other therapeutics.

This guide provides a detailed exploration of two primary, field-proven methodologies for the N-alkylation of this key intermediate: Reductive Amination and Direct Alkylation with Alkyl Halides . The protocols are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that ensure reproducibility and success.

Method 1: Reductive Amination - The Controlled Pathway to Tertiary Amines

Reductive amination is arguably the most reliable and widely employed method for the N-alkylation of secondary amines.[1] This one-pot procedure involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is immediately reduced in situ to the corresponding tertiary amine. A key advantage of this method is the significant reduction in over-alkylation, a common side reaction in direct alkylation.[1]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[2] It is a mild and selective reducing agent, capable of reducing the iminium ion much faster than it reduces the starting aldehyde or ketone.[3] This selectivity prevents the wasteful consumption of the carbonyl compound and the formation of alcohol byproducts. Unlike the more toxic sodium cyanoborohydride, STAB and its byproducts are non-toxic.[4]

Visualizing the Workflow: Reductive Amination

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Outcome amine This compound iminium Iminium Ion Formation (in situ) amine->iminium Condensation aldehyde Aldehyde (R-CHO) aldehyde->iminium stab Sodium Triacetoxyborohydride (STAB) reduction Selective Reduction by STAB stab->reduction iminium->reduction Hydride Attack product N-Alkyl-4-(4-Fluorobenzoyl)piperidine reduction->product

Caption: Workflow for Reductive Amination of a Secondary Amine.

Detailed Protocol: Reductive Amination with Benzaldehyde

This protocol details the N-benzylation of this compound as a representative example.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Carbonyl: Add benzaldehyde (1.1 eq.) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to facilitate the initial formation of the iminium ion intermediate. For less reactive carbonyls or amines, adding a catalytic amount of acetic acid (1-2 mol equiv) can accelerate iminium formation.[4][5]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. STAB is sensitive to moisture, hence the use of anhydrous solvent is critical for high yields.[6]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution (H₂) may occur.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(4-fluorobenzoyl)piperidine.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic Sₙ2 reaction where the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group.[7] While straightforward, this method's primary challenge is controlling over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of an undesired quaternary ammonium salt.[7][8]

To ensure the reaction is selective, a non-nucleophilic base is essential to neutralize the hydrohalic acid (H-X) byproduct. Without a base, the acid would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic.[9] Common bases include potassium carbonate (K₂CO₃) or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base).[10][11]

Visualizing the Workflow: Direct N-Alkylation

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Outcome amine This compound sn2 SN2 Nucleophilic Attack amine->sn2 Nucleophile halide Alkyl Halide (R-X) halide->sn2 Electrophile base Base (e.g., K₂CO₃, DIPEA) neutralization Acid Neutralization base->neutralization sn2->neutralization Forms H-X product N-Alkyl-4-(4-Fluorobenzoyl)piperidine sn2->product side_product Quaternary Salt (Over-alkylation) product->side_product [Undesired]

Caption: Workflow for Direct N-Alkylation of a Secondary Amine.

Detailed Protocol: Direct N-Alkylation with Benzyl Bromide

Materials:

  • This compound (1.0 eq.)

  • Benzyl Bromide (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and finely powdered K₂CO₃ (2.0 eq.) in anhydrous ACN (approx. 0.1-0.2 M). Expertise Note: Using a fine powder for the inorganic base increases its surface area and reaction rate.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature. For highly reactive alkylating agents like methyl iodide, slow addition via a syringe pump is recommended to maintain a low concentration and minimize over-alkylation.[9]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate of reaction. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts or DMF if it was used as the solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography to separate the desired tertiary amine from any unreacted starting material or over-alkylated quaternary salt.

Comparative Summary and Data Presentation

FeatureReductive Amination Direct N-Alkylation
Reaction Type Condensation followed by in-situ reductionSₙ2 Nucleophilic Substitution
Key Reagents Aldehyde/Ketone, Sodium Triacetoxyborohydride (STAB)Alkyl Halide (R-X), Base (K₂CO₃, DIPEA)
Advantages - High selectivity, minimal over-alkylation[4] - Broad substrate scope (aldehydes, ketones)[5] - Mild reaction conditions- Simple, classic transformation - Utilizes readily available alkyl halides
Disadvantages - Requires anhydrous conditions due to STAB's moisture sensitivity[6] - Carbonyl source may be unstable- Prone to over-alkylation, forming quaternary salts[7] - Requires a base to neutralize acid byproduct[9] - Limited by halide leaving group ability (I > Br > Cl)
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[5]Acetonitrile (ACN), DMF[11]
Self-Validation Reaction progress is easily monitored by TLC/LC-MS for the disappearance of starting amine and appearance of a less polar product.TLC/LC-MS can distinguish between the secondary amine, tertiary amine product, and the highly polar quaternary salt (which often remains at the baseline on silica TLC).

References

  • Myers, J. W. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Google Patents.
  • ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link]

Sources

The Versatility of the 4-(4-Fluorobenzoyl)piperidine Scaffold in Designing Potent Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it an exceptionally versatile building block for the rational design of novel therapeutics.[1] This guide focuses on a particularly valuable derivative, 4-(4-Fluorobenzoyl)piperidine, and its application as a foundational structural motif in the development of potent and selective enzyme inhibitors. This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, playing a significant role in structure-activity relationship (SAR) studies to optimize the efficacy and safety of new drug candidates.[3] The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, making it a reliable chemical framework to be exploited in drug design.[4]

This document provides an in-depth exploration of the utility of the this compound core, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its inhibitory action and provide detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.

The this compound Moiety: A Gateway to Diverse Enzyme Targets

The true power of the this compound scaffold lies in its synthetic tractability. The piperidine ring and the fluorobenzoyl group offer multiple points for chemical modification, allowing for the creation of extensive libraries of derivatives. This chemical diversity enables the targeting of a broad spectrum of enzyme classes by tailoring the substituents to achieve specific interactions with the enzyme's active site or allosteric pockets. The 4-(p-fluorobenzoyl)piperidine fragment is considered a butyrophenone pharmacophore constrained in a six-membered ring and is crucial for the anchorage or orientation of the ligand at its target.[4]

Derivatives of this scaffold have shown inhibitory activity against a range of clinically relevant enzymes, including but not limited to:

  • Dihydrofolate Reductase (DHFR): A key enzyme in folate metabolism, making it a target for anticancer and antimicrobial agents.[5]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[6][7][8]

  • Dipeptidyl Peptidase-4 (DPP-4): A target for the treatment of type 2 diabetes.

  • Pancreatic Lipase: Inhibition of this enzyme is a strategy for the management of obesity.[9]

  • Steroid-5-alpha-reductase: A target for the treatment of benign prostatic hyperplasia and androgenic alopecia.[10]

  • Farnesyltransferase (FTase): An enzyme involved in post-translational modification of proteins implicated in cancer.[11]

The following sections will provide detailed protocols for assessing the inhibitory potential of novel compounds derived from the this compound scaffold against some of these key enzyme targets.

Visualizing the Drug Discovery Workflow

The development of novel enzyme inhibitors from a core scaffold like this compound follows a structured, iterative process. The diagram below illustrates a typical workflow, from initial library synthesis to the identification of a lead compound.

G cluster_0 Scaffold-Based Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A This compound B Chemical Modification (e.g., N-alkylation, substitution) A->B C Compound Library B->C D Primary Enzyme Assay (High-Throughput Screening) C->D Screening E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G Data for SAR G->B Iterative Synthesis H Secondary Assays (e.g., selectivity, mechanism of action) G->H I Lead Compound H->I J Candidate Drug I->J Preclinical Development

Caption: A typical workflow for developing enzyme inhibitors from a core scaffold.

Experimental Protocols: A Practical Guide to Enzyme Inhibition Assays

The following protocols are presented as a starting point for researchers. It is crucial to note that optimization of assay conditions (e.g., enzyme concentration, substrate concentration, incubation times) is often necessary for specific inhibitors and enzyme sources.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to screen for inhibitors of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. An inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Recombinant human DHFR enzyme

  • DHFR Substrate (Dihydrofolic acid)

  • NADPH

  • Test compound (inhibitor) stock solution (e.g., in DMSO)

  • Positive control inhibitor (e.g., Methotrexate)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHFR enzyme, NADPH, and DHFR substrate in DHFR Assay Buffer at the desired concentrations. Keep all solutions on ice.

    • Prepare serial dilutions of the test compound and positive control in DHFR Assay Buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

  • Assay Plate Setup (Total volume = 200 µL):

    • Enzyme Control (100% activity): Add 98 µL of DHFR Assay Buffer and 2 µL of the solvent used for the test compound to the wells.

    • Inhibitor Wells: Add 98 µL of DHFR Assay Buffer and 2 µL of the diluted test compound to the respective wells.

    • Positive Control: Add 98 µL of DHFR Assay Buffer and 2 µL of diluted Methotrexate to the respective wells.

    • Background Control (No Enzyme): Add 100 µL of DHFR Assay Buffer to the wells.

  • Enzyme Addition:

    • Add 2 µL of the diluted DHFR enzyme solution to all wells except the Background Control wells.

  • NADPH Addition and Pre-incubation:

    • Add 40 µL of the diluted NADPH solution to all wells.

    • Mix gently and incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Reaction Initiation:

    • Add 60 µL of the diluted DHFR substrate to all wells to initiate the reaction. Mix well.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, taking readings every minute for 10-20 minutes.

Data Analysis:

  • For each well, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_Inhibitor) / Rate_EnzymeControl] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the classic Ellman's method, a robust and widely used colorimetric assay for measuring AChE activity.[3][12]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[3] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3][12]

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compound (inhibitor) stock solution (e.g., in DMSO)

  • Positive control inhibitor (e.g., Donepezil or Physostigmine)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in Phosphate Buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).

    • Prepare a working solution of AChE in Phosphate Buffer.

    • Prepare serial dilutions of the test compound and positive control in Phosphate Buffer.

  • Assay Plate Setup (Total volume = 200 µL):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation:

    • Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Calculate the percent inhibition for each inhibitor concentration after subtracting the background rate (if any).

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorescence-Based)

This protocol describes a common fluorescence-based assay for determining the in vitro inhibitory activity of compounds against DPP-4.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The cleavage releases free AMC, which is fluorescent and can be quantified to determine enzyme activity.

Materials:

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., 5 mM H-Gly-Pro-AMC)

  • Test compound (inhibitor) solution

  • Positive control inhibitor (e.g., Sitagliptin)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in Assay Buffer.

    • Prepare a working solution of the DPP-4 substrate in Assay Buffer.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Assay Plate Setup (Total volume = 100 µL):

    • 100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of solvent to three wells.

    • Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent to three wells.

    • Sample (inhibitor) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of inhibitor to three wells.

  • Reaction Initiation:

    • Add 50 µL of the diluted Substrate Solution to all wells.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Measurement:

    • Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

  • Subtract the average fluorescence of the background wells from the fluorescence of the 100% initial activity and inhibitor wells.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary: Inhibitory Potency of Piperidine Derivatives

The following table summarizes the reported IC50 values for various piperidine derivatives against different enzyme targets, illustrating the broad applicability of this scaffold.

Enzyme TargetDerivative ClassIC50 ValueReference
Dihydrofolate Reductase (DHFR)4-Piperidine-based thiosemicarbazones13.70 ± 0.25 µM to 47.30 ± 0.86 µM[13]
Acetylcholinesterase (AChE)Benzimidazole-based piperidine hybrids19.44 ± 0.60 µM to 36.05 ± 0.4 µM[8]
Butyrylcholinesterase (BuChE)Benzimidazole-based piperidine hybrids21.57 ± 0.61 µM to 39.55 ± 0.03 µM[8]
Acetylcholinesterase (AChE)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7 nM[14]

Mechanism of Action: A Hypothetical Model

The precise mechanism of inhibition is dependent on the specific enzyme and the nature of the substituents on the piperidine scaffold. However, a general model can be proposed where the core structure orients the key interacting moieties within the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Hydrophobic Pocket Hydrophobic Pocket Hydrogen Bond Donor/Acceptor Hydrogen Bond Donor/Acceptor Catalytic Residue Catalytic Residue Fluorobenzoyl Group Fluorobenzoyl Group Fluorobenzoyl Group->Hydrophobic Pocket Hydrophobic Interaction Piperidine Ring Piperidine Ring Piperidine Ring->Hydrogen Bond Donor/Acceptor Hydrogen Bonding Substituent (R) Substituent (R) Substituent (R)->Catalytic Residue Steric Hindrance/ Direct Interaction

Caption: A hypothetical model of inhibitor binding in an enzyme's active site.

In this model, the fluorobenzoyl group may engage in hydrophobic interactions, while the piperidine nitrogen can act as a hydrogen bond acceptor. The substituents (R groups) introduced during synthesis are then positioned to interact with specific residues, potentially blocking substrate access to the catalytic site or inducing a conformational change that inactivates the enzyme.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and the ability to generate diverse chemical libraries make it an enduring tool in the medicinal chemist's arsenal. The protocols and data presented in this guide are intended to provide a solid foundation for researchers entering this exciting field. Future work will undoubtedly focus on the development of more selective and potent inhibitors with improved pharmacokinetic and pharmacodynamic profiles, leveraging computational modeling and advanced synthetic strategies to further exploit the potential of this remarkable scaffold.

References

  • Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment. National Institutes of Health. Available at: [Link]

  • Pancreatic Lipase inhibition assay of various extracts of leaves of Murraya Koenigii in southern areas of Goa. BIO Web of Conferences. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. Available at: [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Available at: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. PubMed. Available at: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Piperidine-based drug discovery. University of Arizona. Available at: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health. Available at: [Link]

  • Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. ResearchGate. Available at: [Link]

  • IC 50 values of synthesized series of compounds with binding free... ResearchGate. Available at: [Link]

  • The IC 50 values, K i constants and inhibition types determined for... ResearchGate. Available at: [Link]

  • Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Biopolymers and Cell. Available at: [Link]

  • IC 50 value for different inhibitors of DHFR. ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling with 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond and the Significance of Fluorinated Piperidines

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in the structure of a vast array of pharmaceuticals.[1][2] The deliberate and efficient formation of this linkage is therefore a critical competency in the synthesis of novel therapeutic agents. This application note provides a detailed guide to the amide coupling of 4-(4-Fluorobenzoyl)piperidine, a versatile building block in drug discovery.[3][4] The presence of the fluorobenzoyl moiety can introduce favorable pharmacokinetic and pharmacodynamic properties, making this piperidine derivative a valuable scaffold in the development of analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[3]

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven protocols. We will delve into the mechanistic underpinnings of common coupling strategies, provide step-by-step experimental procedures, and offer guidance on reaction optimization and purification.

Mechanistic Overview of Common Amide Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[5] To facilitate this transformation under practical laboratory conditions, the carboxylic acid must first be activated to a more electrophilic species. This is achieved through the use of coupling reagents. We will focus on two of the most robust and widely employed classes of coupling reagents: carbodiimides (exemplified by EDC in combination with HOBt) and onium salts (exemplified by HATU).

Carbodiimide-Mediated Coupling: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions.[6][7] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[5][6] This active ester then readily reacts with the amine to furnish the desired amide.

Onium Salt-Mediated Coupling: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly in challenging couplings.[8][9] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[9][10] This active ester is then rapidly acylated by the amine to yield the amide product. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, contributing to the high coupling efficiency.[9]

Experimental Protocols

The following protocols provide a general framework for the amide coupling of this compound with a generic carboxylic acid. Researchers should optimize these conditions based on the specific properties of their substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (or its hydrochloride salt, 1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq, if using the hydrochloride salt of the amine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DMF (approximately 0.1-0.5 M).

  • If using the hydrochloride salt of this compound, add DIPEA or TEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Workflow for EDC/HOBt Coupling:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid & Amine in Anhydrous Solvent add_base Add Base (if using amine salt) prep_acid->add_base add_hobt Add HOBt add_base->add_hobt cool Cool to 0 °C add_hobt->cool add_edc Add EDC cool->add_edc stir Stir at RT (12-24h) add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is ideal for sterically hindered substrates or when rapid reaction times are desired.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (or its hydrochloride salt, 1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add a solution of this compound (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Note that tetramethylurea, a byproduct of HATU, can be challenging to remove.[12]

General Amide Coupling Mechanism:

G RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, HATU) Amide Amide (R-CONHR') ActivatedEster->Amide + Amine Byproducts Byproducts (e.g., Urea, HOAt) ActivatedEster->Byproducts Amine Amine (R'-NH2) [this compound]

Caption: Generalized mechanism of amide bond formation.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact reaction outcomes. The following table summarizes key parameters for the protocols described.

ParameterEDC/HOBtHATU
Equivalents (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.1
Typical Solvent DCM, DMFDMF
Base DIPEA, TEADIPEA
Reaction Time 12-24 hours1-4 hours
Relative Cost LowerHigher
Byproduct Removal Generally straightforwardCan be challenging (TMU)
Racemization Risk Low with HOBtVery low

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the reaction stalls, consider adding a slight excess (0.1-0.2 eq) of the coupling reagent. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions: With HATU, a potential side reaction is the guanidinylation of the amine.[8] This is more likely if HATU is used in large excess or with unreactive amines. Using the recommended stoichiometry can minimize this.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[5] The tetramethylurea (TMU) from HATU is polar and can co-elute with polar products during chromatography.[12] If TMU is problematic, consider alternative workup procedures or a different coupling reagent.

  • Substrate Solubility: this compound and many carboxylic acids are soluble in common organic solvents like DCM and DMF. If solubility is an issue, DMF is often a better choice.

Conclusion

The synthesis of amides from this compound is a critical transformation in the development of new chemical entities. Both the EDC/HOBt and HATU coupling methods provide reliable and high-yielding entries to these valuable compounds. The choice between these protocols will depend on factors such as the scale of the reaction, the cost of reagents, and the steric and electronic nature of the carboxylic acid coupling partner. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize their target amides, accelerating the pace of drug discovery and development.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • HATU - Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • amide coupling help : r/Chempros - Reddit. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). [Link]

Sources

Application Notes & Protocols: The Strategic Role of 4-(4-Fluorobenzoyl)piperidine as a Core Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Fluorinated Piperidines in Modern Crop Protection

In the landscape of agrochemical research and development, the piperidine heterocycle stands out as a "privileged scaffold".[1] Its six-membered ring, composed of five methylene groups and one amine group, offers a unique combination of structural flexibility and chemical reactivity, making it a cornerstone in the design of potent bioactive molecules.[2] When this versatile core is functionalized with a fluorobenzoyl group, as in 4-(4-Fluorobenzoyl)piperidine, it becomes a highly valuable intermediate for constructing a new generation of fungicides, insecticides, and herbicides.[2][3][4]

The strategic inclusion of a fluorine atom is not trivial. Fluorine's high electronegativity and small size can significantly enhance a molecule's metabolic stability, improve its binding affinity to target enzymes, and increase its bioavailability within the target pest or pathogen.[5] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this compound as a pivotal building block in the synthesis of advanced agrochemicals. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and outline the analytical methods required to ensure the integrity of this crucial intermediate.

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for its effective use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₁₂H₁₄FNO[6]
Molecular Weight 207.24 g/mol [6]
CAS Number 56346-57-7[6]
Appearance White or off-white crystalline solid/powder[7]
Melting Point (°C) 222-224 (as HCl salt)[8][9]
Solubility Soluble in polar organic solvents; the hydrochloride salt is soluble in water.[4][7]

Part 1: Synthesis of this compound Hydrochloride

The most common and efficient method for synthesizing the this compound core is the Friedel-Crafts acylation .[10] This classic electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between an aromatic ring (fluorobenzene) and an acyl group derived from a piperidine precursor.[11]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to abstract the chloride from an acyl chloride precursor, such as 1-acetylisonipecotoyl chloride.[11][12] This generates a resonance-stabilized acylium ion. The electron-rich π-system of the fluorobenzene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion).[11] Aromaticity is restored by the loss of a proton, yielding the acylated product. The initial product, 1-acetyl-4-(4-fluorobenzoyl)piperidine, is then subjected to acidic hydrolysis to remove the acetyl protecting group, yielding the desired secondary amine as its hydrochloride salt.[8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Deprotection (Acid Hydrolysis) A 1-Acetylisonipecotoyl Chloride D 1-Acetyl-4-(4-fluorobenzoyl)piperidine A->D B Fluorobenzene B->D C Anhydrous AlCl₃ (Lewis Acid Catalyst) C->D Catalyzes G This compound Hydrochloride (Final Product) D->G Hydrolysis E 6N Hydrochloric Acid (HCl) E->G F Reflux F->G

Caption: Workflow for the two-step synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol combines the acylation and deprotection steps to yield the final hydrochloride salt.[8][12]

Materials:

  • 1-Acetylisonipecotoyl chloride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 6N Hydrochloric Acid (HCl)

  • Chloroform (CHCl₃)

  • Benzene

  • Isopropanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Round-bottom flask, reflux condenser, separatory funnel, stirring apparatus

Protocol:

Step 1: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine [12]

  • In a dry round-bottom flask equipped with a stirrer and reflux condenser, prepare a mixture of anhydrous aluminum chloride (93.0 g) in fluorobenzene (150 ml).

  • While stirring, slowly add 1-acetylisonipecotoyl chloride (70.0 g) to the mixture. The addition should be controlled to manage any exothermic reaction.

  • Once the addition is complete, heat the mixture to reflux and maintain for one hour.

  • After reflux, carefully pour the hot mixture onto a sufficient quantity of crushed ice to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. The layers will separate.

  • Extract the aqueous layer twice with chloroform.

  • Combine the chloroform extracts with the original fluorobenzene layer.

  • Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield a crystalline white solid, which is the crude 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Step 2: Synthesis of this compound Hydrochloride [8]

  • Take the crude 1-acetyl-4-(4-fluorobenzoyl)piperidine (approx. 70.6 g) and dissolve it in 200 ml of 6N HCl in a round-bottom flask.

  • Heat the solution to reflux for 2 hours to achieve complete hydrolysis of the acetyl group.

  • Cool the solution to room temperature. Extract the cooled solution twice with diethyl ether to remove any non-basic impurities. Discard the ether layers.

  • Basify the aqueous solution with a suitable concentration of sodium hydroxide solution until it is strongly alkaline.

  • Extract the now basic aqueous solution with benzene (3 x portions).

  • Combine the benzene extracts, dry over a suitable drying agent, filter, and concentrate the filtrate under reduced pressure to obtain a residual oil (the free base).

  • Dissolve the residual oil in diethyl ether. Bubble anhydrous HCl gas through the solution with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash it thoroughly with fresh diethyl ether, and dry.

  • For higher purity, recrystallize the salt from isopropanol to yield the final product, this compound hydrochloride.

Part 2: Application as a Scaffold in Agrochemical Synthesis

This compound is not an active agrochemical itself but a versatile platform for creating them.[4] Its value lies in the two primary reactive sites: the secondary amine on the piperidine ring and the carbonyl group of the ketone. These sites allow for the attachment of various pharmacophores and functional groups to modulate the final compound's biological activity, target specificity, and physicochemical properties.

General Derivatization Strategies

The piperidine nitrogen is a nucleophilic center that can be readily alkylated, acylated, or used in reductive amination reactions. These modifications are crucial for introducing moieties that can:

  • Enhance Target Binding: By adding groups that interact with specific residues in the target enzyme or receptor.

  • Improve Systemic Movement: Modifying the molecule's polarity and solubility to improve its uptake and transport within the plant (for fungicides and herbicides) or pest (for insecticides).

  • Block Metabolism: Introducing groups that sterically hinder metabolic enzymes, thereby increasing the compound's persistence and efficacy.

The ketone's carbonyl group can also be a site for further reactions, such as reduction to an alcohol or conversion to an oxime, to create different classes of derivatives.

Workflow: From Intermediate to Active Ingredient

G cluster_0 Derivatization at Piperidine Nitrogen cluster_1 Potential Agrochemical Classes A This compound (Core Intermediate) B Alkylation (R-X) A->B C Acylation (RCOCl) A->C D Reductive Amination (RCHO, NaBH₃CN) A->D E Fungicides (e.g., SDH Inhibitors) B->E F Insecticides (e.g., Thiazole Derivatives) C->F G Herbicides (e.g., HPPD Inhibitors) D->G

Caption: Derivatization pathways from the core intermediate to potential agrochemicals.

Example Application: Synthesis of Piperidine-Thiazole Fungicides

Recent research highlights the development of potent fungicides based on a piperidinyl-thiazole isoxazoline structure.[1][13] While the exact synthesis may vary, this compound serves as an ideal starting point. The ketone can be transformed into a thiazole ring through established chemical methods (e.g., Hantzsch thiazole synthesis), and the piperidine nitrogen can be acylated to introduce other bioactive fragments. For instance, compounds containing this core structure have shown potent inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[14]

Part 3: Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable to ensure the purity and structural identity of the synthesized intermediate. Contaminants or isomeric impurities can lead to undesirable side reactions and lower the yield and efficacy of the final agrochemical product.

Analytical Techniques and Expected Results
TechniquePurposeExpected Observations for this compound HCl
¹H NMR Structural confirmation and proton environment analysis.Signals corresponding to the aromatic protons of the fluorophenyl group (doublets of doublets), piperidine ring protons, and a broad signal for the N-H proton (as -NH₂⁺- in the HCl salt).
¹³C NMR Carbon skeleton confirmation.Resonances for the carbonyl carbon (~190-200 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons of the piperidine ring.
FT-IR Functional group identification.Strong absorption band for the C=O stretch (ketone) around 1680 cm⁻¹. Broad absorption for the N-H stretch of the secondary ammonium salt (~2400-3000 cm⁻¹). C-F stretch around 1200-1230 cm⁻¹.
Mass Spec (MS) Molecular weight confirmation.The free base (C₁₂H₁₄FNO) has a monoisotopic mass of 207.11 Da. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 208.11.
Melting Point Purity assessment.A sharp melting point range close to the literature value (222-224 °C) indicates high purity.[8]
General Protocol for Sample Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of TMS as an internal standard if required.

    • FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR attachment for direct solid analysis.

    • MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS.

  • Data Acquisition: Run the analyses using standard instrument parameters. For NMR, acquire ¹H, ¹³C, and DEPT spectra.

  • Data Interpretation: Compare the acquired spectra and data with the expected values and reference spectra to confirm the identity and assess the purity of the synthesized this compound hydrochloride.

Conclusion

This compound is a strategically important intermediate whose value is derived from the synergistic combination of the versatile piperidine scaffold and the beneficial properties of the fluorobenzoyl moiety.[2][4] Its synthesis via Friedel-Crafts acylation is a robust and well-established method.[12] By providing chemists with a reliable platform for derivatization, this compound facilitates the exploration of vast chemical spaces, accelerating the discovery and development of novel, more effective, and potentially safer agrochemicals to meet the ongoing challenges of global food security. The protocols and insights provided herein offer a solid foundation for researchers aiming to leverage this powerful building block in their crop protection programs.

References

  • Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1367862/full]
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04). International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2304105.pdf]
  • Application Notes and Protocols for Piperidine Derivatives in Agrochemical Formulations - Benchchem. BenchChem. [URL: https://www.benchchem.
  • Research progress on piperidine-containing compounds as agrochemicals - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/380000454_Research_progress_on_piperidine-containing_compounds_as_agrochemicals]
  • This compound hydrochloride - Chem-Impex. Chem-Impex International. [URL: https://www.chemimpex.com/products/05728]
  • Synthesis of this compound hydrochloride - PrepChem.com. PrepChem. [URL: https://www.prepchem.com/synthesis-of-4-4-fluorobenzoyl-piperidine-hydrochloride]
  • Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine - PrepChem.com. PrepChem. [URL: https://www.prepchem.com/synthesis-of-1-acetyl-4-4-fluorobenzoyl-piperidine]
  • Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals - Benchchem. BenchChem. [URL: https://www.benchchem.com/application-notes/4-fluorobenzophenone-in-the-synthesis-of-agrochemicals]
  • This compound | C12H14FNO | CID 2724440 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Fluorobenzoyl_piperidine]
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. Google Patents. [URL: https://patents.google.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38618771/]
  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison, Department of Chemistry. [URL: https://www.chem.wisc.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Scientific & Academic Publishing. [URL: http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.jlce.20170501.01]
  • This compound | C12H14FNO | CID 2724440 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724440]
  • This compound hydrochloride, 98% 1 g | Buy Online - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-4-fluorobenzoyl-piperidine-hydrochloride-98-1-g/AA4443903]
  • WO2022130188A1 - Agrochemical composition comprising piperidine thiazole compounds - Google Patents. Google Patents. [URL: https://patents.google.
  • 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c) | Download Scientific Diagram - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/16-Friedel-Crafts-acylation-of-fluorobenzene-and-1-benzoylpiperidine-4-carbonyl-chloride_fig13_309325959]
  • Buy this compound hydrochloride Industrial Grade from Kindchem Co., Ltd. LookChem. [URL: https://www.lookchem.com/product/4-4-fluorobenzoyl-piperidine-hydrochloride-cas-25519-78-2/]
  • WO2022130188A1 - Agrochemical composition comprising piperidine thiazole compounds - Google Patents. Google Patents. [URL: https://patents.google.
  • This compound hydrochloride - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [URL: https://labsolu.ca/product/4-4-fluorobenzoylpiperidine-hydrochloride/]
  • This compound hydrochloridde - Pipzine Chemicals. Pipzine Chemicals. [URL: https://www.pipzine-chem.com/4-4-fluorobenzoylpiperidine-hydrochloridde/]
  • This compound hydrochloride, 98% 1 g | Buy Online - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-4-fluorobenzoyl-piperidine-hydrochloride-98-1-g/AA4443903]
  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11759837/]
  • The Synthesis and Biological Activity of 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazole Herbicides | CHIMIA. Chimia. [URL: https://chimia.ch/chimia/article/view/2003_720]
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/vol3Issue1/Issue_Jan_2015/3-1-12.1.pdf]

Sources

Application in the Synthesis of α1-Adrenoceptor Antagonists: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of α1-adrenoceptor antagonists, a critical class of pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic chemistry, mechanism of action, and structure-activity relationships of key α1-blockers. It offers detailed, field-proven protocols and explains the scientific rationale behind the synthetic strategies for producing these vital therapeutic agents.

Introduction: The Role and Significance of α1-Adrenoceptor Antagonists

α1-adrenoceptor antagonists, commonly known as alpha-1 blockers, are a class of drugs that inhibit the action of norepinephrine at the α1-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein and are found in the smooth muscle of various tissues, including blood vessels and the prostate.[2] Their activation by catecholamines like norepinephrine leads to a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately causing smooth muscle contraction.[1][2]

By blocking these receptors, α1-antagonists induce vasodilation and relaxation of smooth muscle.[3] This mechanism of action makes them highly effective in the treatment of two primary conditions: hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[4] In hypertension, their vasodilatory effect reduces peripheral vascular resistance, thereby lowering blood pressure.[5] For BPH, they relax the smooth muscle in the prostate and bladder neck, alleviating urinary obstruction.[4]

The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D.[2] While older antagonists are non-selective, newer agents have been developed with selectivity for the α1A subtype, which is predominant in the prostate, to minimize cardiovascular side effects.[6] This guide will focus on the synthesis of prominent α1-adrenoceptor antagonists, including the non-selective agent Prazosin and the α1A-selective Tamsulosin, as well as Doxazosin.

The α1-Adrenergic Signaling Pathway and Antagonist Action

The cellular response to α1-adrenoceptor activation is a well-characterized signaling pathway. The binding of an agonist, such as norepinephrine, initiates a conformational change in the receptor, leading to the activation of the Gq protein. This, in turn, activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to smooth muscle contraction.[2][7] α1-adrenoceptor antagonists competitively inhibit the initial step of this cascade by preventing norepinephrine from binding to the receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) a1R α1-Adrenoceptor NE->a1R Binds & Activates Antagonist α1-Antagonist Antagonist->a1R Binds & Blocks Gq Gq protein a1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Figure 1: α1-Adrenergic Signaling Pathway and Antagonist Inhibition.

Synthesis of Key α1-Adrenoceptor Antagonists

The synthesis of many α1-adrenoceptor antagonists, particularly those of the quinazoline class, often involves the construction of a core heterocyclic structure followed by the addition of a side chain, frequently containing a piperazine ring.

Prazosin: A Quinazoline-Based Antagonist

Prazosin is a potent and selective α1-adrenergic antagonist widely used in the treatment of hypertension. Its synthesis involves the coupling of a quinazoline core with a piperazine moiety acylated with a furoyl group.

Prazosin_Synthesis cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction I1 2-Chloro-4-amino- 6,7-dimethoxyquinazoline Reaction Nucleophilic Aromatic Substitution I1->Reaction I2 1-(2-Furoyl)piperazine I2->Reaction Final Prazosin Reaction->Final

Figure 2: Synthetic Workflow for Prazosin.

This protocol outlines a common laboratory-scale synthesis of Prazosin hydrochloride.

Part A: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • Step 1: Preparation of 2,4-Dichloro-6,7-dimethoxyquinazoline: To a stirred suspension of 2,4-dihydroxy-6,7-dimethoxyquinazoline (100 g, 0.45 mol) in phosphorus oxychloride (300 mL), add N,N-dimethylformamide (10 mL).[8]

  • Heat the mixture to reflux for 8 hours.[8]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 10% aqueous sodium hydroxide solution and then acidify to pH 4 to precipitate the product.[8]

  • Filter the solid, wash with water, and dry to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[8]

  • Step 2: Amination: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) in tetrahydrofuran (THF, 500 mL).[8]

  • Add 25% aqueous ammonium hydroxide (1765 mL) and stir the mixture at ambient temperature for 24 hours.[8]

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-amino-2-chloro-6,7-dimethoxyquinazoline.[8] The product can be further purified by recrystallization from methanol.[9]

Part B: Synthesis of 1-(2-Furoyl)piperazine

  • Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 mL of water.[10]

  • Acidify the solution to pH 4.5 with 6N HCl.[10]

  • Slowly add 2-furoyl chloride (130.5 g, 1 mole) while simultaneously adding 10% NaOH solution to maintain the pH at 4.5.[10]

  • After 1 hour, make the solution basic (pH 8.5) with NaOH solution.[10]

  • Extract the product continuously with chloroform for 36 hours.[10]

  • Dry the chloroform extract over MgSO4, filter, and remove the solvent by distillation to yield 1-(2-furoyl)piperazine.[10]

Part C: Coupling and Salt Formation

  • Dissolve 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline (57.8 g, 0.20 mole), which is obtained by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine, in 1000 mL of chloroform.[11]

  • Slowly add 2-furoyl chloride (30.2 g, 0.20 mole) at room temperature.[11]

  • After stirring for 15 minutes, add 1000 mL of isoamyl alcohol.[11]

  • Add a 10% (w/w) aqueous sodium hydroxide solution until the solid material dissolves.[11]

  • Separate the organic layer, wash with water, and dry over anhydrous MgSO4.[11]

  • Cool the filtrate to 0°C and pass anhydrous hydrogen chloride gas through the solution until it is acidic (pH about 2-2.5).[11]

  • Evaporate the chloroform under reduced pressure.[11]

  • Allow the mixture to cool to room temperature, and collect the precipitated Prazosin hydrochloride by filtration.[11]

Tamsulosin: A Sulfonamide-Based, α1A-Selective Antagonist

Tamsulosin is a more modern α1-antagonist that exhibits selectivity for the α1A-adrenoceptor subtype. This selectivity makes it particularly effective for BPH with a reduced incidence of cardiovascular side effects.[6] Its synthesis often involves the resolution of a chiral amine intermediate.

Tamsulosin_Synthesis cluster_intermediates Key Intermediates cluster_reaction Coupling & Salt Formation I1 (R)-5-(2-aminopropyl)- 2-methoxybenzenesulfonamide Reaction N-Alkylation & HCl Salt Formation I1->Reaction I2 2-(2-Ethoxyphenoxy)ethyl bromide I2->Reaction Final Tamsulosin HCl Reaction->Final

Figure 3: Synthetic Workflow for Tamsulosin.

Recent advancements have focused on more efficient and stereoselective synthetic routes, such as chemoenzymatic methods.

Part A: Biocatalytic Synthesis of Chiral Amine Intermediate

  • Asymmetric Transamination: A prochiral ketone, 4-methoxyphenylacetone, undergoes chlorosulfonation and subsequent amination to produce an intermediate ketone.[12]

  • This intermediate ketone is then subjected to asymmetric transamination using an (R)-selective transaminase (ATA) enzyme to yield the enantiopure (R)-amine intermediate with high conversion and enantiomeric excess (>99%).[12][13]

Part B: Coupling and Salt Formation

  • Condensation Reaction: The chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is reacted with 2-(2-ethoxyphenoxy)ethyl bromide in an aprotic polar solvent (e.g., acetonitrile) in the presence of an acid-binding agent like potassium hydroxide.[14] The reaction is typically heated (e.g., to 40°C) for several hours.[14]

  • After the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the Tamsulosin free base.[14]

  • Salt Formation: The Tamsulosin free base is dissolved in ethanol, and hydrochloric acid is added slowly until the pH reaches approximately 2.0.[14]

  • The mixture is stirred for several hours, then cooled to induce crystallization.[14]

  • The resulting Tamsulosin hydrochloride is collected by filtration, washed with cold ethanol, and dried.[14][15]

Doxazosin: A Long-Acting Quinazoline Antagonist

Doxazosin is another quinazoline-based α1-blocker used for hypertension and BPH. Its synthesis shares similarities with that of Prazosin.

  • Intermediate Synthesis: 4-Amino-2-chloro-6,7-dimethoxyquinazoline is prepared as described in the Prazosin synthesis protocol.

  • Coupling Reaction: The 4-amino-2-chloro-6,7-dimethoxyquinazoline (140 g, 0.58 mol) is reacted with N-(1,4-benzodioxan-2-carbonyl)piperazine (150 g, 0.60 mol) in butanol (2 L).[16]

  • The mixture is heated to reflux for 3.5 hours.[16]

  • Upon cooling to 80°C, the product, Doxazosin hydrochloride, precipitates and is collected by filtration.[16]

  • Mesylate Salt Formation: The Doxazosin hydrochloride can be converted to the mesylate salt by treatment with methanesulfonic acid. Alternatively, the free base can be generated by treating the hydrochloride salt with a base like potassium carbonate, followed by reaction with methanesulfonic acid to yield Doxazosin mesylate.[4]

Structure-Activity Relationship (SAR) and Drug Design

The design of α1-adrenoceptor antagonists has evolved to enhance potency and selectivity. The general structure of quinazoline-based antagonists can be divided into three key regions: the quinazoline core, a piperazine linker, and an acyl moiety.

  • Quinazoline Core: The 4-amino group on the quinazoline ring is crucial for binding to the α1-receptor.[5][17] The 6,7-dimethoxy substitution pattern is also important for high affinity.[5]

  • Piperazine Linker: The piperazine ring serves as a linker between the quinazoline core and the acyl group. While important, it can be replaced by other cyclic or acyclic linkers, though this may affect activity.[17]

  • Acyl Moiety: The nature of the acyl group significantly influences the pharmacokinetic properties of the drug, such as its duration of action and bioavailability.[17] For example, the tetrahydrofuroyl group in Terazosin leads to a longer half-life compared to the furoyl group in Prazosin.

Data Presentation: Binding Affinities of α1-Adrenoceptor Antagonists

The selectivity of α1-adrenoceptor antagonists for the different subtypes is a key determinant of their clinical utility. The following table summarizes the binding affinities (as -logKi or pKi values) of several common antagonists for the human α1A, α1B, and α1D adrenoceptor subtypes.

Antagonistα1A (-logKi)α1B (-logKi)α1D (-logKi)α1A/α1B Selectivityα1A/α1D Selectivity
Prazosin9.4 ± 0.1----
Doxazosin8.588.468.33~1.3~1.8
Tamsulosin-----
SNAP 5089--->1700-

Note: Data is compiled from various sources.[18][19] A higher -logKi value indicates a higher binding affinity. Doxazosin is a non-selective antagonist with high affinity for all three subtypes.[19] In contrast, compounds like SNAP 5089 have been developed to be highly selective for the α1A subtype.[19]

Analytical Characterization

The synthesized α1-adrenoceptor antagonists must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound and key intermediates.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Conclusion

The synthesis of α1-adrenoceptor antagonists is a well-established field in medicinal chemistry, yet it continues to evolve with the development of more efficient and selective synthetic methodologies. This guide has provided a comprehensive overview of the synthesis of key α1-blockers, including detailed protocols and an exploration of their mechanism of action and structure-activity relationships. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the innovation of new and improved therapeutic agents targeting the α1-adrenoceptor.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). Retrieved from [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Paraiso-Nieto, C., et al. (2018). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddy, A. V., et al. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • PrepChem. (n.d.). Synthesis of Prazosin Hydrochloride, γ-Form. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497126A - Synthesis method of tamsulosin hydrochloride.
  • Google Patents. (n.d.). US8273918B2 - Process for preparing tamsulosin hydrochloride.
  • Patil, A., et al. (n.d.). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Doxazosin Mesyl
  • Scientific Laboratory Supplies. (n.d.). 1-(2-Furoyl)piperazine, 97%. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved from [Link]

  • Contente, M. L., et al. (2020). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved from [Link]

  • Kenny, B. A., et al. (1996). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508928A - Preparation method for tamsulosin hydrochloride.
  • Oshita, M., et al. (2001). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British journal of pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). CN101108847B - (+) doxazosin mesylate, method of manufacturing the same and use thereof.
  • Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.
  • Lunkad, A. (2022, December 2). Structure activity Relationship (SAR) of alpha 1 receptor antagonist [Video]. YouTube. Retrieved from [Link]

  • Hess, H. J., et al. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of doxazosin mesylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported routes for synthesis of Prazosin. Retrieved from [Link]

  • Reddy, A. V., et al. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride.
  • Proudman, R. G. W., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential‐flow synthesis of (R)‐tamsulosin (1 a). Retrieved from [Link]

  • Med chem lectures. (2020, November 11). Alpha1 blockers - Chemistry and SAR [Video]. YouTube. Retrieved from [Link]

  • Qiagen. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). A new enzymatic approach to (R)-Tamsulosin hydrochloride. Retrieved from [Link]

  • Pixorize. (n.d.). Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE. Retrieved from [Link]

  • Proudman, R. G. W., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology research & perspectives. Retrieved from [Link]

  • García-Sáinz, J. A., et al. (1995). Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species. European journal of pharmacology. Retrieved from [Link]

  • Sravani, G., et al. (2021). FORMULATION AND EVALUATION OF DOXAZOSIN MESYLATE FAST DISSOLVING ORAL STRIPS. Indo American Journal of Pharmaceutical Sciences.
  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Jain, P. S., et al. (2011). A Review on Various Analytical Methods on Some Alpha Adrenergic Antagonists. Current Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Structure-activity relationship studies of quinazolinone alkaloids 1–12.... Retrieved from [Link]

  • Kyprianou, N., & Benning, C. M. (2002). Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. Molecular pharmacology. Retrieved from [Link]

  • Suksrichavalit, T., et al. (2009). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Journal of medicinal chemistry. Retrieved from [Link]

Sources

Synthesis of novel piperidine derivatives from 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Piperidine Derivatives from 4-(4-Fluorobenzoyl)piperidine

Application Note & Synthetic Protocols

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2] this compound is a commercially available and highly versatile starting material for the synthesis of diverse chemical libraries. Its structure features two key reactive sites: the secondary amine of the piperidine ring and the ketone carbonyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on several core synthetic transformations starting from this key intermediate. We will explore protocols for N-alkylation, ketone reduction, reductive amination, and olefination reactions, explaining the causality behind experimental choices and providing step-by-step methodologies for practical implementation.

Introduction: The Strategic Value of this compound

This compound serves as an invaluable building block for creating novel derivatives with significant therapeutic potential.[3][4] The piperidine ring is a privileged structure in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. Derivatives of 4-aroylpiperidines have shown high affinity for various biological targets, including sigma receptors, making them attractive for neuroscience research.[5] Furthermore, the fluorobenzoyl moiety can engage in specific interactions with biological targets and enhances metabolic stability.

This guide focuses on four primary synthetic pathways to unlock the chemical diversity accessible from this starting material:

  • N-Alkylation of the Piperidine Nitrogen: Introducing substituents on the ring nitrogen to modulate basicity, lipophilicity, and target engagement.

  • Reduction of the Ketone: Creating a secondary alcohol, which introduces a new chiral center and a hydrogen-bond donor/acceptor group.

  • Reductive Amination of the Ketone: Forming a new carbon-nitrogen bond at the 4-position, enabling the introduction of diverse amine-containing side chains.

  • Olefinations of the Ketone: Converting the carbonyl into a double bond to create structurally distinct alkene derivatives.

The following sections provide detailed, validated protocols for each of these transformations, accompanied by mechanistic insights and data presentation.

Synthetic Pathways & Core Methodologies

The strategic diversification of this compound can be visualized as a series of branching pathways from a central hub, each leading to a distinct class of derivatives.

G cluster_N N-Alkylation / Amination start This compound N_Alk N-Alkyl Piperidine Derivatives start->N_Alk R-X, Base or RCHO, Reducing Agent C4_Alc Secondary Alcohol Derivatives start->C4_Alc NaBH4 or LiBH4 C4_Amine C4-Amino Piperidine Derivatives start->C4_Amine R-NH2, NaBH(OAc)3 C4_Alkene C4-Alkene Derivatives start->C4_Alkene Wittig or HWE Reagent

Caption: Key synthetic pathways from this compound.

Detailed Experimental Protocols

Protocol 1: N-Alkylation via Direct Substitution

Direct N-alkylation with an alkyl halide is a fundamental method for functionalizing the piperidine nitrogen. The reaction proceeds via an SN2 mechanism. A mild inorganic base is used to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Methodology: Synthesis of 1-Benzyl-4-(4-fluorobenzoyl)piperidine

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Nitrogen or Argon inert atmosphere setup

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).

    • Add anhydrous potassium carbonate (2.0 eq) to the stirred suspension.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 70°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl derivative.

  • Scientific Rationale: Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction. K₂CO₃ is a cost-effective and sufficiently strong base to scavenge the HBr formed, but mild enough to avoid side reactions.[6] Using a slight excess of the alkylating agent ensures complete consumption of the starting piperidine.

Protocol 2: Ketone Reduction to a Secondary Alcohol

Reduction of the ketone to a secondary alcohol is a common strategy to introduce a hydroxyl group and a potential chiral center. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, offering high functional group tolerance.

Methodology: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanol

  • Materials:

    • This compound (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the starting ketone.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Remove the methanol under reduced pressure.

    • Partition the remaining aqueous residue between dichloromethane and water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as a white solid, which can be further purified by recrystallization if necessary.

  • Scientific Rationale: The reduction of ketones with borohydrides proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[5] Methanol serves as a protic solvent that also helps to decompose excess NaBH₄ during the workup. The reaction is quenched with a mild acid like NH₄Cl to neutralize the resulting alkoxide and destroy any remaining reducing agent.

Protocol 3: Reductive Amination of the Ketone

Reductive amination is a powerful method for C-N bond formation.[7][8] It proceeds in two stages: the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild, tolerant of acidic conditions, and selectively reduces the iminium ion in the presence of the starting ketone.[9][10]

G Ketone Ketone (Ar-CO-Pip) Iminium Iminium Ion Intermediate [Ar-C(Pip)=N+HR] Ketone->Iminium Amine Primary Amine (R-NH2) Amine->Iminium + H+ cat. Product Final Amine Product (Ar-CH(NHR)-Pip) Iminium->Product Reduction Reducer NaBH(OAc)3 Reducer->Iminium

Caption: Workflow for the reductive amination of a ketone.

Methodology: Synthesis of 4-((4-Fluorophenyl)(methylamino)methyl)piperidine

  • Materials:

    • This compound (1.0 eq)

    • Methylamine solution (e.g., 2.0 M in THF) (1.5 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount, ~0.1 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Nitrogen or Argon inert atmosphere setup

    • Rotary evaporator

  • Step-by-Step Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M), add the methylamine solution (1.5 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel.

  • Scientific Rationale: The reaction is typically run under mildly acidic conditions to catalyze the formation of the iminium ion.[11] NaBH(OAc)₃ is preferred over other borohydrides because its reduced reactivity prevents significant reduction of the starting ketone, leading to cleaner product formation.[9]

Protocol 4: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for creating alkenes from ketones, especially when using stabilized phosphonate ylides.[12][13] It typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene, and the water-soluble phosphate byproduct simplifies purification.[14]

Methodology: Synthesis of 4-(1-(4-Fluorophenyl)ethylidene)piperidine

  • Materials:

    • This compound (1.0 eq)

    • Triethyl phosphonoacetate (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stir bar

    • Dropping funnel

    • Nitrogen or Argon inert atmosphere setup

    • Ice bath (0°C)

  • Step-by-Step Procedure:

    • Wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a three-neck flask under an inert atmosphere.

    • Cool the suspension to 0°C.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe to the NaH suspension. Stir for 30-60 minutes at 0°C until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel to isolate the (E)-alkene product.

  • Scientific Rationale: The HWE reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a strong base (NaH) to form a nucleophilic carbanion.[12] This carbanion then attacks the electrophilic carbonyl carbon of the ketone. The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. The use of a stabilized ylide (with an adjacent ester group) generally leads to the thermodynamically more stable (E)-alkene.[13][14]

Summary of Synthetic Transformations

Transformation Key Reagents Product Class Typical Yield Range Key Considerations
N-Alkylation Alkyl Halide, K₂CO₃N-Substituted Piperidine60-95%SN2 reaction; requires a suitable leaving group on the alkyl partner.[6][15]
Ketone Reduction NaBH₄ or LiBH₄Secondary Alcohol85-100%Creates a new stereocenter; mild and high-yielding.[5]
Reductive Amination Amine, NaBH(OAc)₃C4-Amino Derivative50-90%Highly versatile for library synthesis; sensitive to steric hindrance.[9][16]
HWE Olefination Phosphonate Ester, BaseC4-Alkene Derivative50-85%Favors (E)-alkene formation with stabilized ylides; easy purification.[12][14]

Conclusion

This compound stands out as a powerful and adaptable starting material for the generation of diverse and novel piperidine derivatives. The methodologies detailed in this guide—N-alkylation, ketone reduction, reductive amination, and HWE olefination—represent robust and reliable strategies for exploring the chemical space around this valuable scaffold. By understanding the principles behind each protocol, researchers can effectively modify this core structure to develop new chemical entities for drug discovery and other scientific applications.

References

  • SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride. PrepChem.com. [Link]

  • Halim, M. A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • Lashgari, N., & Abdolmaleki, A. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Lashgari, N., & Abdolmaleki, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Lashgari, N., & Abdolmaleki, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. J Med Chem. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Organic Reaction Flashcards. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Royal Society of Chemistry. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2006). Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines. Chem Commun (Camb). [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. [Link]

  • Reagent Guide. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]

  • ResearchGate. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Reaction Flashcards. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Beilstein Journals. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). The reductive amination reaction. [Link]

  • YouTube. (2020). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(4-Fluorobenzoyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, 4-(4-Fluorobenzoyl)piperidine serves as a cornerstone for synthesizing a wide array of pharmacologically active agents, including novel analgesics and anti-inflammatory drugs.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact reaction yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide to navigate and resolve common issues encountered during the synthesis of this valuable intermediate.

This guide is structured to address specific problems through a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your synthetic strategy.

Section 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a classical and widely used method for forging the aryl-ketone bond in this compound. A typical approach involves the reaction of an N-protected 4-piperidinecarbonyl chloride with fluorobenzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), followed by deprotection.[3][4]

Troubleshooting the Friedel-Crafts Acylation

Question 1: My Friedel-Crafts acylation reaction is resulting in a very low yield or failing completely. What are the likely causes?

Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to several critical factors:

  • Inadequate Protection of the Piperidine Nitrogen: The free amine on the piperidine ring is a Lewis base and will readily complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates both the catalyst and the substrate. It is crucial to use an N-protected piperidine derivative. An acetyl or, more commonly, a tert-butoxycarbonyl (Boc) group is effective. The acetyl group can be removed later with aqueous acid.[5]

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[6] This is because the product ketone is also a Lewis base and forms a stable complex with AlCl₃, effectively sequestering it.[6]

  • Incorrect Order of Addition: The acylium ion, the active electrophile, is formed by the reaction of the acyl chloride with AlCl₃.[7] It is generally preferable to form the AlCl₃-acyl chloride complex before introducing the nucleophile (fluorobenzene) to ensure the electrophile is readily available for the reaction.

Experimental Protocol: N-Acetyl Piperidine Friedel-Crafts Acylation

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend aluminum chloride (1.1 to 1.3 equivalents) in anhydrous fluorobenzene (which also serves as the solvent).

  • Addition: Slowly add 1-acetylisonipecotoyl chloride (1.0 equivalent) to the stirring suspension.[3]

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.[3][5]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will be in the organic layer. Separate the layers and extract the aqueous layer with a suitable solvent (e.g., chloroform).[3]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.[3]

  • Deprotection: Reflux the purified 1-acetyl-4-(4-fluorobenzoyl)piperidine with 6N HCl for 2 hours to remove the acetyl group.[5] After cooling, basify the solution and extract the final product.[5]

Question 2: My reaction works, but I'm observing significant formation of byproducts. How can I improve the selectivity?

Answer: Byproduct formation often stems from the reactivity of the starting materials and intermediates.

  • Di-acylation or Poly-acylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to multiple acylations of the fluorobenzene ring. It is best to use the mildest conditions that allow the reaction to proceed to completion.

  • Decomposition of Starting Material: The acyl chloride of the protected piperidine can be unstable, especially at high temperatures. Ensure the acyl chloride is freshly prepared or has been stored under anhydrous conditions.

The logical flow for troubleshooting this reaction is outlined below:

start Low Yield in Friedel-Crafts Acylation check_protection Is Piperidine Nitrogen Protected? start->check_protection check_conditions Are Reaction Conditions Anhydrous? check_protection->check_conditions Yes failure Re-evaluate Synthetic Route check_protection->failure No (Protect N with Ac or Boc) check_catalyst Is Catalyst Loading > 1.0 eq? check_conditions->check_catalyst Yes check_conditions->failure No (Dry all reagents/glassware) check_workup Is Work-up Procedure Correct? check_catalyst->check_workup Yes check_catalyst->failure No (Increase AlCl3 to >1 eq) success Improved Yield check_workup->success Yes check_workup->failure No (Optimize quench & extraction) start Initiate Suzuki Coupling reagents Combine Aryl Halide, Boronic Ester, Base, Solvent start->reagents degas Degas Mixture (Ar sparge or Freeze-Pump-Thaw) reagents->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat Reaction & Monitor add_catalyst->heat workup Aqueous Work-up & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 4: General FAQs

Question 5: Which N-protecting group is best for this synthesis?

Answer: The choice depends on the synthetic route.

  • Acetyl (Ac): Suitable for Friedel-Crafts as it's stable to Lewis acids. However, its removal requires harsh acidic conditions which may not be compatible with other functional groups. [5]* tert-Butoxycarbonyl (Boc): Very common in modern synthesis. It's stable to many reaction conditions but is easily removed with moderate acid (e.g., TFA or HCl in dioxane). [8][9]This orthogonality makes it highly versatile.

  • Benzyl (Bn): Can be used but its removal typically requires hydrogenolysis (e.g., H₂, Pd/C), which can also reduce the ketone functionality. [10]Therefore, it's less ideal if the ketone is already in place.

Question 6: I have successfully synthesized N-Boc-4-(4-fluorobenzoyl)piperidine, but the Boc deprotection step is proving difficult. What are the best practices?

Answer: While seemingly straightforward, Boc deprotection can be problematic.

  • Standard Conditions: The most common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of 4M HCl in dioxane. [11][12]The reaction is typically fast (30 min to a few hours) at room temperature.

  • Troubleshooting: If the reaction is incomplete, ensure your acidic reagent has not degraded. If your molecule contains other acid-sensitive groups, these standard conditions may be too harsh. Milder or alternative methods, such as using TMSI or thermolytic deprotection, can be explored. [11][13] Table 2: Common N-Boc Deprotection Conditions

ReagentSolventTemperatureNotes
20-50% TFADCM0 °C to RTMost common method; volatile byproducts are easily removed. [11]
4M HClDioxane0 °C to RTProvides the product as the hydrochloride salt, which can aid in purification. [11]
H₂O (reflux)WaterRefluxAn environmentally friendly but less common method that may require higher temperatures. [8]

By systematically addressing these potential points of failure, researchers can significantly improve the yield and purity of their this compound synthesis, accelerating the pace of discovery and development.

References

  • PrepChem. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Available from: [Link]

  • PrepChem. Synthesis of this compound hydrochloride. Available from: [Link]

  • PrepChem. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Available from: [Link]

  • NIPER, SAS Nagar, India. CRIPS Vol. 16 No. 5 November-December 2022. Available from: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • PrepChem. Synthesis of 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ResearchGate. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol | Request PDF. Available from: [Link]

  • National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available from: [Link]

  • PubMed. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Available from: [Link]

  • PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available from: [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available from: [Link]

  • Vapourtec. Grignard Chemistry. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]

  • Pipzine Chemicals. This compound hydrochloride. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • National Institutes of Health. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Available from: [Link]

  • National Institutes of Health. Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • Sciencemadness Discussion Board. Deprotection of N-benzyl piperidine compound. Available from: [Link]

  • PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available from: [Link]

  • National Institutes of Health. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

  • Organic Syntheses. Benzoyl piperidine. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(4-Fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this key synthetic intermediate. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience to ensure you can achieve the desired purity and yield for your critical applications.

I. Understanding the Challenge: The Impurity Profile

Crude this compound, a vital building block in the synthesis of numerous pharmaceutical agents, can contain a variety of impurities stemming from its synthesis.[1][2] A successful purification strategy begins with understanding what you need to remove.

Common Impurities Include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include piperidine derivatives or precursors to the fluorobenzoyl moiety.

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction can co-precipitate with the product.

  • Byproducts of Side Reactions: Over-acylation can lead to the formation of N-acylpiperidines.[1]

  • Residual Solvents: Solvents used in the synthesis and initial workup (e.g., isopropanol, ether, benzene) may be present.[3]

  • Degradation Products: The piperidine ring can be susceptible to oxidation, which may result in colored impurities.

II. Initial Assessment: Thin-Layer Chromatography (TLC)

Before embarking on a large-scale purification, a quick assessment of the crude material by Thin-Layer Chromatography (TLC) is indispensable.

Q: What is a good starting TLC solvent system for analyzing crude this compound?

A: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. We recommend starting with a mobile phase of 7:3 Hexane:Ethyl Acetate .

  • Rationale: This system provides good separation for compounds of moderate polarity. The less polar impurities will travel further up the plate (higher Rf), while more polar impurities will remain closer to the baseline (lower Rf). The target compound should ideally have an Rf value between 0.2 and 0.4 to ensure good separation in column chromatography if needed.

Q: My spots are not visible on the TLC plate. How can I visualize them?

A: this compound contains a benzoyl group, which is a UV-active chromophore.

  • UV Visualization: First, try visualizing the plate under a UV lamp (254 nm). The spots of UV-active compounds will appear as dark spots against the fluorescent green background of the TLC plate.[4][5]

  • Iodine Staining: If UV visualization is not effective or for non-UV active impurities, place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[4][5]

  • Permanganate Stain: A potassium permanganate stain is useful for detecting impurities that can be oxidized, such as certain side-products. Prepare the stain by dissolving 1.5g of KMnO4, 10g of K2CO3, and 1.25mL of 10% NaOH in 200mL of water. After dipping the plate, gentle heating will reveal impurities as yellow spots on a purple background.

III. Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this compound.[2]

Q: I have a low yield after recrystallization. What are the likely causes and how can I fix it?

A: Low yield is a common issue in recrystallization. Here are the primary causes and their solutions:

Potential Cause Explanation Troubleshooting Steps
Excess Solvent Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.[6][7]Reduce the solvent volume by gentle heating or under a stream of inert gas until the solution is saturated at its boiling point.
Premature Crystallization If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the transfer.
Inappropriate Solvent The ideal solvent should dissolve the compound well when hot but poorly when cold.[8]If the compound is too soluble at room temperature, consider a less polar solvent or a mixed-solvent system.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is more common with impure samples or when using mixed solvent systems.[9]

  • Solution 1: Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to ensure the compound stays in solution at a slightly lower temperature. Then, cool slowly.

  • Solution 2: Modify the Solvent System: If using a mixed solvent, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution until the oil redissolves.

  • Solution 3: Slow Cooling: Insulate the flask to encourage very slow cooling. This can give the molecules more time to arrange into a crystal lattice.

Experimental Protocol: Optimized Recrystallization of this compound
  • Solvent Selection: Start with isopropanol, a proven solvent for this compound.

  • Dissolution: In a flask, add the minimum amount of hot isopropanol to the crude this compound to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q: Isopropanol isn't working well. What other solvent systems can I try?

A: A mixed-solvent system can provide the fine-tuned solubility characteristics needed for effective recrystallization.[10]

  • Isopropanol/Isopropyl Ether: Dissolve the crude product in a minimal amount of hot isopropanol (the "good" solvent). Slowly add isopropyl ether (the "poor" solvent) until the solution becomes slightly cloudy. Add a few drops of hot isopropanol to clarify the solution, then cool slowly.

  • Ethanol/Water: For more polar impurities, an ethanol/water mixture can be effective.[11] Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists. Add a small amount of hot ethanol to redissolve the precipitate and then cool.

  • Hexane/Ethyl Acetate: This is a versatile system for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hot hexane as the anti-solvent.

IV. Troubleshooting Column Chromatography

When recrystallization is insufficient to achieve the desired purity, silica gel column chromatography is the next step.

Q: How do I choose the right mobile phase for column chromatography?

A: The mobile phase selection is guided by your initial TLC analysis.

  • Principle: The goal is to find a solvent system that gives your target compound an Rf of approximately 0.2-0.4 on the TLC plate. This Rf range typically provides the best separation on a column.

  • Starting Point: Begin with the 7:3 Hexane:Ethyl Acetate system used for your initial TLC.

  • Optimization:

    • If the Rf is too high (>0.4): The compound is moving too fast. Increase the polarity of the mobile phase by increasing the proportion of hexane. Try an 8:2 or 9:1 Hexane:Ethyl Acetate mixture.

    • If the Rf is too low (<0.2): The compound is sticking to the silica too strongly. Decrease the polarity of the mobile phase by increasing the proportion of ethyl acetate. Try a 6:4 or 1:1 mixture.

Q: My compounds are co-eluting (not separating) on the column. What can I do?

A: Co-elution indicates that the chosen mobile phase does not have sufficient selectivity for your mixture.

  • Decrease Solvent Polarity: A less polar mobile phase will increase the interaction of all compounds with the silica gel, potentially improving separation.

  • Change Solvents: Sometimes, changing one of the solvents in the mobile phase can dramatically alter selectivity. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can change the elution order.

  • Use a Gradient Elution: Start with a less polar mobile phase to elute the less polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound and then the more polar impurities.

Experimental Protocol: Flash Column Chromatography of this compound
  • TLC Analysis: Determine the optimal mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Logical Workflow for Purification

The following diagram illustrates a logical workflow for the purification of crude this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method cluster_decision Decision Point cluster_end Final Product Crude Crude this compound TLC TLC Analysis (e.g., 7:3 Hexane:EtOAc) Crude->TLC Analyze Recrystallization Recrystallization (e.g., Isopropanol) TLC->Recrystallization If suitable for crystallization Chromatography Column Chromatography TLC->Chromatography If complex mixture Purity_Check Purity Check by TLC/HPLC Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography Purity <98.5% Pure_Product Pure this compound Purity_Check->Pure_Product Purity >98.5%

Caption: Purification workflow for this compound.

VI. Final Purity Confirmation

After purification, it is crucial to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis. A typical specification for purity is ≥98.5%.[3]

References

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why would mixed solvents be used for recrystallization?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H14FNO). Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our focus is on anticipating and resolving common experimental challenges, particularly the formation of side products, to enhance yield and purity.

I. Core Synthesis Overview & Key Challenges

The predominant and most reliable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with a suitably N-protected piperidine-4-carbonyl derivative. The necessity of the N-protecting group is paramount to prevent unwanted side reactions with the piperidine nitrogen. The synthesis is typically a multi-step process: N-protection of a piperidine-4-carboxylic acid derivative, conversion to an acyl chloride, Friedel-Crafts acylation, and subsequent deprotection.

This guide will address potential pitfalls at each of these critical stages.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is N-protection of the piperidine ring necessary?

Answer: The piperidine nitrogen is a nucleophilic secondary amine. In the presence of an acyl chloride, it will readily undergo N-acylation, competing with the desired Friedel-Crafts reaction on the fluorobenzene ring. This leads to the formation of N-acylated side products and consumption of the acyl chloride, thereby reducing the yield of the target molecule. Common protecting groups include the acetyl (Ac) and tert-butoxycarbonyl (Boc) groups.

  • Troubleshooting Scenario: Your reaction is consuming the acyl chloride, but you observe low conversion to the desired product and the presence of a higher molecular weight byproduct.

    • Likely Cause: Incomplete or absent N-protection of your piperidine starting material.

    • Solution: Ensure complete N-protection of the piperidine-4-carboxylic acid derivative before proceeding to the acyl chloride formation and Friedel-Crafts acylation steps. Monitor the protection step by TLC or LC-MS to confirm full conversion.

FAQ 2: What are the major side products of the Friedel-Crafts acylation step, and how can I minimize them?

Answer: The Friedel-Crafts acylation of fluorobenzene is highly regioselective for the para-position due to the steric hindrance at the ortho-positions. However, two main side products can arise from this step: the ortho-isomer and diacylation products.

  • Ortho-isomer (2-(4-Fluorobenzoyl)piperidine):

    • Causality: The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. While the para-position is sterically favored, higher reaction temperatures can provide sufficient energy to overcome the steric barrier, leading to an increased proportion of the ortho-isomer.[1]

    • Minimization Strategy: Maintain a low reaction temperature. The optimal temperature should be determined empirically but generally ranges from 0°C to room temperature.

  • Diacylation Products:

    • Causality: A second acylation of the fluorobenzene ring is a potential side reaction. However, the first acyl group is electron-withdrawing and deactivates the ring towards further electrophilic substitution, making diacylation less favorable.[1]

    • Minimization Strategy: Use a stoichiometric amount of the acylating agent relative to fluorobenzene. Avoiding a large excess of the acyl chloride will minimize the likelihood of a second acylation.

Workflow for Minimizing Friedel-Crafts Side Products

start Friedel-Crafts Reaction Setup temp Control Reaction Temperature (e.g., 0°C to RT) start->temp stoich Control Stoichiometry (Acyl Chloride:Fluorobenzene ≈ 1:1) start->stoich product Desired para-Isomer temp->product Favors ortho Ortho-Isomer Formation temp->ortho High temp increases stoich->product Favors diacyl Diacylation Products stoich->diacyl Excess increases

Caption: Controlling temperature and stoichiometry to favor the desired product.

FAQ 3: I am seeing a desfluoro-impurity in my final product. What is the source?

Answer: A desfluoro-impurity, 4-benzoylpiperidine, likely arises from the presence of benzene in your fluorobenzene starting material. Many commercial grades of fluorobenzene contain small amounts of benzene. Since benzene is more reactive than the deactivated fluorobenzene in Friedel-Crafts acylation, even trace amounts can react to form the corresponding non-fluorinated side product.

  • Troubleshooting & Prevention:

    • Purity of Starting Materials: Use high-purity fluorobenzene with a low benzene content.

    • Purification: The desfluoro-impurity can often be separated from the desired product by chromatography or careful recrystallization.

FAQ 4: What are the potential side products during the N-deprotection step?

Answer: The deprotection step, while necessary, can introduce its own set of side products if not performed carefully.

  • N-Boc Deprotection:

    • Method: Typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[2]

    • Side Products: The tert-butyl cation generated during deprotection is a reactive electrophile. It can potentially alkylate the electron-rich fluorobenzoyl ring, although this is less common. A more frequent issue is the formation of stable salts with the deprotecting acid (e.g., piperidinium trifluoroacetate), which may require a basic workup to neutralize.[3] To prevent side reactions from the tert-butyl cation, scavengers can be added.[2]

  • N-Acetyl Deprotection:

    • Method: This requires more forcing conditions, such as refluxing in strong mineral acids like HCl.

    • Side Products: The harsh acidic conditions and high temperatures could potentially lead to degradation of the molecule, although the piperidine ring is generally stable under these conditions.[4] Incomplete hydrolysis will result in the presence of the N-acetylated starting material in the final product.

Troubleshooting Deprotection

start Deprotection Step boc N-Boc Deprotection (TFA or HCl) start->boc acetyl N-Acetyl Deprotection (Refluxing HCl) start->acetyl boc_issue Issue: Stable Salt Formation boc->boc_issue acetyl_issue Issue: Incomplete Hydrolysis acetyl->acetyl_issue boc_solution Solution: Basic Workup (e.g., NaHCO3 wash) boc_issue->boc_solution acetyl_solution Solution: Monitor by TLC/LC-MS, Ensure sufficient reaction time acetyl_issue->acetyl_solution

Caption: Common issues and solutions during N-deprotection.

III. Experimental Protocols & Data

Protocol 1: Synthesis of N-Acetyl-4-(4-fluorobenzoyl)piperidine
  • N-Acetylation: To a solution of piperidine-4-carboxylic acid in an appropriate solvent, add acetic anhydride and a base (e.g., pyridine or triethylamine). Heat the reaction mixture to ensure complete conversion. Monitor the reaction by TLC or LC-MS.

  • Acyl Chloride Formation: Treat the N-acetylated piperidine-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an excess of fluorobenzene. Cool the mixture in an ice bath. Slowly add the prepared N-acetyl-piperidine-4-carbonyl chloride solution. Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly pouring it onto crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Acetyl Deprotection
  • Dissolve the N-acetyl-4-(4-fluorobenzoyl)piperidine in 6N aqueous HCl.

  • Reflux the solution for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and extract with a nonpolar solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation: Regioselectivity in Friedel-Crafts Acylation of Fluorobenzene
Acylating AgentCatalyst Systempara:ortho RatioReference
Benzoyl ChlorideLa(OTf)₃ / TfOH>99:1[5]
Acetyl ChlorideAlCl₃High para selectivity[6]
Various Acyl ChloridesHf(OTf)₄ / TfOHHigh yields of para-product[7]

This high para-directing effect is a well-documented phenomenon in the electrophilic aromatic substitution of fluorobenzene.[8]

IV. Purification Strategies

The separation of the desired para-isomer from the ortho-isomer can be challenging due to their similar physical properties.

  • Recrystallization: This is often the most effective method for purifying the final product on a larger scale.[1][9] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find conditions where the desired para-isomer has lower solubility than the ortho-isomer at low temperatures.

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography is a reliable method.[10]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) can effectively separate the isomers. The less polar para-isomer will typically elute before the more polar ortho-isomer. Phenyl-based stationary phases can also offer enhanced selectivity for aromatic isomers.[11]

V. References

  • BIOSYNCE. (2025). What is the stability of piperidine? Available at: [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]

  • University of Arizona. (n.d.). Recrystallization. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]

  • OUCI. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? Available at: [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

  • PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Available at: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Available at: [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Available at: [Link]

  • Chromatography Forum. (2009). separation of two isomers. Available at: [Link]

  • PMC. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]

  • PubMed. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Available at: [Link]

  • ACS Publications. (1999). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • ACS Publications. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • regioselective friedel-crafts acylation with. (n.d.). Available at: [Link]

  • PMC. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • PMC. (n.d.). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. Available at: [Link]

  • ResearchGate. (2019). The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available at: [Link]

  • ResearchGate. (2013). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Fluorobenzoyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound. This compound and its hydrochloride salt are crucial building blocks in medicinal chemistry, particularly for the development of novel therapeutics.[1][2][3]

I. Reaction Pathway Overview: A Two-Stage Approach

The most common and reliable method for synthesizing this compound involves a two-stage process rooted in the classic Friedel-Crafts acylation reaction.[4] A direct acylation is not feasible due to the basic nature of the piperidine nitrogen, which would complex with the Lewis acid catalyst, rendering it inactive.[5][6] Therefore, a protection-acylation-deprotection strategy is employed.

Synthesis_Workflow cluster_0 Stage 1: N-Protection & Friedel-Crafts Acylation cluster_1 Stage 2: Deprotection A Piperidine-4-carbonyl Chloride B N-Protection (e.g., Acetylation) A->B Protection C N-Acetyl-piperidine-4-carbonyl Chloride B->C E Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) C->E D Fluorobenzene D->E F 1-Acetyl-4-(4-fluorobenzoyl)piperidine E->F G Acid Hydrolysis (e.g., HCl) F->G H This compound G->H caption Overall workflow for this compound synthesis.

A high-level overview of the synthesis pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Why is my Friedel-Crafts acylation reaction failing or giving a very low yield?

Low or no yield in a Friedel-Crafts acylation is a frequent issue, often pointing to problems with the reagents or reaction conditions.

Answer:

Several factors can contribute to a low yield. The most common culprits are catalyst inactivation and substrate deactivation.[7]

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[7] Any trace of water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[7] For this reason, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not just a catalytic quantity.

  • Piperidine Nitrogen Interference: As mentioned, the free amine on the piperidine ring is a Lewis base and will react with the AlCl₃ catalyst.[5] This is why an N-protecting group, such as an acetyl group, is crucial. The amide of the N-acetylpiperidine is significantly less basic, preventing this side reaction.[6]

  • Poor Quality Reagents: Ensure your fluorobenzene and N-protected piperidine-4-carbonyl chloride are of high purity. Impurities can lead to side reactions and lower yields.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Anhydrous Conditions Glassware oven-dried? Anhydrous solvents used? Reaction under inert gas? start->check_conditions check_catalyst Evaluate Lewis Acid Catalyst Fresh, anhydrous AlCl3 used? Is catalyst loading stoichiometric? check_conditions->check_catalyst Conditions OK optimize Systematically Optimize Conditions Adjust temperature Vary reaction time Screen solvents check_conditions->optimize Issue Found & Corrected check_protection Confirm N-Protection Is the piperidine nitrogen protected? Is the protecting group stable to reaction conditions? check_catalyst->check_protection Catalyst OK check_catalyst->optimize Issue Found & Corrected check_reagents Assess Reagent Quality Purity of fluorobenzene? Purity of acyl chloride? check_protection->check_reagents Protection OK check_protection->optimize Issue Found & Corrected check_reagents->optimize Reagents OK check_reagents->optimize Issue Found & Corrected solution Yield Improved optimize->solution

A decision tree for troubleshooting low reaction yields.
FAQ 2: I'm observing multiple products in my reaction mixture. How can I improve the selectivity for the desired para-isomer?

The formation of multiple products, primarily the ortho-substituted isomer, is a common challenge in Friedel-Crafts acylation of substituted benzenes.

Answer:

Fluorine is an ortho, para-directing group in electrophilic aromatic substitution. While the desired para-product is generally favored due to reduced steric hindrance, the reaction conditions can significantly influence the regioselectivity.

  • Temperature Control: Higher reaction temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to an increased proportion of the ortho-isomer.[8] Maintaining a lower reaction temperature (e.g., 0 °C to room temperature) generally improves para-selectivity.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can offer different selectivity profiles. For instance, milder Lewis acids like ZnCl₂ or Fe(OTf)₃ might provide better selectivity in some cases, although they may require higher temperatures or longer reaction times.[9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Experimenting with different solvents can sometimes improve selectivity.

Table 1: Influence of Reaction Parameters on Selectivity and Yield

ParameterConditionExpected Outcome on para-SelectivityImpact on Reaction Rate
Temperature Low (e.g., 0-25 °C)HighSlower
High (e.g., reflux)LowerFaster
Lewis Acid Strong (e.g., AlCl₃)Generally good, but can be aggressiveFast
Milder (e.g., ZnCl₂, Fe(OTf)₃)Potentially higherSlower
Solvent Non-polar (e.g., DCM, CS₂)Generally goodModerate
Polar (e.g., Nitrobenzene)Can vary, may decreaseCan increase
FAQ 3: My deprotection of the N-acetyl group is incomplete or leads to decomposition. What are the optimal conditions?

The final deprotection step is critical for obtaining the desired product. Incomplete reactions or the formation of byproducts can complicate purification.

Answer:

The N-acetyl group is typically removed by acid hydrolysis. The key is to use conditions strong enough to cleave the amide bond without causing degradation of the final product.

  • Acid and Concentration: Refluxing in aqueous hydrochloric acid (e.g., 6N HCl) is a robust and commonly cited method.[10] The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which is typically a few hours.

  • Work-up Procedure: After hydrolysis, the reaction mixture will be acidic, and the product will be present as the hydrochloride salt. It is crucial to perform a basic work-up (e.g., with NaOH or K₂CO₃) to neutralize the acid and liberate the free base before extraction with an organic solvent.

  • Alternative Protecting Groups: If the acetyl group proves difficult to remove or if your molecule is sensitive to harsh acidic conditions, consider using a more labile protecting group from the outset, such as the tert-butoxycarbonyl (Boc) group. The Boc group can be easily removed under milder acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[11][12]

Table 2: Comparison of N-Protecting Group Deprotection Conditions

Protecting GroupReagents for DeprotectionTypical ConditionsNotes
Acetyl (Ac) 6N HCl (aq)Reflux, 2-4 hours[10]Harsh conditions, may not be suitable for sensitive substrates.[13]
Boc TFA in DCM0 °C to RT, 1-4 hours[11]Milder conditions, volatile byproducts.
4M HCl in DioxaneRoom Temperature, 1-3 hours[11]Can precipitate the product as the HCl salt, simplifying isolation.[11]

III. Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a stirred mixture of anhydrous aluminum chloride (93.0 g) in fluorobenzene (150 ml), slowly add 1-acetylisonipecotoyl chloride (70 g).[14] The addition should be done at a rate that maintains the reaction temperature below 25 °C (an ice bath may be necessary).

  • Reaction: After the addition is complete, heat the mixture to reflux for one hour.[14] Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer twice with chloroform. Combine all organic layers.[14]

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.[14] The solid can be further purified by recrystallization from a suitable solvent system (e.g., ligroin-diisopropyl ether).[14]

Protocol 2: Deprotection to this compound Hydrochloride
  • Hydrolysis: Dissolve the 1-acetyl-4-(4-fluorobenzoyl)piperidine (70.6 g) in 200 ml of 6N HCl.[10]

  • Reaction: Heat the solution to reflux for 2 hours.[10]

  • Work-up (Free Base Isolation): Cool the solution and extract twice with ether to remove any non-basic impurities. Basify the aqueous solution with NaOH until pH > 10. Extract the aqueous layer with benzene or another suitable organic solvent.[10]

  • Salt Formation: Dry the combined organic extracts, filter, and concentrate under reduced pressure. Dissolve the residual oil in ether and bubble HCl gas through the solution with stirring.[10]

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with ether, and dry. The salt can be recrystallized from a solvent like isopropanol to yield the pure product.[10]

IV. Safety Considerations

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic HCl gas.[15] It is highly corrosive to skin, eyes, and mucous membranes.[15] Always handle AlCl₃ in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and impervious gloves.[15][16][17][18][19] Keep a Class D fire extinguisher or dry sand readily available for emergencies.[15]

  • Acyl Chlorides: These are corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and will release HCl gas. This must be done slowly and with efficient stirring in a fume hood.

By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of this compound, a valuable intermediate in pharmaceutical research and development.

V. References

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

  • Chem-Impex. (n.d.). This compound hydrochloride. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Organic Chemistry Data. (n.d.). Acetyl Protection - Common Conditions. [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comprehensive Technical Profile of this compound (CAS 56346-57-7). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubMed Central. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Google Patents. (2020). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

  • PrepChem. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • ResearchGate. (n.d.). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

Sources

Technical Support Center: Recrystallization of 4-(4-Fluorobenzoyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(4-Fluorobenzoyl)piperidine HCl via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who handle this key pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational knowledge required for successfully handling and purifying this compound HCl.

Q1: What are the key physicochemical properties of this compound HCl that influence its recrystallization?

Understanding the compound's properties is the first step to designing a robust purification strategy. As a hydrochloride salt, its solubility is heavily influenced by the polarity of the solvent. The molecule itself possesses both a polar ketone and a charged ammonium center, alongside a nonpolar fluorophenyl ring and piperidine backbone.

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₂H₁₅ClFNO[1][2]Indicates the elemental composition.
Molecular Weight 243.71 g/mol [2][3]Used for all stoichiometric calculations.
Appearance White to off-white solidColor can be an initial indicator of purity.
Melting Point 222 - 229 °C[4][5]A sharp melting point in this range is a key indicator of high purity. A broad or depressed range suggests the presence of impurities.
Solubility Profile Generally soluble in polar protic solvents (e.g., alcohols) and water; sparingly soluble in nonpolar organic solvents (e.g., ethers, hexanes).This differential solubility is the basis for selecting an appropriate recrystallization solvent system. Isopropanol is a documented solvent for this purpose.[4]
Q2: What are the most common impurities I might encounter?

Impurities can originate from the synthetic route and side reactions. Knowing what to look for helps in selecting the right purification approach.

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include piperidine derivatives or precursors.

  • N-Acylpiperidines: These can form from over-acylation during synthesis. Controlling stoichiometry and reaction temperature is crucial to mitigate this.[1]

  • Related Substances: In syntheses for related active pharmaceutical ingredients (APIs) like Paroxetine, various process-related impurities and degradants can form, some of which may be structurally similar.[6]

  • Residual Solvents: Solvents used in the reaction or workup may be trapped in the crude solid.

Q3: What is the core principle of recrystallization for this compound?

Recrystallization is a purification technique based on differential solubility. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon controlled, slow cooling, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the "mother liquor".[7]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, field-tested protocol for the recrystallization of this compound HCl.

Step-by-Step Recrystallization Protocol

Solvent System: Isopropanol (Propan-2-ol) has been shown to be an effective solvent for this compound.[4]

  • Solvent Selection & Preparation:

    • Place a stir bar in an Erlenmeyer flask containing your crude this compound HCl.

    • In a separate beaker, heat a volume of isopropanol on a hot plate to a gentle boil. Safety Note: Isopropanol is flammable. Do not use an open flame.

  • Dissolution:

    • Place the flask with the crude solid on the hotplate and begin stirring.

    • Add the hot isopropanol portion-wise to the crude material until the solid just dissolves completely. The goal is to create a saturated solution at high temperature, so use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the impurities.[9]

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.[10]

    • Once the flask has reached room temperature and crystal formation has ceased, you can place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol. This removes any residual mother liquor without significantly dissolving the purified crystals.

  • Drying:

    • Allow air to be pulled through the filter cake for several minutes to partially dry the crystals.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_output Output crude Crude Solid in Flask dissolve Add Hot Solvent to Dissolve crude->dissolve solvent Heat Isopropanol solvent->dissolve charcoal Optional: Add Charcoal dissolve->charcoal if colored cool Slow Cool to RT, then Ice Bath dissolve->cool if clear hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Impurities) vac_filter->mother_liquor dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for the recrystallization of this compound HCl.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a question-and-answer format.

Q4: My compound isn't crystallizing, even after cooling. What should I do?

This is a common issue that typically means the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[10]

    • Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the solution. This will act as a template for crystal growth.[10]

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent and then attempt the cooling process again.

  • Add an Anti-Solvent: If the above fails, you can try adding a solvent in which your compound is insoluble (an "anti-solvent"). For this compound, a nonpolar solvent like hexanes or diethyl ether could work. Add the anti-solvent dropwise to the stirred solution at room temperature until persistent cloudiness appears, then warm slightly until it clarifies and cool again.

Q5: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often happens if the solution is cooled too quickly or is highly impure, leading to melting point depression.

Solutions:

  • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to ensure the saturation temperature is below the compound's melting point.[10]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Change Solvents: The boiling point of your solvent might be too high. Consider a lower-boiling solvent system.

Q6: My final yield is very low. What are the likely causes?

A low yield can be attributed to several factors throughout the process.

Possible Causes & Remedies:

  • Too much solvent was used: This is the most common cause. Using the absolute minimum amount of hot solvent is key. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again (a "second crop").[10]

  • Premature crystallization: The compound may have crystallized in the funnel during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

  • Washing with warm solvent: Washing the crystals on the filter with solvent that is not ice-cold will dissolve some of your product.

  • Incomplete precipitation: Ensure you have allowed sufficient time at both room temperature and in the ice bath for crystallization to complete.

Troubleshooting Decision Tree

G node_sol node_sol start Problem Occurred oiled_out Compound 'Oiled Out'? start->oiled_out no_crystals No Crystals Formed? start->no_crystals low_yield Yield is Low? start->low_yield impure Product Impure? (Broad MP) start->impure sol_oil Reheat, add more solvent, cool slowly. oiled_out->sol_oil Yes sol_no_xtal Scratch flask, add seed crystal, or add anti-solvent. no_crystals->sol_no_xtal Yes sol_yield Used too much solvent. Concentrate mother liquor. low_yield->sol_yield Yes sol_impure Perform a second recrystallization. impure->sol_impure Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • This compound hydrochloride | 25519-78-2 | Benchchem .

  • Synthesis of this compound hydrochloride - PrepChem.com .

  • This compound hydrochloride - Chem-Impex .

  • This compound hydrochloride | 25519-78-2 - ChemicalBook .

  • This compound hydrochloride, 98% 1 g | Buy Online - Fisher Scientific .

  • This compound hydrochloride, 98% 5 g - Thermo Fisher Scientific .

  • This compound | C12H14FNO | CID 2724440 - PubChem .

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester .

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI .

  • Recrystallisation Help : r/Chempros - Reddit .

  • 3.6F: Troubleshooting - Chemistry LibreTexts .

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica .

  • Piperidine Impurities - BOC Sciences .

  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents .

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo .

  • Piperidine Impurity Standards, USP related compounds - SynThink Research Chemicals .

  • Synthesis of Trimetazidine Hydrochloride impurity by conventional method - Journal of Chemical and Pharmaceutical Research .

  • Purification by Recrystallization - CUNY .

Sources

Technical Support Center: Scaling Up 4-(4-Fluorobenzoyl)piperidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of 4-(4-Fluorobenzoyl)piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. This compound is a key structural motif in a variety of pharmacologically active compounds, particularly in the development of antipsychotic and neurological drugs.[1][2] Its successful and efficient synthesis at scale is therefore of critical importance.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the underlying chemistry of common challenges, offering not just solutions but also the rationale behind them to empower you with a deeper understanding of your process.

Section 1: Friedel-Crafts Acylation Route - Troubleshooting & FAQs

The most common synthetic route to this compound involves the Friedel-Crafts acylation of fluorobenzene with a piperidine-4-carbonyl chloride derivative.[3] This electrophilic aromatic substitution, while conceptually straightforward, presents several challenges during scale-up.

Q1: We are observing poor and inconsistent yields in our Friedel-Crafts acylation. What are the most likely causes and how can we improve reproducibility?

A1: Inconsistent yields in Friedel-Crafts acylation at scale are often multifactorial, stemming from issues with reagents, reaction conditions, and work-up procedures. Here’s a breakdown of common culprits and their solutions:

  • Moisture Sensitivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5][6] Any water present will react violently with AlCl₃, generating hydrochloric acid (HCl) and reducing the catalyst's activity.[5]

    • Troubleshooting Protocol:

      • Glassware and Reactor Preparation: Ensure all glassware and the reactor are rigorously dried. Flame-drying under vacuum or oven-drying at high temperatures are effective methods.[6] For large-scale reactors, purging with a dry, inert gas like nitrogen or argon is crucial.

      • Reagent and Solvent Purity: Use anhydrous solvents and ensure your fluorobenzene and piperidine-4-carbonyl chloride derivative are free from water. Consider passing solvents through a drying column (e.g., activated alumina) before use.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric moisture from entering the system.

  • Catalyst Quality and Stoichiometry: The quality and amount of AlCl₃ are critical.

    • Troubleshooting Protocol:

      • Use High-Purity AlCl₃: Employ a fresh, high-purity grade of anhydrous AlCl₃. Older or improperly stored catalyst may have already reacted with atmospheric moisture.

      • Optimize Catalyst Loading: While stoichiometric amounts are often used in literature procedures, on a larger scale, it's worth optimizing the catalyst loading. A slight excess may be necessary to compensate for any minor impurities, but a large excess can lead to increased side reactions and difficult work-up.

  • Reaction Temperature Control: Friedel-Crafts acylations are exothermic, and poor temperature control can lead to side reactions and decreased yields.

    • Troubleshooting Protocol:

      • Controlled Addition: Add the acyl chloride to the mixture of fluorobenzene and AlCl₃ slowly and at a controlled rate to manage the exotherm.[7]

      • Efficient Cooling: Utilize a reactor with efficient cooling capabilities. For pilot and production scale, this means a jacketed reactor with a reliable cooling system.

      • Temperature Monitoring: Place temperature probes strategically within the reactor to get an accurate reading of the internal temperature.

Q2: During scale-up, we are seeing an increase in the formation of ortho- and meta-isomers, complicating purification. How can we improve the para-selectivity?

A2: Achieving high para-selectivity is a common challenge. The fluoro group is an ortho-, para-director, but steric hindrance and reaction conditions can influence the isomeric ratio.

  • Influence of Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer. However, this must be balanced with the potential for increased side reactions. A carefully controlled temperature profile is key.

  • Catalyst Choice: While AlCl₃ is standard, exploring other Lewis acids could be beneficial. For example, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might offer different selectivity profiles, although they may require higher temperatures or longer reaction times.[8][9] The use of trifluoromethanesulfonic acid and rare earth triflates has also been shown to give high para-selectivity.[10]

  • Solvent Effects: The choice of solvent can influence the steric environment around the electrophile. Less polar solvents may favor the formation of the less sterically hindered para-product.

ParameterCondition for Higher para-SelectivityRationale
Temperature Controlled, potentially slightly elevatedMay favor the thermodynamically more stable isomer.
Catalyst Weaker Lewis acids (e.g., ZnCl₂, FeCl₃)Can sometimes offer improved selectivity.
Solvent Less polar solventsMay enhance steric hindrance at the ortho-position.

Q3: The work-up of our large-scale Friedel-Crafts reaction is hazardous and difficult to manage, especially with the quenching of AlCl₃. What is the safest and most efficient procedure?

A3: The quenching of large amounts of AlCl₃ is highly exothermic and releases significant quantities of HCl gas.[4][5] A carefully planned and controlled work-up is essential for safety and product quality.

  • Safety First: Always perform the quench in a well-ventilated area or a reactor equipped with a scrubber to neutralize the evolved HCl gas. Personnel should wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4][11][12][13]

  • Controlled Quenching Protocol:

    • Cool the Reaction Mixture: Before quenching, cool the reaction mixture significantly, typically to 0-5 °C, using an ice bath or the reactor's cooling jacket.

    • Slow Addition to Quenching Solution: The safest method is to slowly transfer the reaction mixture to a separate, well-stirred vessel containing a cold, dilute acid solution (e.g., HCl in water).[14] This allows for better heat dissipation.

    • Reverse Addition (with extreme caution): Alternatively, slowly and carefully add cold water or a dilute acid solution to the reaction vessel. This method requires a very slow addition rate and robust cooling to control the exotherm.

    • Monitor Temperature: Continuously monitor the temperature of the quenching mixture and adjust the addition rate to keep it within a safe range.

  • Phase Separation and Extraction:

    • After quenching, the product will be in the organic layer. Allow the layers to separate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.

    • Combine the organic layers and wash with water, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Section 2: Piperidine N-Protection and Deprotection

To avoid side reactions at the piperidine nitrogen during the Friedel-Crafts acylation, it is often necessary to use a protecting group.[1] The choice of protecting group and the efficiency of its removal are critical for a successful scale-up.

Q4: We are having trouble with the removal of the N-protecting group after the acylation. What are some robust protecting groups and deprotection strategies for large-scale synthesis?

A4: The ideal protecting group for scale-up should be easy to install, stable to the reaction conditions, and easy to remove in high yield with minimal side reactions.

  • Common Protecting Groups and Deprotection Strategies:

Protecting GroupProtection ReagentDeprotection ConditionsAdvantages for Scale-UpPotential Issues
Benzyl (Bn) Benzyl bromide or chlorideCatalytic hydrogenation (e.g., Pd/C, H₂)Clean deprotection, byproducts are toluene and CO₂.Requires specialized hydrogenation equipment.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl in dioxane)Generally clean and high-yielding.Gaseous isobutylene is a byproduct.
Allyloxycarbonyl (Alloc) Allyl chloroformatePd(0) catalyst and a scavenger (e.g., dimedone, morpholine)Mild deprotection conditions.[15]Palladium catalyst can be expensive.[15]
  • Troubleshooting Deprotection:

    • Incomplete Deprotection: If deprotection is incomplete, consider increasing the reaction time, temperature (if appropriate for the method), or the amount of deprotection reagent.

    • Side Reactions: If side reactions are observed, a milder deprotection method or a different protecting group may be necessary. For example, if your molecule is sensitive to acid, a Boc group might not be ideal.

Section 3: Grignard Reaction Route - An Alternative Approach

An alternative synthesis route involves the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a piperidine-4-carboxaldehyde or a related derivative. While this can be an effective method, Grignard reactions also have their own set of scale-up challenges.[16]

Q5: We are exploring a Grignard route for our synthesis. What are the primary challenges we should anticipate when scaling up this reaction?

A5: The main challenges with large-scale Grignard reactions are initiation, exotherm control, and side reactions.[16]

  • Initiation: Grignard reactions can have an induction period, making initiation on a large scale unpredictable.

    • Troubleshooting Initiation:

      • Magnesium Activation: Use fresh, high-quality magnesium turnings. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.[17]

      • Dry Conditions: As with the Friedel-Crafts reaction, strictly anhydrous conditions are essential.[18]

      • Local Hotspot: Gentle heating of a small portion of the reaction mixture can sometimes initiate the reaction.

  • Exotherm Control: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[16]

    • Mitigation Strategies:

      • Slow Addition: Add the halide to the magnesium suspension at a controlled rate.

      • Efficient Cooling: A jacketed reactor with good cooling capacity is essential.

      • Continuous Processing: For very large scales, continuous flow reactors can offer superior heat transfer and safety.[16][19]

  • Side Reactions: The primary side reaction is Wurtz coupling, where two alkyl/aryl halides couple to form a dimer.

    • Minimizing Wurtz Coupling:

      • Maintain a Dilute Solution: Adding the halide slowly to the magnesium suspension helps to keep the concentration of the halide low, disfavoring the coupling reaction.

      • Optimal Temperature: Running the reaction at the lowest practical temperature can also help to minimize this side reaction.

Section 4: Purification of the Final Product

Purification of this compound at scale often requires moving away from laboratory techniques like column chromatography.

Q6: Column chromatography is not feasible for purifying our multi-kilogram batches of this compound. What are the recommended industrial-scale purification methods?

A6: For large-scale purification, crystallization, distillation, and extraction are the preferred methods.[20][21]

  • Crystallization: This is often the most effective and economical method for purifying solid products.

    • Protocol:

      • Solvent Screening: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

      • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

      • Cooling: Slowly cool the solution to allow for the formation of pure crystals.

      • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Drying: Dry the purified product under vacuum.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[20]

  • Acid-Base Extraction: As this compound is basic, an acid-base extraction can be used to separate it from non-basic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Extract with an aqueous acid solution to move the product into the aqueous layer as its salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer to precipitate the free base product.

      • Extract the product back into an organic solvent, dry, and concentrate.

Visualization of Key Workflows

DOT Script for Friedel-Crafts Acylation Troubleshooting

Friedel_Crafts_Troubleshooting start Low/Inconsistent Yield moisture Moisture Contamination? start->moisture catalyst Catalyst Issues? start->catalyst temp Temperature Control? start->temp dry_reagents Dry Reagents & Solvents moisture->dry_reagents Yes inert_atm Use Inert Atmosphere moisture->inert_atm Yes fresh_catalyst Use Fresh AlCl3 catalyst->fresh_catalyst Yes optimize_loading Optimize Catalyst Loading catalyst->optimize_loading Yes controlled_add Controlled Addition temp->controlled_add Yes efficient_cool Efficient Cooling temp->efficient_cool Yes

Caption: Troubleshooting flowchart for low yields in Friedel-Crafts acylation.

DOT Script for Large-Scale Purification Decision Tree

Purification_Decision_Tree start Crude this compound is_solid Is the product a solid? start->is_solid extraction Acid-Base Extraction start->extraction If impurities have different acid-base properties crystallization Crystallization is_solid->crystallization Yes distillation Vacuum Distillation is_solid->distillation No

Caption: Decision tree for selecting a large-scale purification method.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Kim, W., Jeon, J., Ju, Y., & Park, K. (2018). The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety, 33(4), 43-49. Retrieved from [Link]

  • Affiliated Chemical Companies. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Fallacara, A. L., et al. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 23(7), 1646. Retrieved from [Link]

  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? r/chemhelp. Retrieved from [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • Chem-Impex International. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • Tran, P. H., et al. (2016). Friedel–Crafts acylation of various aromatic compounds and five-membered heterocycles a. Journal of the Serbian Chemical Society, 81(10), 1125-1134. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and... Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry. Retrieved from [Link]

  • PubMed Central. (2016). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Successful Friedel-Crafts Acylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the Friedel-Crafts acylation of piperidine-containing aromatic compounds. Our goal is to move beyond simple protocols and explain the chemical principles, enabling you to diagnose issues and rationally design successful experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction with a phenylpiperidine substrate isn't working. I'm only recovering my starting material. What is the most likely cause?

A: The most common reason for failure is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the basic nitrogen atom of the piperidine ring. The nitrogen's lone pair of electrons readily coordinates with the Lewis acid, forming a stable complex. This sequestration prevents the catalyst from activating the acylating agent. Furthermore, the resulting positively charged complex strongly deactivates the aromatic ring, halting the desired electrophilic aromatic substitution.[1][2]

Q2: I observed a new product, but it's not the aromatic ketone I expected. What could this impurity be?

A: If the piperidine nitrogen is unprotected, you have likely formed the N-acylated product. The reaction between an amine and an acyl chloride to form an amide is often rapid and can occur without a catalyst. This reaction competes with, and is often faster than, the intended C-acylation on the aromatic ring.

Q3: How much Lewis acid is truly necessary? I've heard conflicting information about catalytic versus stoichiometric amounts.

A: For Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid is typically required. This is because not only does the catalyst interact with the acylating agent, but the product ketone also forms a stable complex with the Lewis acid.[3] This complex deactivates the product against further acylation but also consumes the catalyst.[3][4] Therefore, a molar excess (e.g., 1.1 to 2.5 equivalents) is often necessary to drive the reaction to completion.

Q4: What is the single most critical step to ensure a successful acylation of a piperidine-containing arene?

A: Unquestionably, the most critical step is the protection of the piperidine nitrogen. Converting the basic secondary amine into a non-basic functional group, such as an amide or carbamate, is essential to prevent catalyst deactivation and allow the reaction to proceed as intended.[2]

The Core Challenge: Lewis Acid-Base Interaction

The fundamental obstacle in applying the Friedel-Crafts acylation to substrates bearing a piperidine moiety is the inherent Lewis basicity of the nitrogen atom. This leads to a destructive acid-base reaction that takes precedence over the desired C-C bond formation.

Diagram 1: Catalyst Sequestration Pathway

The following diagram illustrates how the Lewis acid catalyst is sequestered by the piperidine nitrogen, leading to a deactivated substrate.

G cluster_0 Reaction Initiation cluster_1 Deactivation PiperidineSubstrate Phenylpiperidine (Lewis Base) DeactivatedComplex Deactivated Lewis Acid-Base Complex (Reaction Failure) PiperidineSubstrate->DeactivatedComplex Undesired Complexation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->DeactivatedComplex

Caption: Catalyst deactivation by piperidine nitrogen.

This complexation places a formal positive charge on the nitrogen, transforming the piperidinyl group into a powerful electron-withdrawing group that deactivates the attached aromatic ring towards electrophilic attack.[1][2]

Strategic Solution: The Power of N-Protection

To circumvent catalyst deactivation, the piperidine nitrogen's lone pair must be made unavailable. This is achieved by temporarily converting the amine into an amide or a carbamate. The carbonyl group of the protecting group withdraws electron density from the nitrogen through resonance, rendering it non-basic and non-nucleophilic.

Diagram 2: N-Protection Enables Acylation

This diagram shows how an N-protecting group prevents catalyst sequestration and facilitates the desired reaction.

G cluster_0 Protected Substrate cluster_1 Reaction Pathway ProtectedPiperidine N-Protected Phenylpiperidine (Non-Basic) Product Desired C-Acylated Product ProtectedPiperidine->Product Attacks LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) LewisAcid->AcyliumIon Activates AcylChloride Acyl Chloride AcylChloride->AcyliumIon AcyliumIon->Product

Caption: N-Protection facilitates successful acylation.

Comparison of Common Nitrogen Protecting Groups

Choosing the right protecting group is crucial and depends on the overall synthetic route and the molecule's stability to various reagents.

Protecting GroupStructureCommon Introduction ReagentKey Stability CharacteristicsStandard Cleavage Conditions
Boc (tert-Butoxycarbonyl)-(C=O)O-tBuDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, and mild nucleophiles.Strong acid (e.g., TFA, HCl in dioxane).[5]
Cbz (Benzyloxycarbonyl)-(C=O)OCH₂PhBenzyl chloroformateStable to acidic and basic conditions.Catalytic hydrogenolysis (H₂/Pd-C).[6]
Ac (Acetyl)-(C=O)CH₃Acetic anhydride or Acetyl chlorideRobust; stable to acidic conditions and hydrogenolysis.Strong basic or acidic hydrolysis (e.g., aq. NaOH or HCl).[5]

Troubleshooting Guide: From Diagnosis to Solution

Use this section to diagnose and resolve specific experimental issues.

Diagram 3: Troubleshooting Workflow

G start Start: Low or No Product Yield q1 Is the piperidine nitrogen protected? start->q1 a1_no Result: Catalyst Deactivation. Solution: 1. Protect the N-atom (e.g., Boc, Cbz). 2. Re-run the acylation. q1->a1_no No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes a2_no Result: Catalyst Hydrolysis. Solution: 1. Dry all glassware thoroughly. 2. Use freshly distilled/anhydrous solvents. 3. Use fresh, high-purity Lewis acid. q2->a2_no No q3 What is the Lewis Acid stoichiometry? q2->q3 Yes a3_sub Result: Insufficient Active Catalyst. Solution: Increase Lewis Acid to >1.1 equivalents to compensate for complexation with the product ketone. q3->a3_sub < 1.1 eq. success Problem Resolved: Acylation should proceed. q3->success > 1.1 eq.

Caption: Stepwise guide to diagnosing failed reactions.

Problem: Reaction is sluggish or stalls.
  • Possible Cause: Sub-optimal reaction temperature.

  • Expert Analysis: Friedel-Crafts acylations have a significant activation energy. While some highly activated systems react at room temperature, many require heating to proceed at a reasonable rate.[3] Conversely, excessively high temperatures can lead to decomposition or side-product formation.

  • Solution:

    • Monitor Progress: Track the reaction by TLC or LCMS at various time points.

    • Optimize Temperature: If no conversion is observed at room temperature after 1-2 hours, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring.

    • Check Reagent Purity: Ensure the acylating agent and aromatic substrate are pure, as impurities can inhibit the reaction.[3]

Problem: Multiple aromatic products are formed (incorrect regiochemistry).
  • Possible Cause: Steric or electronic effects.

  • Expert Analysis: The acyl group will be directed by the existing substituents on the aromatic ring. Ortho- and para-directing groups will favor substitution at these positions.[3] The steric bulk of the piperidine group, even when protected, can influence the ortho/para ratio, often favoring the less hindered para-position.

  • Solution:

    • Analyze Isomers: Characterize the product mixture to identify the isomers.

    • Modify Lewis Acid: In some cases, a bulkier Lewis acid (e.g., ZnCl₂) may increase selectivity for the para-position.

    • Solvent Effects: The choice of solvent can sometimes modestly influence the ortho/para ratio.[3] Consider screening non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Validated Experimental Protocols

Protocol 1: N-Boc Protection of 4-Phenylpiperidine

This protocol provides a general method for protecting the piperidine nitrogen, a prerequisite for successful acylation.

  • Dissolution: Dissolve 4-phenylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a base such as triethylamine (1.5 eq) or aqueous sodium bicarbonate (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-4-phenylpiperidine can often be used directly or purified by column chromatography if necessary.

Protocol 2: Friedel-Crafts Acylation of N-Boc-4-Phenylpiperidine

This procedure details the acylation step using the protected substrate.

  • Anhydrous Setup: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Suspension: To a flask containing anhydrous dichloromethane (DCM), add aluminum chloride (AlCl₃) (1.3 eq). Cool the suspension to 0 °C.

  • Acylium Ion Formation: Slowly add the acyl chloride (e.g., acetyl chloride) (1.2 eq) to the AlCl₃ suspension and stir for 15-20 minutes at 0 °C.

  • Substrate Addition: Add a solution of N-Boc-4-phenylpiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice with concentrated HCl.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone by column chromatography.

References

[3] Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Available at: [7] Ye, S., Wu, J., & Yin, S. F. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances. Available at: [8] Young, J., & Guo, F. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025. Available at: [9] Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: Sigma-Aldrich. Friedel–Crafts Acylation. Available at: [10] ResearchGate. Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes. Available at: [5] TCI Chemicals. Protecting Agents. Available at: [1] LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [6] BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [4] Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [2] Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link. Available at:

Sources

Technical Support Center: 4-(4-Fluorobenzoyl)piperidine - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-(4-Fluorobenzoyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and storage of this compound, along with troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing scientifically sound information and actionable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound, particularly in its solid, crystalline powder form, should be stored in a cool, dry, and dark environment.[1] The ideal storage temperature is between 2-8°C.[1] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen, which can contribute to degradation over time.[1] The container should be tightly sealed to prevent the ingress of atmospheric moisture.

Q2: How stable is this compound in common organic solvents?

This compound is soluble in solvents such as DMSO, methanol, and chloroform.[1] While generally stable in these solvents for short-term use in experimental setups, long-term storage in solution is not recommended. The stability in solution can be affected by the solvent's purity, water content, and exposure to light and air. For instance, protic solvents like methanol could potentially participate in degradation reactions over extended periods, especially if acidic or basic impurities are present. For optimal results, it is best to prepare solutions fresh for each experiment.

Q3: Is this compound sensitive to light?

Yes, compounds containing a benzoyl moiety can be susceptible to photolytic degradation.[2] It is advisable to protect this compound and its solutions from direct sunlight and strong artificial light sources.[1] Amber vials or containers wrapped in aluminum foil should be used for storage and during experiments to minimize light exposure.

Q4: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The piperidine ring is prone to oxidation, which can occur at the nitrogen atom or the adjacent carbon atoms.[3] This can lead to the formation of N-oxides or ring-opened byproducts. The benzylic position is also susceptible to oxidation.[2]

  • Hydrolysis: While the ketone is generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to the cleavage of the benzoyl group from the piperidine ring, although this is less common under typical experimental conditions.

  • Reduction: The ketone group can be reduced to a secondary alcohol by reducing agents. This is a common chemical reaction and should be considered when planning synthetic routes.[4]

  • Substitution: The fluorine atom on the phenyl ring can be susceptible to nucleophilic substitution under certain reaction conditions.[4]

Q5: What are some common impurities found in this compound?

Impurities can arise from the synthetic process. One common byproduct is the N-acylated piperidine, which can result from over-acylation during synthesis.[4] Residual starting materials or reagents may also be present. It is crucial to obtain a certificate of analysis (CoA) from the supplier to understand the purity profile of the specific lot being used.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues encountered when working with this compound.

Troubleshooting Workflow: Unexpected HPLC Results

start Unexpected Peak(s) in HPLC Chromatogram check_purity Is the starting material purity confirmed? start->check_purity check_blank Run a solvent blank. Is the peak present? check_purity->check_blank Yes end Problem Resolved check_purity->end No, re-purify or obtain new batch yes_blank Contamination in solvent or HPLC system. check_blank->yes_blank Yes no_blank Peak is related to the sample. check_blank->no_blank No yes_blank->end check_degradation Could the compound have degraded? no_blank->check_degradation yes_degradation Review storage and handling. Consider on-column degradation. check_degradation->yes_degradation Yes no_degradation Consider isomerization or interaction with mobile phase. check_degradation->no_degradation No check_method Review HPLC method parameters (pH, solvent, temperature). yes_degradation->check_method no_degradation->check_method optimize_method Optimize separation: gradient, pH, column chemistry. check_method->optimize_method optimize_method->end

Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC analysis.

Problem: Appearance of an unexpected peak in the HPLC chromatogram.

  • Possible Cause 1: Contamination.

    • Troubleshooting Steps:

      • Inject a blank (mobile phase or sample solvent). If the peak is present, the contamination is in your solvent or HPLC system.[4][5]

      • If the blank is clean, the contamination may be in your sample. Review the synthesis and purification steps for potential side products or residual reagents.

  • Possible Cause 2: On-column Degradation.

    • Troubleshooting Steps:

      • The stationary phase of the HPLC column can sometimes catalyze degradation, especially if it has exposed silanol groups.

      • Try a different type of column (e.g., end-capped C18) or adjust the mobile phase pH to a more neutral range if possible.

  • Possible Cause 3: Isomerization.

    • Troubleshooting Steps:

      • While less common for this specific molecule, some compounds can exist as isomers that may be separable under certain chromatographic conditions.

      • Varying the column temperature can sometimes help to either merge or better resolve isomeric peaks.[5]

  • Possible Cause 4: Interaction with the Mobile Phase.

    • Troubleshooting Steps:

      • If using an acidic mobile phase modifier like trifluoroacetic acid (TFA), it can form ion pairs with the basic piperidine nitrogen, sometimes leading to peak splitting or broadening.

      • Consider using a different mobile phase additive, such as formic acid, or a buffered mobile phase to maintain a consistent pH.

Problem: Drifting retention times.

  • Possible Cause 1: Column Equilibration.

    • Troubleshooting Steps: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.[6]

  • Possible Cause 2: Mobile Phase Composition Change.

    • Troubleshooting Steps:

      • Prepare fresh mobile phase.[6]

      • If using a solvent mixture, ensure it is well-mixed and that there is no evaporation of the more volatile component over time.

  • Possible Cause 3: Temperature Fluctuations.

    • Troubleshooting Steps: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[2][5]

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[8]

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose reversed-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm (based on the UV absorbance of the fluorobenzoyl group)
Injection Volume 10 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

IV. Data Summary

The following table summarizes the key stability and storage parameters for this compound.

ParameterRecommendationSource
Storage Temperature 2-8°C[1][10]
Atmosphere Inert gas (Nitrogen or Argon)[1]
Light Protection Store in the dark, use amber vials[1]
Form Solid (crystalline powder) is more stable than solutions-
Incompatible Materials Strong oxidizing agents, strong acids, strong bases-
Recommended Solvents (for short-term use) DMSO, Methanol, Chloroform[1]

V. Concluding Remarks

Maintaining the stability and purity of this compound is paramount for obtaining reliable and reproducible experimental results. By adhering to the recommended storage conditions and employing the troubleshooting strategies outlined in this guide, researchers can minimize the risk of degradation and ensure the integrity of their starting materials. The provided experimental protocols offer a framework for proactively assessing the stability of this compound under various conditions.

VI. References

  • Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Technical Profile of this compound (CAS 56346-57-7). Available from: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. 2024. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Raghuvanshi D, et al. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Arabian Journal of Chemistry. 2019;12(8):3536-3545.

  • MedCrave. Forced Degradation Studies. 2016. Available from: [Link]

  • Sharma MK, Murugesan M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Bioanal Tech. 2017;8(361):2.

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. 2011. Available from: [Link]

  • ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available from: [Link]

  • ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? 2025. Available from: [Link]

  • GTFCh. APPENDIX B Requirements for the validation of analytical methods. 2009. Available from: [Link]

  • Doherty, F. J. et al. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron. 2021;95:132283.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists and researchers encountering challenges with piperidine acylation. This guide is structured in a practical question-and-answer format to directly address common issues, particularly low conversion rates, and provide actionable, field-proven solutions. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to optimize future reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of piperidine acylation?

Piperidine acylation proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) is eliminated, resulting in the formation of a stable amide bond.[1][3]

To visualize this fundamental process:

Piperidine Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) R₂NH Intermediate R'-C(O⁻)(NHR₂⁺)L Piperidine->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) R'-C(=O)L AcylatingAgent->Intermediate Amide N-Acylpiperidine (Amide Product) R'-C(=O)NR₂ Intermediate->Amide Elimination Byproduct Leaving Group (L⁻) Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution in piperidine acylation.

Troubleshooting Low Conversion Rates

Q2: My piperidine acylation with an acyl chloride is giving low yields. What are the likely causes?

Low conversion when using highly reactive acyl chlorides often points to issues with the reaction setup or stoichiometry rather than the inherent reactivity of the reagents.

Potential Cause 1: Inadequate Acid Scavenging The reaction of an acyl chloride with piperidine generates one equivalent of hydrochloric acid (HCl).[1] This HCl will protonate the basic piperidine starting material, forming a non-nucleophilic ammonium salt and effectively halting the reaction.

  • Expert Insight: You must include a base to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[1][4] They are non-nucleophilic and will not compete with the piperidine. Use of an inorganic base like aqueous sodium hydroxide in a two-phase system (the Schotten-Baumann condition) is also a classic and effective method.[2][5][6]

Potential Cause 2: Moisture Contamination Acyl chlorides are highly reactive and readily hydrolyze with water to form the corresponding carboxylic acid.[7] This consumes your acylating agent and reduces the potential yield.

  • Troubleshooting Protocol:

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Use anhydrous solvents. Dichloromethane (DCM) is a common choice.[1]

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Potential Cause 3: Steric Hindrance If either the piperidine derivative or the acyl chloride has bulky substituents near the reaction centers, this can sterically hinder the nucleophilic attack.

  • Solution: This may require more forcing conditions, such as elevated temperatures or longer reaction times.[8] However, be mindful that this can also lead to side product formation. Alternatively, a less sterically hindered acylating agent could be considered if the experimental design allows.

Q3: I am using an acid anhydride for my acylation and the conversion is poor. What should I check?

Acid anhydrides are less reactive than acyl chlorides, so reaction conditions are more critical.

Potential Cause 1: Insufficient Reactivity While generally reactive, some anhydrides may require activation or catalysis, especially with sterically hindered piperidines.

  • Expert Insight: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[4][9][10] DMAP works by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the piperidine.

Potential Cause 2: Inefficient Removal of Carboxylic Acid Byproduct The reaction produces one equivalent of a carboxylic acid byproduct. While not as strong as HCl, it can still protonate the starting piperidine to some extent, slowing the reaction.

  • Solution: Similar to reactions with acyl chlorides, a non-nucleophilic base like pyridine or TEA should be used.[11] Pyridine can often serve as both the base and the solvent.

Q4: My attempts to couple a carboxylic acid directly with piperidine are failing. Why is this, and how can I fix it?

Directly reacting a carboxylic acid with an amine is generally unsuccessful because of a competing acid-base reaction. The acidic proton of the carboxylic acid will be transferred to the basic nitrogen of the piperidine, forming an unreactive ammonium carboxylate salt.[12]

  • The Solution: Carboxylic Acid Activation To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

    Carboxylic_Acid_Activation cluster_reactants Initial State cluster_activated Activation cluster_reaction Amide Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (Good Leaving Group) Carboxylic_Acid->Activated_Intermediate Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Piperidine Piperidine Piperidine->Amide_Product Nucleophilic Attack

    Caption: Role of a coupling agent in activating a carboxylic acid for amidation.

  • Common Coupling Reagents:

    • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[12][13] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

    • Uronium/Aminium Salts: Reagents like HATU or HBTU are highly efficient but can be more expensive.[14] They are particularly useful for difficult couplings.

  • Troubleshooting Protocol for Coupling Reactions:

    • Reagent Stoichiometry: Ensure you are using at least 1 equivalent of the coupling reagent.

    • Additives: For carbodiimide reactions, adding 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency.[1]

    • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or DCM are typically used.[1]

    • Order of Addition: The order of reagent addition can be critical. Often, the carboxylic acid, coupling agent, and any additives are pre-activated for a short period before the amine is introduced.

Summary Tables for Quick Reference

Table 1: Comparison of Common Acylating Agents

Acylating AgentProsConsTypical Base
Acyl Chloride Highly reactive, fast reactions.[7]Moisture sensitive, generates HCl.[15]TEA, Pyridine, aq. NaOH[1][4]
Acid Anhydride Less moisture sensitive than acyl chlorides, readily available.Less reactive, may require a catalyst, generates carboxylic acid byproduct.Pyridine, TEA, cat. DMAP[10][11]
Carboxylic Acid Wide variety available, stable.Requires activation with a coupling reagent, potential for side reactions.[12][13]Non-nucleophilic base (e.g., DIPEA)[1]

Table 2: Troubleshooting Guide for Low Piperidine Acylation Conversion

SymptomPotential CauseRecommended Solution(s)
Reaction stalls (using acyl chloride/anhydride) Piperidine starting material has been protonated by acidic byproduct (HCl or RCOOH).Add a stoichiometric amount (or slight excess) of a non-nucleophilic base (e.g., TEA, pyridine).[1][16]
No reaction (using acyl chloride) Acyl chloride has been hydrolyzed by moisture.Use anhydrous solvent and glassware; run under an inert atmosphere.[7]
Slow reaction (using anhydride) Insufficient reactivity of the anhydride or steric hindrance.Add a catalytic amount of DMAP. Consider increasing the temperature.[4][10]
No product (using carboxylic acid) Formation of an unreactive ammonium carboxylate salt. No activation.Use a coupling reagent (e.g., EDC, DCC, HATU) to activate the carboxylic acid.[12]
Messy reaction with multiple spots on TLC Side reactions due to high temperature or incorrect stoichiometry. Steric hindrance.Lower the reaction temperature. Check stoichiometry carefully. Consider a more potent coupling agent for hindered substrates.[13][17]

Detailed Experimental Protocols

Protocol 1: Acylation of Piperidine using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a robust method for acylating piperidine with benzoyl chloride.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, 2 M).

  • Acyl Chloride Addition: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Acylation of Piperidine using a Carboxylic Acid and EDC

This protocol details the coupling of piperidine with benzoic acid using EDC as the coupling agent.

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.[1]

  • Activation: Add EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add piperidine (1.0 eq) to the reaction mixture, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).[1]

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the water-soluble urea byproduct and other salts. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

  • ChemRar. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • ChemRar. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • Ojima, I., et al. (2020). Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. Chemistry – An Asian Journal, 15(6), 833-839. Retrieved from [Link]

  • Al-Taisan, W. A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(21), 5029. Retrieved from [Link]

  • Tu, Y., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5469–5481. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Hell, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 464. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of KR of cyclic secondary amines a Asymmetric acylation.... Retrieved from [Link]

  • Defigueiredo, L. S., et al. (2018). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 22(8), 1033–1038. Retrieved from [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Retrieved from [Link]

  • ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvation of Piperidine in Nonaqueous Solvents | Request PDF. Retrieved from [Link]

  • Ahlers, F., Lambert, J., & Wiermann, R. (2003). Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. Zeitschrift für Naturforschung C, 58(11-12), 807-811. Retrieved from [Link]

  • CHEMSHEETS.co.uk. (2016). ACYLATION of ALCOHOLS / AMINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Japan Consortium for Glycobiology and Glycotechnology. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Justus-Liebig-Universität Gießen. (n.d.). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Au-Catalyzed Piperidine Synthesis via Tandem Acyloxy Migration/Intramolecular [3 + 2] Cycloaddition of Enynyl Esters. | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Retrieved from [Link]

  • Dooley, C. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. Retrieved from [Link]

  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, December 12). Acylation (Acid Chloride Reactions) [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic conditions. Piperidines are crucial structural motifs in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical task in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the catalytic synthesis of piperidine derivatives, offering probable causes and actionable solutions grounded in chemical principles.

Issue 1: Slow or Incomplete Reaction During Catalytic Hydrogenation of Pyridines

You've set up your hydrogenation of a pyridine precursor, but the reaction is sluggish or stalls before reaching completion.

Potential Causes & Solutions:

  • Catalyst Poisoning or Inhibition: The aromatic nature of the pyridine ring and the basicity of the nitrogen atom can lead to catalyst inhibition or poisoning.[3] Impurities from previous synthetic steps, such as sulfur compounds or residual phosphine ligands, can also deactivate the catalyst.[3]

    • Solution 1: Purify the Starting Material: Ensure your pyridine precursor is of high purity and free from potential catalyst poisons.[3][4]

    • Solution 2: Employ Acidic Additives: The addition of a non-coordinating acid, like hydrochloric acid (HCl) or acetic acid, can protonate the pyridine nitrogen.[3][5] This reduces its ability to bind to and inhibit the catalyst surface, thereby enhancing reactivity.[3][5]

    • Solution 3: Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) or Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective and resistant to nitrogen poisoning for pyridine reduction compared to Palladium catalysts (e.g., Pd/C).[3][4][5]

  • Suboptimal Reaction Conditions: Insufficient temperature or hydrogen pressure may not be enough to overcome the activation energy required for the hydrogenation of the stable aromatic ring.[3][5]

    • Solution: Systematically Increase Temperature and Pressure: Gradually increase the hydrogen pressure and/or reaction temperature. For challenging substrates, pressures exceeding 80 bar and temperatures above 80°C might be necessary.[5] Monitor the reaction closely for the formation of side products at elevated conditions.

  • Poor Catalyst Quality: The catalyst may be old, have been stored improperly, or be from a low-quality batch, leading to reduced activity.

    • Solution: Use Fresh, High-Quality Catalyst: Always use a fresh batch of catalyst from a reputable supplier.[4][5] If in doubt, test the catalyst on a known, reliable reaction to verify its activity.[4]

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

You are using a piperidine derivative as a nucleophile in a cross-coupling reaction and observing disappointingly low yields.

Potential Cause & Solution:

  • Ligand Poisoning/Catalyst Deactivation: The basic nitrogen of the piperidine nucleophile can coordinate to the palladium center, potentially displacing the phosphine ligand and leading to catalyst deactivation.[5]

    • Solution 1: Ligand Screening: Experiment with different biarylphosphine ligands. Bulky, electron-rich ligands can enhance catalyst stability and activity in the presence of N-heterocyclic nucleophiles.[5]

    • Solution 2: Utilize Protecting Groups: Temporarily protecting the piperidine nitrogen with a group like Boc or Cbz can prevent its coordination to the catalyst.[3] This protecting group can be removed in a subsequent step.[3]

    • Solution 3: Employ Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes improve reaction outcomes.[5]

Issue 3: Formation of Side Products and Low Selectivity

Your reaction is producing a mixture of products, including partially hydrogenated intermediates or ring-opened byproducts.

Potential Causes & Solutions:

  • Over-reduction/Hydrogenolysis: Harsh reaction conditions (high temperature and pressure) can lead to the cleavage of the C-N bond in the newly formed piperidine ring, resulting in ring-opened byproducts like pentylamines.[4]

    • Solution: Milder Reaction Conditions: Decrease the reaction temperature and/or hydrogen pressure.[4] Closely monitor the reaction progress and stop it as soon as the starting material is consumed.[4] Rhodium-based catalysts are often reported to be highly selective for ring hydrogenation without significant C-N bond cleavage.[4]

  • Formation of Partially Hydrogenated Intermediates: The presence of intermediates like tetrahydropyridines indicates an incomplete reaction.[4]

    • Solution 1: Increase Reaction Time or Catalyst Loading: Extend the reaction time or increase the amount of catalyst to drive the reaction to completion.[4]

    • Solution 2: Use a More Robust Catalyst: If catalyst deactivation is suspected, switch to a more stable catalyst or add a fresh portion of the current catalyst during the reaction.[4]

  • Low Diastereoselectivity: For the synthesis of substituted piperidines, achieving the desired stereoisomer can be challenging.

    • Solution: Catalyst and Condition Optimization: The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.[3] For instance, certain catalysts may favor the formation of the cis isomer. A systematic screening of catalysts, solvents, and temperatures is recommended to optimize for the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of pyridines to piperidines?

A: The most commonly used heterogeneous catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), Palladium on carbon (Pd/C), and Raney Nickel.[4] Rhodium-based catalysts are often preferred for their high activity and selectivity, and resistance to catalyst poisoning by nitrogen compounds.[4][5]

Q2: Why is my piperidine product yellow, and how can I purify it?

A: A yellow tint in piperidine is typically due to oxidation products.[3] For applications requiring high purity, distillation is the most effective method for removing these colored impurities.[3] To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3]

Q3: I'm having trouble separating my piperidine product from a pyridine impurity by distillation. What's the issue?

A: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation difficult.[3] This azeotrope is approximately 92% piperidine and 8% pyridine by weight.[3] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[3]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A: It is often highly recommended to use an N-protected piperidine derivative, especially when using reagents that can react with the basic piperidine nitrogen.[3] Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[3] This prevents side reactions and can be crucial for the success of subsequent transformations. The protecting group can be removed later if the free amine is the desired final product.[3]

Q5: What are typical yields for piperidine synthesis?

A: Yields can vary widely depending on the synthetic method, substrate, reaction scale, and purity of the starting materials. For example, reductive amination approaches can provide good yields but may require significant optimization.[3] Catalytic hydrogenation of pyridines can also achieve high yields, provided the conditions are well-optimized to avoid catalyst deactivation and side reactions.

Data Summary and Protocols

Table 1: Typical Conditions for Catalytic Hydrogenation of Pyridines
CatalystTypical Pressure (bar)Typical Temperature (°C)Common SolventsNotes
PtO₂ (Adams' catalyst)50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[3]
Rh/C30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[3]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[3]
Raney NickelHigh170 - 200-Often used for the industrial synthesis of piperidine itself.[1][3]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[3]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-70 bar).

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[3] Monitor the reaction progress using appropriate analytical techniques such as GC-MS or TLC.[3]

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Purification: Remove the catalyst by filtration through a pad of celite. The solvent can then be removed under reduced pressure, and the crude product can be purified further by distillation or column chromatography as needed.

Visual Diagrams

Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation

G start Low Yield in Catalytic Hydrogenation check_purity Check Starting Material Purity start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Pyridine Precursor is_pure->purify No check_catalyst Evaluate Catalyst is_pure->check_catalyst Yes purify->check_catalyst is_active Is the catalyst fresh and active? check_catalyst->is_active new_catalyst Use Fresh Catalyst is_active->new_catalyst No optimize_conditions Optimize Reaction Conditions is_active->optimize_conditions Yes new_catalyst->optimize_conditions add_acid Consider Acidic Additives (e.g., HCl, Acetic Acid) optimize_conditions->add_acid increase_params Increase H₂ Pressure and/or Temperature add_acid->increase_params change_catalyst Screen Different Catalysts (e.g., Rh/C, PtO₂) increase_params->change_catalyst success Improved Yield change_catalyst->success

Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation of pyridines.

Catalytic Cycle for Buchwald-Hartwig Amination and Potential Piperidine Inhibition

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (+ Ar-X) pd0->oxidative_addition inactive_complex [Pd(Piperidine)n] Complex (Inactive Catalyst) pd0->inactive_complex Poisoning pdII Ar-Pd(II)(X)L₂ oxidative_addition->pdII ligand_exchange Ligand Exchange (+ Piperidine) pdII->ligand_exchange amine_complex Ar-Pd(II)(Piperidine)L ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Piperidine reductive_elimination->product piperidine Piperidine (Nucleophile) piperidine->inactive_complex Coordinates to Pd(0)

Caption: The catalytic cycle of Buchwald-Hartwig amination and a competing pathway showing catalyst inhibition by piperidine.

References

  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis - Benchchem. (n.d.).
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

Sources

Managing hygroscopic nature of 4-(4-Fluorobenzoyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical development, 4-(4-Fluorobenzoyl)piperidine hydrochloride is a cornerstone in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[1][2] However, its utility is accompanied by a significant handling challenge: the compound is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[3][4][5]

This propensity to absorb water can lead to a cascade of issues, from physical changes like clumping to chemical degradation, ultimately compromising experimental reproducibility and the integrity of the final product.[6][7][8] For researchers, scientists, and drug development professionals, understanding and managing this hygroscopic nature is not just a matter of best practice—it is critical for ensuring the accuracy, validity, and success of their work.

This technical support center provides a comprehensive guide to navigating the challenges associated with this compound hydrochloride. Structured in a user-friendly question-and-answer format, it offers both quick-reference FAQs and in-depth troubleshooting guides to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What exactly does it mean for this compound hydrochloride to be hygroscopic?

A1: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from its surrounding environment, typically the air.[7] For this compound hydrochloride, which is a solid powder, this means it will actively absorb atmospheric moisture. This can cause the powder to cake or clump, and in cases of significant moisture uptake, it can even deliquesce (dissolve in the absorbed water).[6][9] This absorbed water is not just a physical nuisance; it can act as a reactive species, potentially degrading the compound or interfering with subsequent chemical reactions.[10]

Q2: How should I store the compound to minimize water absorption?

A2: Proper storage is the first line of defense. The compound should always be kept in a tightly sealed, airtight container to prevent exposure to ambient air.[6] For enhanced protection, especially for long-term storage or after the container has been opened, placing the sealed container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is strongly recommended.[9][11] Store the desiccator in a cool, dry, and well-ventilated place.[3][12] For highly sensitive applications, storage within an inert atmosphere glovebox is the ideal solution.[13]

Q3: Can I use this compound hydrochloride directly from the bottle for a moisture-sensitive reaction?

A3: It is strongly discouraged, particularly for reactions that require anhydrous (water-free) conditions.[8] Due to its hygroscopic nature, the material has likely absorbed some amount of moisture from the headspace within the bottle and during previous openings.[11] To ensure the success and reproducibility of your experiment, it is best practice to dry the compound under a high vacuum for several hours immediately before use.[8]

Q4: What are the potential consequences of using "wet" this compound hydrochloride in my experiment?

A4: The presence of absorbed water can have several detrimental effects:

  • Inaccurate Stoichiometry: Weighing a sample that contains absorbed water means the actual mass of the active compound is less than the measured mass, leading to incorrect molar calculations.

  • Reagent Degradation: Water can potentially hydrolyze the compound, although its stability in aqueous solution depends on factors like pH and temperature.[14]

  • Reaction Interference: In many organic reactions, water can quench sensitive reagents, especially strong bases or organometallics, leading to low or no product yield.[8]

  • Altered Physical Properties: Increased water content can affect the dissolution rate and other physical properties of the final formulated product.[15]

Q5: How can I visually tell if my sample has absorbed excessive moisture?

A5: While visual inspection is not a quantitative measure, it can provide clear warning signs. A fresh, dry sample should be a free-flowing, white to off-white powder.[3] Signs of significant moisture absorption include:

  • Clumping or Caking: The powder no longer flows freely and forms aggregates.[7]

  • Sticky or Gummy Texture: The material becomes difficult to handle and may adhere to spatulas.

  • Deliquescence: The solid begins to appear wet or may even dissolve into a liquid puddle in severe cases.[9]

If you observe any of these changes, the material should be properly dried before use or its water content quantified.

Q6: What is the definitive method for determining the water content in my sample?

A6: The most accurate and widely accepted method for quantifying water content in pharmaceutical materials is Karl Fischer (KF) titration.[][17][18] This technique is highly specific to water and can detect moisture levels from parts per million (ppm) to 100%.[] For compounds that are difficult to dissolve or may interfere with KF reagents, an oven attachment can be used to heat the sample and drive off the water, which is then carried by an inert gas into the KF titration cell.[19]

Troubleshooting Guide for Common Experimental Issues

This guide addresses problems where the hygroscopic nature of this compound hydrochloride is a likely root cause.

Problem Encountered Potential Cause Related to Hygroscopicity Recommended Solution & Proactive Measures
Low or No Product Yield in an N-alkylation or other base-mediated reaction.Base Inactivation: Water absorbed by the hydrochloride salt has quenched the base (e.g., K₂CO₃, NaH, Et₃N), rendering it ineffective.[8]1. Dry the Reagent: Before use, dry the this compound hydrochloride under high vacuum for 4-6 hours. 2. Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous grade solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 3. Use Excess Base: A slight excess of the base may be required to compensate for trace amounts of moisture.
Inconsistent Reaction Outcomes or poor reproducibility between batches.Variable Water Content: The amount of absorbed water in the starting material differs from one experiment to the next, leading to inconsistent effective stoichiometry and reaction conditions.[18]1. Standardize Handling Protocol: Implement a strict, consistent protocol for storing, handling, and pre-drying the reagent for every experiment. 2. Quantify Water Content: Use Karl Fischer titration to determine the water content of the batch being used. Adjust the mass of the reagent accordingly to ensure the correct molar quantity is added.
Difficulty in Weighing and Handling; material is clumpy or sticky.Significant Water Absorption: The compound has been exposed to ambient humidity, causing physical changes to the solid.[6][7]1. Handle in a Controlled Environment: If possible, weigh the material inside a glovebox or a glove bag with a positive pressure of dry inert gas.[13] 2. Minimize Exposure Time: If a controlled environment is not available, minimize the time the container is open. Have all necessary equipment ready, weigh the material quickly, and immediately reseal the container.[6] 3. Dry the Material: Break up any large clumps with a spatula and dry the material thoroughly under vacuum before weighing.[6]

Key Experimental Protocols

Protocol 1: Pre-Reaction Drying of this compound hydrochloride

This protocol describes a standard method for drying the reagent to remove absorbed atmospheric moisture before its use in a reaction.

  • Place the required amount of this compound hydrochloride into a clean, dry round-bottom flask or Schlenk flask.

  • Connect the flask to a high-vacuum line using a flexible hose and secure it with a clamp.

  • Slowly open the stopcock to apply the vacuum. A sudden application of vacuum can cause the fine powder to be drawn into the vacuum line.

  • Allow the solid to dry under high vacuum for a minimum of 4 hours at room temperature. For very damp material, overnight drying is recommended. Gentle heating (e.g., 40-50°C) with a water bath can accelerate drying, but ensure this temperature is well below the compound's melting point (222-224°C) to avoid decomposition.[4]

  • Once drying is complete, backfill the flask with an inert gas (Nitrogen or Argon) before removing it from the vacuum line to prevent immediate re-exposure to moist air.

  • Use the dried material immediately for the best results.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

This protocol provides a general outline for determining the percentage of water (% w/w) in a sample. The specific parameters will depend on the KF titrator model being used.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent (e.g., anhydrous methanol) is dry (low drift).

  • Titer Determination: Standardize the KF reagent (the titrant) using a certified water standard or a hydrate standard like sodium tartrate dihydrate to determine the exact water equivalence factor (F).[17]

  • Sample Preparation: In a controlled low-humidity environment (if possible), accurately weigh approximately 100-200 mg of the this compound hydrochloride sample directly into the titration vessel.

  • Titration: Start the titration. The instrument will add the KF reagent until it stoichiometrically reacts with all the water present in the sample. The endpoint is detected electrometrically.[17]

  • Calculation: The instrument's software will typically calculate the percentage of water automatically using the following formula: Water (%) = [(Volume of KF reagent consumed in mL) × (Factor F in mg/mL)] / (Weight of sample in mg) × 100

Visual Workflow and Mechanistic Diagrams

G

G

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • Autech Industry Co.,Limited. (n.d.). Key Specifications and Handling of this compound HCl. Retrieved from Autech Industry Co.,Limited. [Link]

  • Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from Chromatography Today. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from Pharmaguideline. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from American Pharmaceutical Review. [Link]

  • Pharmaceutical Technology. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from Pharmaceutical Technology. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from NIH. [Link]

  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from Taylor & Francis Online. [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from Pharma.Tips. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific, LLC. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). This compound hydrochloride manufacturers and suppliers in india. Retrieved from LookChem. [Link]

  • ResearchGate. (n.d.). Effect of water activity and water absorption properties on the stability of film-coated tablet formulations of a moisture sensitive active pharmaceutical ingredient. Retrieved from ResearchGate. [Link]

  • Pipzine Chemicals. (n.d.). This compound hydrochloridde. Retrieved from Pipzine Chemicals. [Link]

  • PubMed. (2004, April). Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets. Retrieved from PubMed. [Link]

  • PubMed. (2014, February 6). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Retrieved from PubMed. [Link]

Sources

Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Aza-Prins cyclization. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered questions in the synthesis of substituted piperidines. The piperidine motif is a cornerstone in pharmaceuticals, and mastering its synthesis via the Aza-Prins cyclization is a valuable asset for any synthetic chemist.[1][2][3]

The Aza-Prins cyclization is a powerful acid-catalyzed reaction that constructs the piperidine ring by cyclizing a homoallylic amine onto an iminium ion, which is typically formed in situ from an aldehyde.[2] The resulting piperidyl cation is then trapped by a nucleophile to yield the final product.[2] While elegant, the reaction is sensitive to a variety of parameters that can influence its efficiency and stereochemical outcome. This guide will help you navigate these challenges.

Troubleshooting and Optimization Guide

This section is structured to address the most common issues encountered during the Aza-Prins cyclization. Each problem is followed by a series of potential causes and actionable solutions grounded in mechanistic principles.

Problem 1: My reaction has very low or no conversion to the desired piperidine product.

Low conversion is a frequent hurdle, often pointing to issues with the activation of the starting materials or the stability of the key intermediates.

Potential Cause 1: Ineffective Iminium Ion Formation. The reaction hinges on the formation of an electrophilic iminium ion from the condensation of the homoallylic amine and the aldehyde. If this step is inefficient, the cyclization will not proceed.

  • Solution A: Catalyst Choice & Strength. The acid catalyst is critical. If you are observing no reaction, your catalyst may be too weak to sufficiently activate the aldehyde and promote imine formation and subsequent cyclization.

    • Lewis Acids: Screen a panel of Lewis acids. While milder acids like InCl₃ are known to be effective, you may need to switch to stronger options like SnCl₄, BiCl₃, ZrCl₄, or TMSOTf.[1][4] Be aware that very strong Lewis acids can sometimes promote side reactions.[5]

    • Brønsted Acids: Protic acids like trifluoroacetic acid (TFA), camphorsulfonic acid (CSA), or even simple hydrogen halides (HCl) can be very effective.[6][7][8] Chloroacetic acid has also been shown to be a good balance of pKa and nucleophilicity in certain systems.[5]

  • Solution B: Water Scavenging. The formation of an imine from an amine and an aldehyde releases one equivalent of water. In some systems, this water can hydrolyze the iminium ion or deactivate the Lewis acid catalyst.

    • Ensure all glassware is flame-dried or oven-dried before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.

Potential Cause 2: Low Reactivity of the Aldehyde. Sterically hindered aldehydes (e.g., pivalaldehyde, isobutyraldehyde) can be challenging substrates due to the difficulty of nucleophilic attack by the amine and subsequent cyclization.[4]

  • Solution A: Increase Catalyst Strength and Loading. For hindered aldehydes, a more potent catalyst system is often required to drive the reaction forward.[4] Consider using strong Lewis acids like TMSBr or highly acidic Brønsted acids.[4][9][10] Increasing the catalyst loading (e.g., from 10 mol% to stoichiometric amounts for some Brønsted acids) can also improve conversion.[2]

  • Solution B: Increase Reaction Temperature. While lower temperatures often favor better selectivity, overcoming the activation barrier for hindered substrates may require heating. Monitor the reaction closely, as higher temperatures can also lead to decomposition or side products.[5][11]

Potential Cause 3: Substrate Decomposition. Your starting materials or the desired product might be unstable under the reaction conditions.

  • Solution: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C.[9] Monitor the reaction by TLC or LC-MS to see if conversion occurs over a longer period at a lower temperature, and check for the appearance of new, unidentified spots that could indicate decomposition.

Problem 2: The reaction is messy, and I'm observing a major, unexpected side product.

The most common side reaction in the Aza-Prins cyclization is the competing aza-Cope rearrangement.

Potential Cause: Aza-Cope Rearrangement. The intermediate iminium ion, especially at elevated temperatures, can undergo a[2][2]-sigmatropic rearrangement (aza-Cope) instead of the desired[1][2]-addition (aza-Prins). This pathway is often kinetically favored.[5][12]

  • Solution A: Lower the Reaction Temperature. This is the most effective way to suppress the aza-Cope rearrangement. By lowering the temperature to 120 °C from 140 °C, one study successfully prevented the formation of the aza-Cope side product, albeit requiring a higher catalyst loading to achieve good conversion.[5][11]

  • Solution B: Modify the Substrate. The structure of the homoallylic amine can influence the propensity for this side reaction. While not always feasible, altering the substitution pattern on the alkene or the nitrogen atom can disfavor the transition state for the rearrangement.

Problem 3: My yield is good, but the reaction produces a mixture of diastereomers.

Controlling the stereochemistry at the newly formed stereocenters (typically C2 and C4 of the piperidine ring) is a critical challenge. Poor diastereoselectivity often results from a lack of facial selectivity during the cyclization and nucleophilic trapping steps.[2][13]

Potential Cause 1: Flexible Transition State. The stereochemical outcome is determined by the conformation of the six-membered ring in the transition state of the cyclization. A chair-like transition state is generally preferred, but its exact geometry can be influenced by several factors.

  • Solution A: Optimize the Catalyst. The choice of acid catalyst is paramount for stereocontrol.[2] The counter-ion from the acid can influence the transition state. It is essential to screen a variety of both Lewis and Brønsted acids. For instance, indium trichloride (InCl₃) has been shown to be a mild and highly successful Lewis acid for promoting stereoselective reactions.[1][12]

  • Solution B: Vary the Solvent. Solvent polarity and coordinating ability can stabilize or destabilize different transition states, thereby affecting the diastereomeric ratio.[2] Screen a range of anhydrous solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane (DCM), acetonitrile).

  • Solution C: Adjust the Reaction Temperature. Temperature can significantly impact selectivity.[2] Generally, lower temperatures lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C, -20 °C, or even lower.

Potential Cause 2: Nature of the Nucleophile. The nucleophile that traps the intermediate piperidyl cation plays a crucial role in setting the final stereocenter at C4. The stereochemistry is often a result of the nucleophile attacking from the less hindered face, typically anti to the C2 substituent.[14]

  • Solution A: Change the Nucleophile Source. If the nucleophile is the counter-ion of your acid (e.g., chloride from InCl₃), changing the acid will also change the nucleophile. Alternatively, you can add an external nucleophile source. For example, using TMS-halides can provide a source of halide ions.[12][15]

  • Solution B: Use a Tethered Nucleophile. If the aldehyde substrate contains a tethered nucleophile (e.g., a carboxylic acid), this can lead to an intramolecular trapping event, often with high diastereoselectivity, to form bicyclic products like lactones.[14]

Data Summary: Impact of Reaction Parameters

The following tables summarize the influence of key reaction parameters on the outcome of the Aza-Prins cyclization, compiled from various studies.

Table 1: Effect of Acid Catalyst on Piperidine Synthesis

CatalystSubstratesSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference(s)
InCl₃Homoallylic sulfonamide + AldehydeDCMrtHighVaries; favors one isomer[1][12]
TFAChiral homoallylic amine + Butanal-rt76Single diastereomer[7]
HClVinyltetrahydroquinoline + DicarbonylAcetonitrile8061trans only[6]
Chloroacetic AcidBifunctional aldehyde + Homoallylamine HClToluene14099High d.r.[5][11]
TMSBrHomoallylic sulfonamide + IsobutyraldehydeToluene-2075-[4][9]
ZrCl₄ / NHC-Cu(I)Homoallylic amine + Aldehyde--Goodtrans-selective[3][16]

Table 2: Effect of Solvent and Temperature

SolventTemperature (°C)OutcomeRationaleReference(s)
Toluene140High Yield, Risk of Aza-CopeHigher energy allows overcoming activation barriers but may enable side reactions.[5]
Toluene120Good Yield, No Aza-CopeLower temperature disfavors the kinetically controlled aza-Cope rearrangement.[5][11]
DCMrtGenerally Good YieldsA standard, moderately polar aprotic solvent suitable for many Lewis acids.[1]
Toluene-20Improved Yield for Hindered SystemsLow temperature can improve stability of intermediates and selectivity.[9]

Visualizing the Aza-Prins Cyclization

Understanding the underlying mechanism and potential pitfalls is key to successful optimization.

Reaction Mechanism

The reaction proceeds through three main stages: iminium ion formation, intramolecular cyclization, and nucleophilic trapping.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Nucleophilic Trapping A Homoallylic Amine Iminium Iminium Ion A->Iminium + H⁺ B Aldehyde B->Iminium + H⁺ Water H₂O Iminium_ref Iminium Ion Cation Piperidyl Cation Cation_ref Piperidyl Cation Iminium_ref->Cation 6-endo-trig Product Substituted Piperidine Cation_ref->Product Nu Nu⁻ Nu->Product

Caption: General mechanism of the Aza-Prins cyclization.

Stereoselectivity and Side Reactions

The stereochemistry is often dictated by a chair-like transition state. A common side reaction is the aza-Cope rearrangement.

G cluster_0 Desired Aza-Prins Pathway cluster_1 Competing Aza-Cope Pathway Iminium Iminium Intermediate TS_Prins Chair-like Transition State Iminium->TS_Prins Favored at Low Temp TS_Cope Boat-like Transition State Iminium->TS_Cope Favored at High Temp Piperidine Piperidine Product (e.g., trans-isomer) TS_Prins->Piperidine Cope_Product Aza-Cope Rearrangement Product TS_Cope->Cope_Product

Caption: Competing Aza-Prins vs. Aza-Cope reaction pathways.

General Experimental Protocol

This protocol serves as a general guideline and will likely require optimization for your specific substrates and desired outcome.

Materials:

  • Homoallylic amine (1.0 equiv)

  • Aldehyde (1.0–1.2 equiv)

  • Acid catalyst (e.g., InCl₃, 10 mol%; or TFA, 1.0 equiv)

  • Anhydrous solvent (e.g., DCM, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the homoallylic amine and anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde to the solution, followed by the acid catalyst. The catalyst can be added in one portion or portion-wise over a few minutes.

  • Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion (or when no further conversion is observed), quench the reaction. For acidic reactions, a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used until gas evolution ceases.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidine derivative.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

G Start Combine Amine, Aldehyde, Solvent, & Catalyst under Inert Atmosphere Stir Stir at Desired Temperature Start->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Quench Reaction (e.g., sat. NaHCO₃) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Organic Layers Extract->Dry Purify Purify via Column Chromatography Dry->Purify Analyze Determine Yield & d.r. (NMR, etc.) Purify->Analyze

Caption: Experimental workflow for a typical Aza-Prins cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Aza-Prins cyclization for synthesizing piperidines? The Aza-Prins cyclization is valued for its efficiency in rapidly constructing the complex and medicinally relevant piperidine core from simple, readily available starting materials like homoallylic amines and aldehydes.[2] It allows for the formation of multiple C-C and C-N bonds in a single step and can create several stereocenters with the potential for high diastereoselectivity.[14]

Q2: Can I use ketones instead of aldehydes in this reaction? While aldehydes are far more common, ketones can be used in some cases. However, ketones are generally less electrophilic than aldehydes, which can lead to significantly lower reactivity. The reaction may require harsher conditions, stronger catalysts, or longer reaction times, which in turn can promote side reactions.

Q3: What role does the nitrogen-protecting group play? The substituent on the nitrogen of the homoallylic amine is crucial. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl) or carbamate groups, can make the nitrogen less basic, which can be beneficial. They also influence the stability and reactivity of the intermediate N-acyliminium ion, which is often more electrophilic than a simple iminium ion.[5] In some cases, unprotected amines can also be used.[12]

Q4: Is it possible to achieve an enantioselective Aza-Prins cyclization? Yes, though it is a significant challenge. Most traditional Aza-Prins reactions produce racemic products unless a chiral starting material is used.[7] However, recent advances have focused on two main strategies for enantioselectivity:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the homoallylic amine can direct the stereochemical outcome of the cyclization.[6]

  • Chiral Catalysis: The use of chiral Lewis acids or chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[6][17][18]

Q5: My reaction seems to stop at partial conversion. What should I do? This could be due to catalyst deactivation or the establishment of an unfavorable equilibrium. Try adding another portion of the catalyst to see if the reaction restarts. If using a Lewis acid, ensure rigorously anhydrous conditions, as trace water can cause deactivation. If an equilibrium is suspected, you may need to change the reaction conditions (e.g., temperature, solvent) to favor the product.

References

  • Dobbs, A. P., et al. A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shimizu, T., et al. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Sandberg, L., et al. A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]

  • Gati, W., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. Plausible reaction pathway of the aza-Prins cyclization reaction. ResearchGate. Available at: [Link]

  • ResearchGate. A detailed investigation of the aza-Prins reaction. ResearchGate. Available at: [Link]

  • Padwa, A., et al. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters. Available at: [Link]

  • Dobbs, A. P., et al. A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Barbero, M., et al. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. ResearchGate. Available at: [Link]

  • Olmedo, G., et al. Recent Advances in the Prins Reaction. ACS Omega. Available at: [Link]

  • Dobbs, A. P., et al. A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. The Journal of Organic Chemistry. Available at: [Link]

  • Alm, J. Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine. DiVA. Available at: [Link]

  • American Chemical Society. New cyclization strategies enabled by the alkynyl Prins reaction. American Chemical Society. Available at: [Link]

  • Hernandez, J. J., & Frontier, A. J. Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Akindele, T., & Frontier, A. J. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters. Available at: [Link]

  • Olmedo, G., et al. Recent Advances in the Prins Reaction. ACS Omega. Available at: [Link]

  • List, B., et al. A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Barbero, M., et al. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Guide to Synthetic Strategy: 4-(4-Fluorobenzoyl)piperidine vs. 4-Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic Chemists

Abstract

The benzoylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of bioactive agents.[1][2] This guide provides a comparative analysis of two key building blocks: 4-(4-Fluorobenzoyl)piperidine and its non-fluorinated analog, 4-Benzoylpiperidine. We will dissect the nuanced differences in their physicochemical properties, reactivity, and strategic application in synthesis, supported by experimental protocols and data. This document is intended for researchers, medicinal chemists, and process development scientists aiming to make informed decisions in scaffold selection for drug discovery and development.

Introduction: The Benzoylpiperidine Scaffold

The phenyl(piperidin-4-yl)methanone core, commonly referred to as benzoylpiperidine, is a metabolically stable and synthetically versatile scaffold.[1][2] Its utility is underscored by its presence in numerous therapeutic agents targeting a spectrum of diseases, including neuropsychiatric disorders, cancer, and inflammatory conditions.[1][2] The piperidine nitrogen offers a convenient handle for synthetic elaboration via reactions like N-alkylation and N-acylation, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

The strategic decision to employ the fluorinated versus the non-fluorinated analog is often driven by the desired downstream effects on the final molecule's biological properties. The introduction of a fluorine atom, while seemingly a minor modification, can profoundly impact a compound's metabolic stability, receptor binding affinity, and membrane permeability.[4]

Synthetic_Utility cluster_start Starting Scaffolds cluster_reactions Key Synthetic Transformations cluster_end Target Molecules Start1 This compound Alkylation N-Alkylation Start1->Alkylation Acylation N-Acylation Start1->Acylation ReductiveAmination Reductive Amination Start1->ReductiveAmination Start2 4-Benzoylpiperidine Start2->Alkylation Start2->Acylation Start2->ReductiveAmination End Diverse Bioactive Molecules (e.g., CNS Agents, Analgesics) Alkylation->End Acylation->End ReductiveAmination->End Decision_Logic Goal Project Goal: Synthesize Novel Bioactive Agent Question1 Is CNS penetration a key objective? Goal->Question1 Question2 Is metabolic stability at the aromatic ring a concern? Question1->Question2 Yes Question4 Is establishing a baseline SAR or a simpler analog preferred? Question1->Question4 No Question3 Is fluorine part of a known pharmacophore for the target? Question2->Question3 Yes Question2->Question4 No SelectF Choose: This compound Question3->SelectF Yes SelectNonF Choose: 4-Benzoylpiperidine Question3->SelectNonF No/Unknown Question4->Question1 No Question4->SelectNonF Yes

Caption: Decision-making flowchart for scaffold selection.

Experimental Protocols: A Comparative N-Alkylation

To provide a practical comparison, we present a representative protocol for the N-alkylation of both scaffolds with benzyl bromide. This reaction is a foundational step in elaborating these cores.

Objective: To compare the reaction efficiency and product characteristics of the N-benzylation of this compound HCl and 4-Benzoylpiperidine HCl.

Table 2: Reagents and Stoichiometry

ReagentMW ( g/mol )Mmol (eq)Mass (mg)Volume (µL)
Scaffold HCl Salt Varies1.0See Below-
4-Benzoylpiperidine HCl225.721.0226-
4-(4-F-Benzoyl)piperidine HCl243.711.0244-
Benzyl Bromide 171.041.1188131
Potassium Carbonate (K₂CO₃) 138.212.5345-
Acetonitrile (ACN), anhydrous 41.05--5 mL
Step-by-Step Methodology

Experimental_Workflow Setup 1. Reaction Setup - Add scaffold HCl salt and K₂CO₃ to flask. - Add anhydrous ACN. ReagentAdd 2. Reagent Addition - Add Benzyl Bromide dropwise at RT. Setup->ReagentAdd Reaction 3. Reaction - Stir at 50 °C for 4-6 hours. - Monitor by TLC (e.g., 1:1 Hex/EtOAc). ReagentAdd->Reaction Workup 4. Aqueous Work-up - Cool to RT, filter solids. - Concentrate filtrate. - Partition between EtOAc and H₂O. Reaction->Workup Purify 5. Purification & Analysis - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify

Caption: Workflow for the comparative N-alkylation experiment.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the respective benzoylpiperidine hydrochloride salt (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol, 345 mg).

  • Solvent Addition: Add 5 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature (RT). The K₂CO₃ serves both to neutralize the HCl salt and to act as the base for the subsequent alkylation.

  • Alkylation: Add benzyl bromide (1.1 mmol, 131 µL) dropwise to the stirring suspension.

  • Reaction Conditions: Place a condenser on the flask and heat the mixture to 50 °C in an oil bath. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product spot should be less polar (higher Rf) than the starting free base.

  • Work-up: Once the reaction is complete, cool the mixture to RT. Filter off the inorganic salts (K₂CO₃, KBr, KCl) and wash the solid cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzylated product.

Expected Results & Discussion

Both reactions are expected to proceed to completion with high yields (>85-90%). The primary difference will not be in the synthetic outcome but in the properties of the purified products. The fluorinated product will have a slightly higher molecular weight and will exhibit a characteristic fluorine signal in ¹⁹F NMR spectroscopy. Its utility will be determined by subsequent biological assays, where it is often expected to show improved metabolic stability or potency compared to its non-fluorinated counterpart.

Conclusion

The choice between this compound and 4-benzoylpiperidine is a strategic one, dictated by the overarching goals of a drug discovery program rather than by significant differences in synthetic accessibility.

  • Choose 4-Benzoylpiperidine when establishing a baseline SAR, when metabolic stability of the benzoyl ring is not a primary concern, or when lower lipophilicity is desired.

  • Choose this compound when aiming to improve metabolic stability, increase CNS penetration, or leverage the fluorine atom for specific binding interactions, as is common for serotoninergic and dopaminergic targets. [1][5] By understanding the subtle yet powerful influence of the fluorine atom, chemists can make more rational design choices, accelerating the journey from a synthetic building block to a promising drug candidate.

References

  • Micale, N., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available: [Link]

  • Micale, N., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Available: [Link]

  • Wang, C., et al. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Publishing. Available: [Link]

  • Pipzine Chemicals. This compound hydrochloridde. Pipzine Chemicals. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available: [Link]

  • Wikipedia. 4-Benzylpiperidine. Wikipedia. Available: [Link]

  • Micale, N., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available: [Link]

  • G. G. M. D'Andrea, et al. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available: [Link]

  • PrepChem.com. 1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. PrepChem.com. Available: [Link]

  • ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. ResearchGate. Available: [Link]

  • Organic Syntheses. Benzoyl piperidine. Organic Syntheses. Available: [Link]

  • ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available: [Link]

  • PubChem. This compound. PubChem. Available: [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available: [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available: [Link]

  • PubChem. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. PubChem. Available: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. ResearchGate. Available: [Link]

  • Françoise, F., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. PMC - NIH. Available: [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available: [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-(4-Fluorobenzoyl)piperidine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. 4-(4-Fluorobenzoyl)piperidine is a key building block in the synthesis of various pharmacologically active compounds, including the antihypertensive agent Ketanserin.[1] Its purity and structural integrity are paramount. This guide provides an in-depth technical comparison of two primary analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, present anticipated experimental data, and offer detailed protocols to ensure robust and reliable analysis.

The Analytical Imperative: Why NMR and MS?

The complementary nature of NMR and MS makes them an indispensable duo for structural elucidation. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule, offering a fingerprint of its carbon-hydrogen framework.[2] Conversely, mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues to its substructures through characteristic fragmentation patterns.[3] Employing both techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei.[2] For this compound, ¹H and ¹³C NMR are the most informative.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring and the fluorobenzoyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)7.9 - 8.1Doublet of doubletsJH-H ≈ 8-9, JH-F ≈ 5-6
H-3', H-5' (Aromatic)7.1 - 7.3Triplet (appears as)JH-H ≈ JH-F ≈ 8-9
H-4 (Piperidine)3.2 - 3.5Multiplet-
H-2, H-6 (Piperidine, axial & equatorial)2.9 - 3.2 and 2.6 - 2.9Multiplets-
H-3, H-5 (Piperidine, axial & equatorial)1.6 - 2.0Multiplets-
NH (Piperidine)1.5 - 2.5Broad singlet-

Note: Predicted values are based on spectral data of analogous structures and established chemical shift increments. Actual values may vary depending on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the signals of the aromatic ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C=O (Ketone)198 - 202-
C-1' (Aromatic, C-F)164 - 167¹JC-F ≈ 250-260 Hz
C-4' (Aromatic, C-C=O)132 - 134⁴JC-F ≈ 3-4 Hz
C-2', C-6' (Aromatic)130 - 132²JC-F ≈ 9-10 Hz
C-3', C-5' (Aromatic)115 - 117³JC-F ≈ 21-22 Hz
C-4 (Piperidine)45 - 48-
C-2, C-6 (Piperidine)42 - 45-
C-3, C-5 (Piperidine)28 - 32-

Note: Predicted values are based on spectral data of analogous structures and established chemical shift increments.[4][5]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural motifs of a compound.[3] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which will likely produce a prominent protonated molecular ion [M+H]⁺.[6]

Expected Mass Spectral Data

The molecular weight of this compound (C₁₂H₁₄FNO) is 207.24 g/mol .[7] The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 208.1132.

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely proceed through several key pathways:

  • α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8] This would lead to the formation of the 4-fluorobenzoyl cation (m/z 123) and a neutral piperidine fragment.

  • Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, leading to the loss of small neutral molecules.[6]

  • Formation of an iminium ion: A common fragmentation pathway for piperidines involves the formation of a stable iminium ion.[6]

m/z Proposed Fragment Fragmentation Pathway
208[M+H]⁺Protonated molecular ion
123[C₇H₄FO]⁺α-cleavage, formation of the 4-fluorobenzoyl cation
95[C₅H₇O]⁺Further fragmentation of the benzoyl portion
84[C₅H₈N]⁺Fragmentation of the piperidine ring

Comparative Analysis: NMR vs. MS

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed structural connectivity, stereochemistry, and dynamic processes.Molecular weight, elemental composition (HRMS), and structural motifs from fragmentation.
Sensitivity Lower (milligram to microgram range).Higher (microgram to nanogram range).
Sample State Solution.Solid or solution.
Destructive? No.Yes.
Quantitative Ability Inherently quantitative with proper standards.Can be quantitative with appropriate calibration.
Key Advantage for this Molecule Provides a complete picture of the carbon-hydrogen framework and the influence of the fluorine atom on the electronic structure.Confirms the molecular weight and provides key fragments that are characteristic of the benzoyl and piperidine moieties.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to ensure sample purity before MS analysis.

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

    • Scan Range: m/z 50-500.

  • MS/MS Analysis: To obtain fragmentation data, perform a product ion scan on the precursor ion (m/z 208.1). Vary the collision energy to observe a range of fragment ions.

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. While NMR provides an intricate map of the molecular structure, MS confirms the compound's identity and offers valuable insights into its stability through fragmentation analysis. For researchers in drug discovery and development, the application of these techniques as outlined in this guide ensures the foundational integrity of their synthetic intermediates, a critical step in the path to novel therapeutics.

References

  • PrepChem. (2023). Synthesis of this compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ketanserin. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Wessig, P., & Müller, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3205. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H14FNO). Retrieved from [Link]

  • Al-Said, N. H. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, (8), 49-56. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). (3-Fluorophenyl)(4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl)methanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Onnis, V., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • University of Missouri–St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1115-1122. [Link]

  • Godejohann, M. (2017). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 55(1), 61-67. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2015). methanone. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Purity Analysis of 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-(4-Fluorobenzoyl)piperidine is a key building block in the synthesis of numerous centrally-acting drugs, making the rigorous assessment of its purity a critical, non-negotiable step in the quality control process.[1] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this vital intermediate. We will explore the nuances of method selection, delve into the rationale behind chromatographic conditions, and present supporting data to empower you in making informed decisions for your analytical workflows.

The Imperative of Purity Profiling

Impurities in a drug substance can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products of side reactions, and degradation products.[2][3] For this compound, potential impurities could include unreacted precursors such as 1-acetyl-4-(4-fluorobenzoyl)piperidine, or positional isomers like 3-(4-fluorobenzoyl)piperidine that may arise during synthesis.[4] Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, underscoring the need for highly sensitive and specific analytical methods to detect and quantify them.[3]

Method Comparison: Reversed-Phase vs. HILIC

The workhorse of pharmaceutical analysis is undoubtedly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its robustness and wide applicability.[5] However, for a comprehensive purity profile, employing an orthogonal method with a different separation mechanism is highly recommended. Here, we compare a standard RP-HPLC method with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

ParameterMethod A: Reversed-Phase HPLCMethod B: HILIC
Principle Separation based on hydrophobicity; non-polar stationary phase with a polar mobile phase.Separation based on polarity; polar stationary phase with a semi-aqueous/organic mobile phase.
Stationary Phase C18 (Octadecylsilyl)Silica, Amide, or other polar bonded phase
Mobile Phase Acetonitrile/Water with an additive like TFA or formic acidAcetonitrile/Water with a buffer (e.g., ammonium formate)
Elution Order Less polar compounds are retained longer.More polar compounds are retained longer.
Strengths - Highly robust and reproducible.- Excellent for a wide range of compounds.- Extensive literature and application support.- Superior retention of polar compounds.- Orthogonal selectivity to RP-HPLC.- Enhanced sensitivity with mass spectrometry.
Considerations - Poor retention of very polar impurities.- Potential for peak tailing with basic compounds.- Longer column equilibration times.- Mobile phase preparation can be more complex.

Recommended Analytical Method: Reversed-Phase HPLC (Method A)

For routine quality control and purity assessment of this compound, a well-optimized RP-HPLC method provides excellent performance. The benzoyl moiety provides a strong chromophore for UV detection.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound and separate it from potential process-related impurities using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability:

Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

Rationale for Method Parameters
  • C18 Column: The octadecylsilyl stationary phase provides a non-polar environment for the separation of moderately polar compounds like this compound from its less polar and more polar impurities.

  • Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent, improving the peak shape of the basic piperidine nitrogen and ensuring symmetrical peaks. It also acidifies the mobile phase, which can enhance retention on a C18 column.[6]

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) allows for the elution of a wide range of compounds with varying polarities, from potential polar degradants to less polar synthesis by-products, within a reasonable run time.

  • UV Detection at 254 nm: The fluorobenzoyl group in the molecule has a strong UV absorbance at this wavelength, providing good sensitivity for both the main compound and related impurities containing this chromophore.

Orthogonal Approach: HILIC (Method B)

To ensure a comprehensive impurity profile, an orthogonal method like HILIC is invaluable. HILIC is particularly adept at retaining and separating polar compounds that might elute in the void volume in an RP-HPLC method.

Experimental Protocol: HILIC Analysis

Objective: To separate this compound from potential polar impurities and starting materials.

Chromatographic Conditions:

ParameterCondition
Column Amide, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient 0-2 min: 95% A, 2-15 min: 95% to 70% A, 15-20 min: 70% A, 20.1-25 min: 95% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

As per the RP-HPLC method, but the final diluent should be 90:10 acetonitrile:water to be compatible with the initial mobile phase conditions.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the two methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Method_Comparison cluster_rp Reversed-Phase HPLC cluster_hilic HILIC rp_node Separation by Hydrophobicity rp_adv Robust & Versatile rp_node->rp_adv Advantage rp_lim Poor retention of polar impurities rp_node->rp_lim Limitation hilic_node Separation by Polarity rp_node->hilic_node Orthogonal Selectivity hilic_adv Retains polar compounds hilic_node->hilic_adv Advantage hilic_lim Longer equilibration hilic_node->hilic_lim Limitation

Caption: A logical comparison of Reversed-Phase HPLC and HILIC for purity analysis.

Conclusion

For the routine purity assessment of this compound, a well-validated Reversed-Phase HPLC method is robust, reliable, and provides excellent resolving power for common process-related impurities. However, to build a comprehensive purity profile and to meet the stringent requirements of regulatory bodies, the use of an orthogonal method such as HILIC is highly recommended. This dual-methodology approach ensures that a wider polarity range of potential impurities is covered, providing a higher degree of confidence in the quality of this critical pharmaceutical intermediate. The choice of method will ultimately depend on the specific analytical needs, the stage of drug development, and the instrumentation available.

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. Available at: [Link]

  • Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. ARPI. Available at: [Link]

  • Synthesis of this compound hydrochloride. PrepChem.com. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Impurities Application Notebook. Waters. Available at: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. Available at: [Link]

  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. PrepChem.com. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • This compound | C12H14FNO | CID 2724440. PubChem. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Semantic Scholar. Available at: [Link]

  • Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. NIH. Available at: [Link]

  • The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. ResearchGate. Available at: [Link]

Sources

A Scientist's Guide to Fluorination: Enhancing the Biological Activity of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Piperidine and the Fluorine Advantage

The piperidine ring is a cornerstone of modern medicinal chemistry. This simple six-membered nitrogen-containing heterocycle is a privileged scaffold, found in the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is no accident; the piperidine moiety often imparts favorable physicochemical properties, including aqueous solubility and the ability to form key hydrogen bond interactions with biological targets. However, in the relentless pursuit of optimized drug candidates, even this robust scaffold can be improved.

Enter fluorine. The strategic incorporation of fluorine atoms into a molecule—a process known as fluorination—has become a powerful and routine strategy in drug design.[3][4][5] The unique properties of fluorine, the most electronegative element, allow it to profoundly influence a molecule's biological profile. When applied to the piperidine ring, fluorination can modulate basicity, enhance metabolic stability, and even lock the molecule into a more potent conformation. This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidines, supported by experimental data and detailed protocols, to arm researchers with the insights needed to harness the "fluorine advantage."

Part 1: The Foundational Shift - Impact on Physicochemical Properties

The biological journey of a drug begins with its fundamental physicochemical properties. Fluorination causes critical shifts in two key parameters for piperidine-containing compounds: basicity (pKa) and lipophilicity (LogP/LogD).

Basicity (pKa) Attenuation

The nitrogen atom in a piperidine ring is basic, meaning it readily accepts a proton at physiological pH. This basicity, quantified by the pKa value, is crucial for solubility and target interaction but can also lead to liabilities like off-target effects or poor membrane permeability.

The Causality: Fluorine's intense electron-withdrawing inductive effect is the driving force behind the change in basicity.[6] When a fluorine atom is placed on the piperidine ring or a nearby substituent, it pulls electron density away from the nitrogen atom. This reduction in electron density makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering the compound's basicity. This effect is attenuated with distance.[7][8] A study on 3-(3-(piperidin-1-yl)propyl)indoles, for instance, demonstrated that the incorporation of fluorine significantly reduced the pKa of the compounds.[9]

pKa_Effect Diagram 1: Inductive Effect of Fluorine on Piperidine pKa cluster_nonF Non-Fluorinated Piperidine cluster_F Fluorinated Piperidine NonF_Piperidine Piperidine Nitrogen (High Electron Density) Proton H+ Proton->NonF_Piperidine Readily Accepts Proton (Higher pKa) F_Piperidine Piperidine Nitrogen (Reduced Electron Density) Fluorine F Fluorine->F_Piperidine Inductive Effect (Electron Withdrawal)

Caption: Inductive effect of fluorine on piperidine pKa.

Table 1: Comparison of pKa Values for Fluorinated vs. Non-Fluorinated Analogs

Compound Structure pKa Reference
Non-Fluorinated Parent R-Piperidine ~11.2 (General Value)
Monofluorinated Analog R-Piperidine-3-F ~9.8 [10]

| Difluorinated Analog | R-Piperidine-3,3-F₂ | ~7.5 |[10] |

Note: R represents a generic substituent. Exact pKa values are highly dependent on the full molecular structure.

Lipophilicity (LogP/LogD): A Context-Dependent Parameter

Lipophilicity, the "greasiness" of a molecule, is critical for its ability to cross cell membranes. It's a delicate balance; too little, and the drug won't be absorbed, too much, and it may have poor solubility or high metabolic turnover.

The Causality: The effect of fluorination on lipophilicity is not as straightforward as its effect on pKa.[11]

  • Increased Intrinsic Lipophilicity (LogP): Replacing a C-H bond with a C-F bond generally increases the molecule's hydrophobicity, as the C-F bond is more lipophilic.[11]

  • Modulated Distribution Coefficient (LogD): At a specific pH (like the physiological pH of 7.4), the overall lipophilicity is described by LogD, which accounts for the ionization state of the molecule. Because fluorination lowers the pKa of the piperidine nitrogen, a larger fraction of the molecules will be in their neutral, more lipophilic form at pH 7.4 compared to the non-fluorinated parent. However, the interplay between the change in intrinsic LogP and the change in pKa makes the overall effect on LogD highly context-dependent.[8][12] In some cases, fluorination leads to a higher LogD, while in others, the effect is minimal or even reversed.[13]

Experimental Protocol 1: Determination of pKa and LogP

Accurate measurement of these properties is essential for a valid comparison. Potentiometric titration is a robust method for simultaneously determining both pKa and LogP.

Objective: To determine the pKa and octanol-water partition coefficient (LogP) of a fluorinated piperidine and its non-fluorinated analog.

Methodology (Potentiometric Titration using Sirius T3 or similar): [14]

  • Preparation: Accurately weigh ~1-3 mg of the test compound and dissolve it in a known volume of methanol.

  • System Setup: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, 10). The instrument will be equipped with burettes for delivering acid (HCl), base (KOH), and octanol.

  • pKa Determination:

    • The sample is first acidified to a low pH (~2.0) with HCl.

    • A titration is performed by adding small, precise volumes of standardized KOH, with the pH being recorded after each addition.

    • The instrument software plots the pH versus the volume of titrant added. The pKa is calculated from the inflection point of this titration curve.[15][16]

  • LogP Determination (via "pH-metric" method):

    • After the aqueous pKa titration, a known volume of octanol is added to the sample vial.

    • The mixture is stirred vigorously to allow the compound to partition between the aqueous and octanol layers.

    • A second titration is performed in the two-phase system.

    • The presence of the octanol phase shifts the apparent pKa. The magnitude of this shift is used by the system's software to calculate the LogP of the neutral species.[17]

  • Data Analysis: The software generates a full report, including the aqueous pKa and the LogP value, based on the titration curves.

Part 2: The Pharmacokinetic Impact - Enhancing Metabolic Stability

One of the most celebrated applications of fluorination is to enhance a drug's metabolic stability.[18] Poor stability, typically due to rapid breakdown by cytochrome P450 (CYP) enzymes in the liver, is a primary reason for clinical trial failure.

The Causality: CYP enzymes often metabolize drugs by oxidizing electron-rich C-H bonds.[19] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, two protective effects are achieved:

  • Steric/Electronic Shielding: The strong, stable C-F bond is not susceptible to this type of enzymatic oxidation. Fluorine effectively "blocks" the site of metabolism.[11]

  • Electronic Deactivation: The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less favorable for oxidation.

However, a critical counterpoint exists: if fluorination significantly increases a molecule's lipophilicity, it may bind more readily to metabolizing enzymes, potentially increasing the overall rate of degradation at other sites on the molecule.[7][8] This highlights the importance of empirical testing.

Metabolic_Stability_Workflow Diagram 2: Workflow for In Vitro Metabolic Stability Assay cluster_prep Assay Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (Fluorinated or Non-Fluorinated) Incubate Incubate Components Compound->Incubate HLM Human Liver Microsomes (HLM) (Source of CYP Enzymes) HLM->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Initiates Reaction Timepoints Collect Samples at Time = 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Remaining Parent Compound LCMS->Data Calculate Half-Life (t½)\n& Intrinsic Clearance (CLint) Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Data->Calculate Half-Life (t½)\n& Intrinsic Clearance (CLint)

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)

Compound Type Intrinsic Clearance (CLint, µL/min/mg) Half-Life (t½, min) Interpretation
Non-Fluorinated Piperidine High (>100) Short (<10) Metabolically Unstable

| Fluorinated Piperidine | Low (<20) | Long (>60) | Metabolically Stable |

Data is illustrative, based on typical outcomes of successful metabolic blocking strategies.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

This assay is a workhorse in early drug discovery to predict how quickly a compound will be cleared by the liver.[20][21]

Objective: To compare the rate of metabolism of a fluorinated piperidine versus its non-fluorinated parent compound in human liver microsomes (HLM).

Methodology: [22]

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Thaw pooled HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor (e.g., 10 mM in buffer).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound (at a final concentration of 1 µM) for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately before adding NADPH.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000.[23]

Part 3: The Conformational Constraint - Impact on Potency

Beyond physicochemical and pharmacokinetic properties, fluorination can influence how a molecule fits into its protein target. This is driven by stereoelectronic effects that can control the conformation of the piperidine ring.

The Causality: The piperidine ring is not flat; it exists in a dynamic equilibrium of "chair" conformations. Substituents can occupy either an axial (pointing up/down) or equatorial (pointing out) position. Fluorine exhibits a notable preference for the axial position, an effect driven by a combination of hyperconjugation and charge-dipole interactions.[24][25][26] This conformational locking can be highly advantageous. If the bioactive conformation required for optimal binding to a target protein requires an axial substituent, a fluorinated piperidine is "pre-organized" for binding, reducing the entropic penalty of binding and potentially increasing potency.[18]

Conformation Diagram 3: Fluorine's Influence on Piperidine Conformation cluster_nonF Non-Fluorinated (e.g., -CH3) cluster_F Fluorinated Equatorial Equatorial (Favored) [Lower Energy] Axial Axial (Disfavored) [Higher Energy] Equatorial->Axial Ring Flip (Dynamic Equilibrium) F_Axial Axial (Favored) [Lower Energy] F_Equatorial Equatorial (Disfavored) [Higher Energy] F_Axial->F_Equatorial Ring Flip (Equilibrium Shifted)

Caption: Fluorine's influence on piperidine conformation.

Conclusion: A Strategic Tool for Rational Drug Design

Fluorination is far more than a simple substitution; it is a strategic tool that allows medicinal chemists to conduct nuanced, hypothesis-driven optimization of piperidine-containing drug candidates.

  • Fluorination lowers pKa, which can be leveraged to improve oral absorption and reduce off-target ion channel activity.[9]

  • It enhances metabolic stability by shielding vulnerable positions from CYP450-mediated oxidation, extending the compound's half-life.[11][19]

  • It can constrain the conformation of the piperidine ring, pre-organizing the molecule for tighter binding to its target and increasing potency.[24][25]

However, the effects are not universally positive and require careful consideration and empirical validation. The impact on lipophilicity is context-dependent and can sometimes lead to increased metabolic clearance.[7] By understanding the fundamental principles and employing the robust experimental protocols outlined in this guide, researchers can effectively compare fluorinated and non-fluorinated piperidines, making more informed decisions in the complex, multifaceted process of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Chemistry & Medicinal Chemistry, 11(21), 2264-2275. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Barrio, J. R., & Schwaiger, M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(16), 4827. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Mahrous, M. (2019). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioPharmaSpec. [Link]

  • Slideshare. (2018). pKa and log p determination. [Link]

  • Anglès, d'., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11346-11352. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]

  • IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

  • ResearchGate. (n.d.). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. [Link]

  • Singh, P., & Chang, S. (2024). Fluorine in drug discovery: Role, design and case studies. Innovare Journal of Medical Science, 12(3), 1-10. [Link]

  • Kirk, K. L. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387-6413. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives... [Link]

  • Altman, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. [Link]

  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11346-11352. [Link]

  • Mobley, D. L., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 839-861. [Link]

  • ResearchGate. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • De Vrieze, M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(9), 1201-1212. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. [Link]

Sources

A Researcher's Guide to the Spectral Interpretation of 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for the synthetically versatile building block, 4-(4-Fluorobenzoyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a comparative interpretation of the compound's spectral characteristics—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—contextualized against its structural analogues, 4-benzoylpiperidine and 1-benzoylpiperidine. By understanding the nuances of these spectra, researchers can gain deeper insights into the structural features that drive the compound's reactivity and potential applications.

Introduction to this compound

This compound is a ketone derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of the fluorobenzoyl moiety at the 4-position of the piperidine ring introduces unique electronic and steric properties, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in subsequent reactions.

This guide will dissect the spectral data of this compound, providing a rationale for the observed signals and highlighting the key differences when compared to its non-fluorinated and N-acylated counterparts.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atom environments within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer valuable clues about the structure.

Experimental Protocol:

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. The instrument is tuned to the ¹H frequency, and a spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Interpretation:

  • Aromatic Region (δ 7.0-8.0 ppm): The 4-fluorobenzoyl group gives rise to two distinct signals in the aromatic region. The protons ortho to the fluorine atom will appear as a doublet of doublets (or a triplet-like signal) due to coupling with both the fluorine atom and the adjacent meta protons. The protons meta to the fluorine will also appear as a doublet of doublets, coupling to the ortho protons and the fluorine.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): The piperidine ring protons exhibit a more complex pattern due to their diastereotopic nature and coupling with each other. The proton at the 4-position, adjacent to the carbonyl group, will be deshielded and appear as a multiplet. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear as two distinct multiplets, as will the protons at the 3 and 5 positions. The NH proton of the piperidine ring will typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

Comparative Analysis:

CompoundAromatic Protons (ppm)Piperidine Protons (ppm)
This compound ~7.9-8.1 (dd, 2H, ortho to C=O), ~7.1-7.2 (t, 2H, meta to C=O)~3.2-3.4 (m, 1H, H-4), ~3.0-3.2 (m, 2H, H-2e, H-6e), ~2.6-2.8 (m, 2H, H-2a, H-6a), ~1.7-1.9 (m, 2H, H-3e, H-5e), ~1.5-1.7 (m, 2H, H-3a, H-5a), ~1.9 (br s, 1H, NH)
4-Benzoylpiperidine ~7.9-8.0 (d, 2H, ortho to C=O), ~7.4-7.6 (m, 3H, meta and para to C=O)Similar to the fluorinated analog, but with slight upfield shifts for the piperidine protons due to the absence of the electron-withdrawing fluorine.
1-Benzoylpiperidine ~7.3-7.5 (m, 5H)Broad signals due to restricted rotation around the amide bond. Protons on C2 and C6 are deshielded compared to C3, C4, and C5.

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol:

A concentrated solution of the compound in a deuterated solvent is prepared. A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation:

  • Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (δ 115-165 ppm): The fluorinated benzene ring will show four distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.

  • Piperidine Carbons (δ 25-50 ppm): The piperidine ring carbons will appear in the aliphatic region of the spectrum. The carbon at the 4-position, attached to the benzoyl group, will be the most deshielded of the piperidine carbons.

Comparative Analysis:

CompoundCarbonyl (ppm)Aromatic (ppm)Piperidine (ppm)
This compound ~198.5~165.0 (d, ¹JCF = 250 Hz, C-F), ~132.5 (d, ³JCF = 9 Hz, C-ortho), ~130.0 (s, C-ipso), ~115.5 (d, ²JCF = 22 Hz, C-meta)~45.5 (C-4), ~46.0 (C-2, C-6), ~29.0 (C-3, C-5)
4-Benzoylpiperidine ~200.0~137.0 (C-ipso), ~133.0 (C-para), ~128.5 (C-meta), ~128.0 (C-ortho)Similar to the fluorinated analog.
1-Benzoylpiperidine ~170.0~136.0 (C-ipso), ~129.5 (C-para), ~128.0 (C-meta), ~126.5 (C-ortho)~48.5 (C-2, C-6), ~26.0 (C-4), ~24.5 (C-3, C-5)

Note: The chemical shifts are approximate and can vary. The coupling constants (J) are given in Hertz (Hz).

FT-IR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of different functional groups.

Experimental Protocol:

A small amount of the solid sample is placed on an ATR (Attenuated Total Reflectance) crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.

Data Interpretation:

  • C=O Stretch (around 1675 cm⁻¹): A strong, sharp absorption band characteristic of an aromatic ketone.

  • C-F Stretch (around 1230 cm⁻¹): A strong absorption indicating the presence of the carbon-fluorine bond.

  • N-H Stretch (around 3300 cm⁻¹): A medium to weak, broad absorption for the secondary amine in the piperidine ring.

  • Aromatic C-H Stretch (above 3000 cm⁻¹): Weak to medium absorptions.

  • Aliphatic C-H Stretch (below 3000 cm⁻¹): Medium to strong absorptions.

Comparative Analysis:

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
This compound ~1675~1230~3300
4-Benzoylpiperidine ~1680N/A~3300
1-Benzoylpiperidine ~1630N/AN/A

The lower frequency of the C=O stretch in 1-benzoylpiperidine is due to the amide resonance, which imparts more single-bond character to the carbonyl group.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The resulting ions are separated by their m/z ratio and detected.

Data Interpretation (Electron Ionization):

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed. For this compound, this would be at m/z 207.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the piperidine ring, leading to a [M-C₆H₁₀N]⁺ ion (m/z 123, the 4-fluorobenzoyl cation) and a [C₅H₁₀N]⁺ ion (m/z 84).

    • Cleavage of the piperidine ring: Fragmentation of the piperidine ring can lead to a series of smaller ions.

Comparative Fragmentation:

cluster_0 This compound Fragmentation cluster_1 1-Benzoylpiperidine Fragmentation M M+• (m/z 207) F1 [M-H]• (m/z 206) M->F1 Loss of H• F2 4-Fluorobenzoyl cation (m/z 123) M->F2 α-cleavage F3 Piperidinyl cation (m/z 84) M->F3 α-cleavage M2 M+• (m/z 189) F4 Benzoyl cation (m/z 105) M2->F4 α-cleavage F5 [M-C5H10N]• (m/z 105) M2->F5 Cleavage of N-C bond

Caption: Key fragmentation pathways for this compound and 1-Benzoylpiperidine.

Conclusion

The spectral data of this compound are consistent with its proposed structure. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the electronic environment of the protons and carbons. The FT-IR spectrum identifies the key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns.

By comparing its spectra with those of 4-benzoylpiperidine and 1-benzoylpiperidine, the influence of the fluorine substituent and the position of the benzoyl group on the spectral properties becomes evident. This detailed understanding is crucial for any researcher working with this important synthetic intermediate, enabling confident structural verification and facilitating the development of novel chemical entities.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to 4-(4-Fluorobenzoyl)piperidine Analogs: Receptor Affinity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the 4-(4-fluorobenzoyl)piperidine scaffold serves as a privileged structure, forming the core of numerous ligands targeting a range of G-protein coupled receptors (GPCRs) and other signaling proteins. Understanding the nuanced relationships between structural modifications of this scaffold and the resulting receptor affinity is paramount for the rational design of novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative analysis of this compound analogs, focusing on their binding affinities for key central nervous system targets: the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. We will delve into the structure-activity relationships (SAR) that govern these interactions and provide a detailed, field-proven protocol for assessing receptor affinity.

The Significance of the this compound Scaffold

The this compound moiety is a common feature in a variety of psychoactive compounds, including the atypical antipsychotic haloperidol. The fluorinated benzoyl group and the piperidine ring provide a foundational structure that can be systematically modified to modulate potency and selectivity for different receptor subtypes. These modifications often involve substitutions on the piperidine nitrogen, which can significantly influence the ligand's interaction with the receptor's binding pocket.

Comparative Receptor Affinity of this compound Analogs

The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding affinities of a series of N-substituted this compound analogs for the sigma-1 (σ1) receptor.

CompoundN-Substituentσ1 Ki (nM)
7a Benzyl2.5[1][2]
7c 4-Chlorobenzyl2.2[1][2]
7e 4-Nitrobenzyl1.8[1][2]
7f 4-Methoxybenzyl4.5[1][2]

This data is compiled from a study investigating 4-aroylpiperidines as selective sigma-1 receptor ligands and highlights how substitutions on the N-benzyl group can fine-tune affinity.[1][2]

Structure-Activity Relationships (SAR)

The data reveals key insights into the SAR of these analogs at the sigma-1 receptor:

  • Hydrophobic Interactions: The binding of these compounds to the sigma-1 receptor is largely driven by hydrophobic interactions.[1][2]

  • Electronic Effects of N-Substituents: The electronic nature of the substituent on the N-benzyl ring influences binding affinity. Electron-withdrawing groups, such as the nitro group in compound 7e , can enhance affinity, while electron-donating groups, like the methoxy group in 7f , may slightly decrease it.[1][2]

  • Steric Considerations: The size and position of substituents are also critical. While para-substitution on the benzyl ring is generally well-tolerated, bulky groups in other positions can lead to steric hindrance and reduced affinity.

Key Receptor Signaling Pathways

To appreciate the functional consequences of ligand binding, it is essential to understand the downstream signaling cascades initiated by these receptors.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[5][6][7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Serotonin Serotonin Serotonin->5HT2A Binds

Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[8][9] It does not follow the typical GPCR signaling paradigm. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, where it modulates the function of various proteins, including ion channels and other receptors. A key function is its role in regulating calcium signaling between the ER and mitochondria.[8][9][10]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor + BiP (Inactive) Sigma1_Active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_Active Dissociates from BiP IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Ca_ER Ca²⁺ (ER) Agonist Agonist (e.g., Ligand) Agonist->Sigma1_BiP Binds Mitochondrion Mitochondrion Ca_ER->Mitochondrion Ca²⁺ flux Ca_Mito Ca²⁺ (Mitochondria) Cellular_Response Cellular Response (e.g., Neuroprotection) Mitochondrion->Cellular_Response

Figure 2: Sigma-1 Receptor Signaling at the ER-Mitochondrion Interface.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] This protocol outlines a competitive binding assay for the dopamine D2 receptor, which can be adapted for other GPCRs like the 5-HT2A receptor.

I. Materials and Reagents
  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific for D2-like receptors).

  • Non-specific Binding Agent: Haloperidol or Butaclamol at a high concentration (e.g., 10 µM).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and vacuum filtration apparatus.

  • Liquid scintillation counter.

II. Experimental Workflow

Binding_Assay_Workflow A 1. Prepare Reagents: - Dilute cell membranes in assay buffer. - Prepare serial dilutions of test compounds. - Prepare radioligand and non-specific binding agent solutions. B 2. Assay Plate Setup: - Add buffer (total binding), non-specific agent, or test compound to wells. A->B C 3. Add Radioligand: - Add a fixed concentration of radioligand to all wells. B->C D 4. Initiate Reaction: - Add diluted cell membranes to all wells to start the binding reaction. C->D E 5. Incubation: - Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. D->E F 6. Filtration: - Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. E->F G 7. Washing: - Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand. F->G H 8. Scintillation Counting: - Place filters in scintillation vials, add cocktail, and measure radioactivity. G->H I 9. Data Analysis: - Calculate specific binding. - Generate competition curves and determine IC50 values. - Convert IC50 to Ki using the Cheng-Prusoff equation. H->I

Figure 3: Step-by-step workflow for a competitive radioligand binding assay.

III. Detailed Methodology
  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM haloperidol), and a range of concentrations of the test compound.

  • Reaction Mixture: To each well, add the appropriate solutions followed by the radioligand at a concentration close to its Kd value. Initiate the binding reaction by adding the cell membrane preparation. The final assay volume is typically 200-250 µL.[11][12]

  • Incubation: Incubate the plate at room temperature with gentle agitation for 60-90 minutes to allow the binding to reach equilibrium.[11][12]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the non-specific binding (counts per minute in the presence of excess unlabeled ligand) from the total binding (counts per minute in the absence of competing ligand).

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a versatile platform for the design of ligands with tailored affinities for a variety of CNS receptors. The structure-activity relationships, particularly concerning substitutions on the piperidine nitrogen, offer a clear path for medicinal chemists to optimize potency and selectivity. The detailed experimental protocol provided herein for radioligand binding assays serves as a robust framework for researchers to characterize the receptor affinity of novel analogs, thereby facilitating the discovery of new chemical entities for the treatment of complex neurological and psychiatric conditions.

References

  • Su, T.-P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Frontiers in Neuroscience, 10, 534. [Link]

  • Ryskamp, D. A., Witkin, J. M., & O'Neill, M. J. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 853. [Link]

  • Weng, T. Y., Tsai, S. A., & Su, T. P. (2017). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Journal of Biomedical Science, 24(1), 43. [Link]

  • Su, T. P. (2003). Understanding the Molecular Mechanism of Sigma-1 Receptors: Towards A Hypothesis that Sigma-1 Receptors are Intracellular Amplifiers for Signal Transduction. Current Medicinal Chemistry, 10(20), 2095-2101. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (n.d.). Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling...[Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Berardi, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 58. [Link]

  • ResearchGate. (n.d.). Serotonin 5HT 2A receptors and their major signaling pathways. [Link]

  • ResearchGate. (2016). (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. [Link]

  • PubMed. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. [Link]

  • MDPI. (2022). Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • National Institutes of Health. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • OUCI. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

  • PubMed Central. (n.d.). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. [Link]

  • PubMed. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • PubMed. (n.d.). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Link]

  • PubMed. (n.d.). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. [Link]

  • ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]

  • National Institutes of Health. (n.d.). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. [Link]

  • PubMed Central. (n.d.). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationships of G protein-coupled receptors. [Link]

  • PubMed. (n.d.). 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. [Link]

Sources

The 4-(4-Fluorobenzoyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a laboratory curiosity to a life-saving therapeutic is often a testament to the versatility of specific chemical scaffolds. Among these, the 4-(4-Fluorobenzoyl)piperidine moiety stands out as a "privileged structure" in medicinal chemistry. Its unique combination of a piperidine ring and a fluorinated benzoyl group provides a foundational framework for a diverse array of pharmacologically active agents. This guide offers an in-depth comparison of the efficacy of prominent drugs synthesized from this versatile precursor, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanism of action, and performance, supported by experimental data.

The Common Denominator: Synthesis from this compound

The synthetic utility of this compound hydrochloride lies in its ability to serve as a key building block for introducing the critical p-fluorobenzoylpiperidine pharmacophore. This is typically achieved through nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile, attacking an electrophilic site on a partner molecule.

Comparative Analysis of Key Drug Classes

This guide will focus on three prominent drugs synthesized from this compound, each representing a distinct therapeutic class:

  • Ketanserin: An antihypertensive agent.

  • Risperidone: An atypical antipsychotic for schizophrenia and bipolar disorder.

  • Pimavanserin: A selective serotonin inverse agonist for Parkinson's disease psychosis.

While a direct head-to-head efficacy comparison is not clinically relevant due to their different indications, this guide will compare their pharmacological profiles and therapeutic efficacy within their respective classes, tracing their origins back to the shared chemical scaffold.

Ketanserin: The Antihypertensive Agent

Synthesis and Mechanism of Action

Ketanserin is synthesized by the N-alkylation of this compound with 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione.[1] The 4-(p-fluorobenzoyl)piperidine fragment is crucial for its antagonistic activity at serotonin 5-HT2A receptors.[2] Ketanserin's antihypertensive effect is primarily attributed to its ability to block 5-HT2A receptors on vascular smooth muscle, leading to vasodilation.[3][4] It also exhibits antagonistic activity at α1-adrenergic and histamine H1 receptors.[3][5]

Efficacy and Clinical Data

Clinical trials have demonstrated that Ketanserin is an effective antihypertensive agent, comparable to other established drugs like beta-blockers and diuretics.[3][6] Its efficacy is particularly noted in elderly patients.[3][4]

Parameter Ketanserin Comparator (Metoprolol) Comparator (Hydrochlorothiazide)
Dosage 40 mg twice daily200 mg total daily50 mg total daily
Antihypertensive Effect Comparable to comparatorsComparable to KetanserinComparable to Ketanserin
Effect on Plasma Lipoproteins No adverse effects--
Effect on Carbohydrate Metabolism No adverse effects in diabetic patients--

Table 1: Comparative Efficacy of Oral Ketanserin in Hypertension.[3]

Experimental Protocol: Measurement of Blood Pressure in a Rodent Model

A standard method to evaluate the antihypertensive efficacy of compounds like Ketanserin in a preclinical setting involves direct blood pressure measurement in anesthetized rats.[7][8]

Objective: To measure the effect of a test compound on systolic, diastolic, and mean arterial blood pressure.

Materials:

  • Healthy adult male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane)

  • Physiological saline

  • Pressure transducer and recording system

  • Catheters

Procedure:

  • Anesthetize the rat via intraperitoneal injection.

  • Cannulate the trachea to ensure a clear airway.

  • Isolate and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Connect the arterial cannula to a pressure transducer linked to a recording system.

  • Allow the animal's blood pressure to stabilize and record a baseline reading.

  • Administer the test compound (e.g., Ketanserin) or vehicle intravenously.

  • Continuously record the blood pressure to observe any changes from the baseline.

  • After the response to the drug has been observed and blood pressure returns to near baseline, subsequent doses or different compounds can be administered.

Risperidone: The Atypical Antipsychotic

Synthesis and Mechanism of Action

The synthesis of Risperidone involves the alkylation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. The latter is prepared from this compound.[9][10][11] Risperidone's antipsychotic activity stems from its high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[12] The this compound moiety contributes to its potent 5-HT2A receptor blockade.

Efficacy and Clinical Data

Risperidone is a widely used atypical antipsychotic with proven efficacy in treating the positive and negative symptoms of schizophrenia.[12] Head-to-head clinical trials have compared its effectiveness with other atypical antipsychotics.

Drug Primary Efficacy Outcome (e.g., PANSS score reduction) Key Side Effects
Risperidone Effective in reducing positive and negative symptoms.[13]Higher incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia compared to some other atypicals.[14][15][16]
Olanzapine Similar or slightly better efficacy than risperidone in some studies.[13]Significant weight gain and metabolic side effects.[6][17]
Quetiapine Similar efficacy to risperidone and olanzapine in first-episode psychosis.[6][17]Sedation and metabolic side effects.
Blonanserin Efficacy similar to risperidone.[14][15][16]Lower incidence of increased serum prolactin and weight gain, but higher incidence of EPS compared to risperidone.[14][15][16]

Table 2: Comparative Efficacy and Side Effect Profile of Risperidone and Other Atypical Antipsychotics.

Experimental Protocol: In Vivo Model for Antipsychotic Activity (Amphetamine-Induced Hyperlocomotion)

This model is widely used to screen for potential antipsychotic drugs by assessing their ability to counteract the dopamine-agonist-induced increase in motor activity.[2]

Objective: To evaluate the ability of a test compound to reduce amphetamine-induced hyperlocomotion in rodents.

Materials:

  • Male mice or rats

  • Amphetamine sulfate

  • Test compound (e.g., Risperidone)

  • Vehicle control

  • Activity monitoring chambers

Procedure:

  • Acclimate the animals to the testing room and activity chambers.

  • Administer the test compound or vehicle to the animals.

  • After a set pretreatment time, administer amphetamine sulfate to induce hyperlocomotion.

  • Immediately place the animals back into the activity chambers and record their locomotor activity for a specified duration (e.g., 60-90 minutes).

  • Analyze the data to determine if the test compound significantly reduced the amphetamine-induced increase in locomotion compared to the vehicle-treated group.

Pimavanserin: The Selective Serotonin Inverse Agonist

Synthesis and Mechanism of Action

Pimavanserin is synthesized through a multi-step process where a key intermediate is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, which can be derived from this compound.[1][18][19][20] Unlike other antipsychotics that primarily target dopamine receptors, Pimavanserin is a selective inverse agonist and antagonist at the serotonin 5-HT2A receptor, with minimal activity at other receptors.[18] This unique mechanism of action is thought to be responsible for its efficacy in treating psychosis without worsening motor symptoms in Parkinson's disease patients.

Efficacy and Clinical Data

Pimavanserin is the first and only FDA-approved drug for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[18] Its efficacy has been established in several clinical trials.

Trial Primary Endpoint Result
Pivotal Phase 3 Trial Change from baseline on the Scale for the Assessment of Positive Symptoms - Parkinson's Disease (SAPS-PD)Statistically significant improvement with Pimavanserin compared to placebo.
Long-term Safety Studies Safety and tolerabilityGenerally well-tolerated with a favorable safety profile.

Table 3: Summary of Clinical Efficacy Data for Pimavanserin in Parkinson's Disease Psychosis.

Experimental Protocol: 5-HT2A Receptor Binding Assay

This in vitro assay is crucial for determining the affinity of a compound for the 5-HT2A receptor.[4][21][22]

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors (e.g., from CHO-K1 cells).[23]

  • Radioligand (e.g., [3H]ketanserin).[21]

  • Test compound (e.g., Pimavanserin).

  • Assay buffer.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, vehicle, or a non-specific binding control (e.g., a high concentration of unlabeled ketanserin).

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a filter plate.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Connections: Synthesis and Signaling

General Synthetic Pathway

G A This compound B N-Alkylation / Amidation A->B Reactant C Drug Molecule (e.g., Ketanserin, Risperidone precursor, Pimavanserin precursor) B->C Product

Caption: General synthetic route from the precursor.

Simplified 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Serotonin Serotonin Serotonin->5HT2A Activates Antagonist Antagonist (e.g., Ketanserin, Risperidone, Pimavanserin) Antagonist->5HT2A Blocks Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Antagonism of 5-HT2A receptor signaling.

Conclusion: A Scaffold for Therapeutic Innovation

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of drugs targeting a range of debilitating conditions. From managing hypertension with Ketanserin to treating complex psychiatric disorders with Risperidone and Pimavanserin, the versatility of this chemical motif is evident. While their therapeutic applications differ, the underlying principle of leveraging this privileged structure to achieve high-affinity interactions with specific biological targets remains a constant. This guide has provided a comparative overview of these key drugs, underscoring the enduring importance of rational drug design and the power of a well-chosen chemical scaffold in the quest for novel and effective therapies.

References

  • Weiner, D. M., et al. (2004). Pimavanserin, a novel and selective 5-hydroxytryptamine 2A receptor inverse agonist, for the treatment of psychosis in Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics, 309(3), 1147-1156.
  • Janssen, P. A. (1985). Pharmacology of potent and selective S2-serotonergic antagonists. Journal of Cardiovascular Pharmacology, 7(Suppl 7), S2-S11.
  • Nasrallah, H. A. (2005). Atypical antipsychotic-induced metabolic side effects: insights from receptor-binding profiles.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity.
  • Leysen, J. E., et al. (1981).
  • McCall, R. B., & Schuette, M. R. (1984). Evidence for an alpha 1-receptor-mediated central sympathoinhibitory action of ketanserin. Journal of Pharmacology and Experimental Therapeutics, 228(3), 704-710.
  • Janssen, P. A., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.
  • Staessen, J., et al. (1986). A multicentre double-blind comparison between ketanserin and metoprolol in the treatment of essential hypertension. Journal of Hypertension, 4(4), 435-442.
  • Vanhoutte, P. M., et al. (1983). The pharmacology of ketanserin, a 5-HT2 receptor antagonist. British Journal of Pharmacology, 80(2), 231-242.
  • BenchChem. (2025). A Technical Guide to the Serotonin 5-HT2A Receptor Antagonism of Bromerguride.
  • MyCalpharm. (n.d.). Effect of Drugs on Blood Pressure (BP)
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents.
  • Benchchem. (n.d.). This compound hydrochloride | 25519-78-2.
  • Google Patents. (2007). Method for preparing risperidone. US7202360B2.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Google Patents. (2018). Method for preparing pimavanserin. EP3351532A1.
  • Google Patents. (2004). A process for the preparation of antipsychotic risperidone. WO2004009591A1.
  • J. Chem. Pharm. Res. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug.
  • Reaction Biology. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • New Drug Approvals. (2016). Pimavanserin.
  • PubMed Central. (n.d.).
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Google Patents. (n.d.).
  • Slideshare. (n.d.). Antipsychotic screening models.
  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A)
  • SciELO. (n.d.). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • PubMed. (n.d.). Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice.
  • PubMed. (n.d.). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)
  • AHA Journals. (n.d.). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals.
  • PubMed. (n.d.). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)
  • DSI. (2015).
  • Wikipedia. (n.d.).
  • PubMed. (n.d.). New (sulfonyloxy)
  • PubMed. (n.d.). Synthesis and evaluation of 1-(quinoliloxypropyl)
  • NIH. (2023). Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials.
  • NIH. (n.d.). Risperidone and ritanserin but not haloperidol block effect of dizocilpine on the active allothetic place avoidance task.
  • PubMed. (2023). Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials.
  • springermedizin.de. (n.d.). Efficacy and safety of blonanserin versus risperidone in the treatment of schizophrenia: a systematic review and meta-analysis of randomized controlled trials.
  • PubMed. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(4-Fluorobenzoyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoylpiperidine Scaffold and the Imperative of Selectivity

The 4-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in modern medicinal chemistry. It serves as a crucial building block for a multitude of pharmacologically active agents, particularly those targeting central nervous system (CNS) disorders.[1][2] Derivatives have shown significant affinity for critical neurotransmitter receptors, including serotoninergic (5-HT) and dopaminergic (D) receptors, making them vital components in the development of antipsychotic and antidepressant medications.[1] The constrained butyrophenone-like pharmacophore, created by the piperidine ring, is key to its interaction with these targets.[1]

However, this structural versatility comes with a significant challenge: the potential for unintended cross-reactivity. Off-target binding, where a drug interacts with proteins other than its intended target, is a primary cause of adverse drug reactions (ADRs) and a major factor in late-stage clinical trial failures.[3][4][5] For this compound derivatives, which are designed to be CNS-active, unintended interactions with other receptors, ion channels, or enzymes can lead to a range of side effects, from mild to life-threatening. Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary check but a foundational pillar of the drug development process, as mandated by regulatory bodies like the FDA.[6][7][8] This guide provides a comprehensive framework for designing and executing these critical studies.

The Scientific Rationale: A Tiered Approach to De-risking Candidates

A successful cross-reactivity profiling campaign is built on a logical, tiered approach that progressively increases in biological complexity. This strategy allows for the early identification of liabilities, conserving resources by ensuring that only the most promising candidates advance. The causality behind this workflow is to move from broad, less resource-intensive screening to more specific, biologically relevant functional assays.

Experimental & Logic Workflow Diagram

G cluster_0 Tier 1: In Silico & Initial Profiling cluster_1 Tier 2: Broad Panel Liability Screening cluster_2 Tier 3: Functional Activity Confirmation cluster_3 Tier 4: Candidate Selection in_silico In Silico Screening (Target Prediction, Homology Modeling) primary_assay Primary Target Binding Assay (e.g., D2 Receptor Radioligand Assay) in_silico->primary_assay Hypothesis Generation safety_panel Broad Panel Radioligand Screen (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, Transporters primary_assay->safety_panel Confirmed Primary Activity functional_assay Functional Assays for Hits (e.g., cAMP for GPCRs, Patch Clamp for Ion Channels) safety_panel->functional_assay Identified Off-Target 'Hits' herg_assay Dedicated hERG Assay (Automated Patch Clamp) safety_panel->herg_assay All Candidates decision Select Candidate with Optimal On-Target Potency & Off-Target Profile functional_assay->decision Functional Confirmation (Agonist/Antagonist) herg_assay->decision Cardiac Risk Profile G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway D2R Dopamine D2 Receptor Gi Gαi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Therapeutic Therapeutic Effect (e.g., Antipsychotic Action) PKA->Therapeutic hERG hERG K+ Channel Repol Delayed Cardiac Repolarization hERG->Repol Blockade QT QT Prolongation Repol->QT TdP Risk of Torsades de Pointes QT->TdP Compound 4-(4-Fluorobenzoyl) piperidine Derivative Compound->D2R Desired Binding Compound->hERG Undesired Binding

Caption: On-target D2 receptor signaling vs. off-target hERG channel blockade.

Conclusion and Forward Look

The systematic study of cross-reactivity is an indispensable component of modern drug discovery. For scaffolds like this compound, where potent, multi-target interactions are possible, a tiered, data-driven approach is the only reliable method to mitigate risk and select candidates with the highest probability of clinical success. By integrating binding assays, broad liability panels, and specific functional follow-ups, research teams can build a comprehensive safety profile. This not only satisfies regulatory requirements but, more importantly, provides the robust scientific foundation necessary to develop safer and more effective medicines for patients. The insights gained from these studies guide future medicinal chemistry efforts, enabling the rational design of next-generation molecules with superior selectivity and improved therapeutic windows.

References

Sources

A Senior Application Scientist's Guide to the Validation of 4-(4-Fluorobenzoyl)piperidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application in Pharmaceutical Research, Development, and Quality Control

In the rigorous landscape of pharmaceutical development, the certainty of analytical measurements is not just a goal, but a regulatory necessity. The foundation of this certainty lies in the quality and reliability of the reference standards employed. This guide provides an in-depth, scientifically-grounded validation of 4-(4-Fluorobenzoyl)piperidine, a critical intermediate and potential impurity in the synthesis of numerous pharmaceutical agents. We will objectively compare its performance attributes and provide the supporting experimental data required by researchers, scientists, and drug development professionals.

The Imperative of a Validated Reference Standard

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its presence, even in trace amounts as an impurity, must be accurately quantified to ensure the safety and efficacy of the final drug product. A reference standard for this compound must be of the highest achievable purity and thoroughly characterized to guarantee its identity, strength, and quality.[2] This validation guide establishes a robust framework for its qualification and routine use in a regulated laboratory environment.

Foundational Analysis: Physicochemical Characterization

A comprehensive physicochemical characterization is the bedrock of establishing a reference standard. This multi-technique approach provides an unambiguous confirmation of the molecule's identity and purity.

2.1. Structural Confirmation: The identity of this compound is unequivocally established through a combination of spectroscopic methods. Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides a detailed map of the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight (207.24 g/mol ) and fragmentation pattern.[3] Infrared (IR) Spectroscopy further corroborates the presence of key functional groups.

2.2. Purity Ascertainment: The cornerstone of a reference standard's value is its purity. High-Performance Liquid Chromatography (HPLC) is the principal technique for quantifying the purity of this compound and detecting any related substances. A purity of ≥98.5% is a typical quality specification.[4] Gas Chromatography (GC) is employed to identify and quantify residual solvents, ensuring compliance with ICH Q3C guidelines.[4]

2.3. Solid-State Properties: The physical form of the reference standard is also a critical parameter. The melting point of this compound is typically in the range of 102-105°C.[4] Techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can be used to investigate thermal behavior and crystalline structure, respectively.

Table 1: Representative Physicochemical Data for this compound Reference Standard

Parameter Method Typical Specification
Appearance VisualWhite to off-white crystalline powder[4]
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structure
Purity (HPLC) HPLC-UV≥ 98.5%[4]
Melting Point Capillary Method102-105°C[4]
Residual Solvents GC-HSCompliant with ICH Q3C[4]
Loss on Drying TGA≤ 0.5%[4]

A Comparative Analysis: Justifying the Standard

While commercially available, uncharacterized batches of this compound or related piperidine derivatives might be considered as cost-saving alternatives, this approach introduces significant analytical uncertainty. The following table highlights the critical advantages of a fully validated reference standard.

Table 2: Comparison of Validated vs. Alternative Standards

Feature Validated this compound Uncharacterized Intermediate Related Piperidine Derivative
Purity High (≥98.5%), with certified value and uncertaintyUnknown and potentially variableMay be high, but not for the target analyte
Characterization Comprehensive (NMR, MS, IR, HPLC, etc.)Minimal to noneCharacterized for its own identity
Traceability Documented history of preparation and analysisLackingTraceable for its own lot, not as a standard for another compound
Regulatory Compliance Meets ICH and FDA expectations[5][6][7]Fails to meet regulatory requirementsRequires extensive justification and validation

The use of an uncharacterized material compromises the integrity of all subsequent analytical data. A related derivative, while potentially pure, will likely have a different response factor in the analytical method, leading to inaccurate quantification of this compound. Therefore, a dedicated, fully validated reference standard is the only scientifically and regulatorily defensible choice.

The Blueprint for Validation: Experimental Protocols

The following protocols are provided as a robust starting point for the in-house validation or verification of a this compound reference standard.

4.1. HPLC Method for Purity and Impurity Profiling

This gradient HPLC method is designed to separate this compound from its potential process impurities and degradation products.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

4.2. GC Method for Residual Solvent Analysis

This headspace GC method is suitable for the determination of common organic solvents.

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm

  • Oven Program: 40°C (hold 5 min) to 240°C at 10°C/min (hold 5 min)

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Carrier Gas: Helium

  • Headspace Sampler: Vial temperature 80°C, loop temperature 90°C

Visualizing the Validation Workflow

A systematic approach is crucial for the successful validation of a reference standard. The following diagrams illustrate the logical flow of the characterization and validation processes.

G cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Qualification & Documentation A Material Acquisition B Structural Elucidation (NMR, MS, IR) A->B C Physicochemical Properties (Melting Point, Solubility) A->C D HPLC Purity & Impurity Profiling B->D C->D G Purity Assignment D->G E GC for Residual Solvents E->G F Water Content (Karl Fischer) F->G H Certificate of Analysis Generation G->H I Stability Study Initiation H->I

Caption: Workflow for the comprehensive validation of a reference standard.

G A Develop HPLC Method B Validate Method (ICH Q2(R1)) A->B C Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LOD & LOQ B->F G Robustness B->G H Method Suitable for Use C->H D->H E->H F->H G->H

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion and Expert Recommendation

The validation of this compound as a reference standard is a non-negotiable prerequisite for its use in any regulated analytical testing. The data presented herein, and the protocols provided, offer a clear and scientifically sound pathway to establishing a reliable and defensible reference standard. By adhering to these principles, laboratories can ensure the accuracy of their analytical results, maintain regulatory compliance, and contribute to the overall quality and safety of pharmaceutical products. It is the expert recommendation of this author that only a fully characterized and validated lot of this compound be utilized as a reference standard in GxP environments.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Technical Profile of this compound (CAS 56346-57-7).
  • Benchchem. This compound hydrochloride | 25519-78-2.
  • PubChem. This compound | C12H14FNO | CID 2724440.
  • Chem-Impex. This compound hydrochloride.
  • Slideshare.
  • ChemicalBook. 25519-78-2(this compound hydrochloride) Product Description.
  • ICH.
  • Lab Manager Magazine.
  • AMSbiopharma.
  • International Journal of Research and Review.
  • Pharmaceutical Technology.
  • Regulations.gov.
  • Contract Pharma. Are We Embracing FDA's Messages?.
  • FDA.
  • FDA.
  • ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF.
  • Key Specifications and Handling of this compound HCl.
  • TargetMol. This compound hydrochloride.
  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
  • Benchchem. A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
  • NIH.
  • PMC - NIH.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • IJERT. Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl)
  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Unodc.

Sources

Structural analysis of 4-(4-Fluorobenzoyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Analysis of 4-(4-Fluorobenzoyl)piperidine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The this compound moiety is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active agents. Its derivatives are integral to the development of pharmaceuticals targeting the central nervous system (CNS), including antipsychotics, neuroleptics, and receptor modulators for serotoninergic and dopaminergic systems.[1][2] The incorporation of a fluorine atom on the benzoyl ring is a strategic design choice, enhancing metabolic stability, modulating pKa, and improving membrane permeability, all of which can increase the likelihood of success in clinical trials.

A profound understanding of the three-dimensional structure of these derivatives is not merely academic; it is the critical determinant of their interaction with biological targets, governing their efficacy, selectivity, and safety profiles.[2][3] This guide, intended for researchers and drug development professionals, provides a comparative analysis of the essential techniques used for the structural elucidation of this compound derivatives. We will explore the strengths and limitations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, demonstrating how a synergistic application of these methods provides a holistic structural understanding that is indispensable for modern, rational drug design.

Comparative Analysis of Core Structural Elucidation Techniques

The conformation of the piperidine ring and the orientation of its substituents are governed by a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[4][5] No single technique can fully capture this complexity. Here, we compare the three primary methods for a comprehensive structural assessment.

X-ray Crystallography: The Definitive Solid-State Snapshot

X-ray crystallography provides an unparalleled, high-resolution view of the molecule's atomic arrangement in the solid state.[6] It is the gold standard for unambiguously determining stereochemistry, bond lengths, bond angles, and the conformation adopted in a crystal lattice. This static picture serves as a crucial validation for computational models and provides foundational insights into the molecule's preferred geometry.[6]

Key Insights from Crystallography:

  • Piperidine Ring Conformation: In most derivatives, the piperidine ring adopts a stable chair conformation to minimize torsional strain.[7]

  • Substituent Orientation: It definitively establishes whether substituents are in axial or equatorial positions.

  • Intermolecular Interactions: Analysis of the crystal packing reveals hydrogen bonding and other non-covalent interactions that can be relevant for understanding crystal properties and, in some cases, receptor binding.

Comparative Crystallographic Data of Piperidine Derivatives

Compound/Derivative ClassCrystal SystemSpace GroupKey Structural Features & Reference
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideTriclinicP-1The piperidine ring is in a chair conformation. The study provided definitive bond lengths and angles for the entire molecule.[8]
N,N-bis(2,4-difluorobenzoyl)piperazineMonoclinicP2₁/cWhile a piperazine, this related structure shows only the anti-conformer in the crystal, demonstrating how crystallography can reveal the most stable solid-state form.[9][10]
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazineMonoclinicP2₁/nConfirmed the rotational conformation of the fluorobenzoyl group relative to the piperazine ring.[11]
NMR Spectroscopy: Unveiling Structure and Dynamics in Solution

While crystallography provides a static image, NMR spectroscopy offers a dynamic view of the molecule's structure and behavior in solution, which more closely mimics the physiological environment. For flexible systems like piperidines, NMR is indispensable for characterizing conformational equilibria.[5][12]

Key Insights from NMR:

  • Conformational Preference: The coupling constants (J-values) between protons, particularly on the piperidine ring, are diagnostic of their dihedral angles and can be used to determine the predominant chair conformation and the axial/equatorial orientation of substituents.[13]

  • Fluorine's Influence: A comprehensive study of fluorinated piperidines revealed that fluorine has a notable preference for the axial position, a phenomenon driven by a combination of charge-dipole interactions and hyperconjugation (σ C-H → σ* C-F).[12][13] This counterintuitive preference can be quantified using ³J(¹⁹F,¹H) coupling values.[12]

  • Rotational Barriers: Dynamic NMR (VT-NMR) experiments, where spectra are acquired at various temperatures, can be used to study the energy barriers between different conformers (e.g., ring flipping or rotation around the amide bond).[9][11] At low temperatures, distinct signals for each conformer may be observed, which coalesce into averaged signals as the temperature rises.[11]

Computational Modeling: Prediction, Rationalization, and SAR

Computational chemistry provides the theoretical framework to predict molecular properties and rationalize experimental findings. Techniques like Density Functional Theory (DFT) are used to calculate the relative energies of different conformers, while molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies connect structural features to biological activity.[13][14]

Key Applications:

  • Conformer Energy Landscapes: Computational models can predict the relative stability of axial vs. equatorial conformers, corroborating experimental NMR data. These calculations have confirmed that solvation and solvent polarity play a major role in stabilizing certain conformers.[5][12]

  • Rationalizing SAR: Docking studies can predict how a derivative binds to its target protein. For example, modeling has shown that the presence and position of the 4-fluoro substituent can drastically alter the binding orientation of a ligand within a receptor, explaining differences in affinity.[15] A weak affinity was observed for a 4-fluorophenyl derivative because the substituent prevented the formation of crucial ionic interactions with key amino acid residues.[15]

  • Designing Novel Inhibitors: Fragment-based QSAR models can be developed from a series of known active compounds to predict the activity of novel, untested derivatives, guiding synthetic efforts toward more potent molecules.[16]

Synergistic Workflow for Structural Analysis

A robust structural analysis relies on the integration of all three techniques. Computational models generate hypotheses, NMR experiments test these hypotheses in a biologically relevant solution state, and X-ray crystallography provides the ultimate solid-state validation.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: In-depth Structural Elucidation cluster_2 Phase 3: Integration and Application Synthesis Synthesis of This compound Derivative Purification Purification & Basic Characterization (LC-MS, IR) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, COSY, VT-NMR) Purification->NMR Determine Solution Conformation Xray X-ray Crystallography (Single Crystal Growth & Diffraction) Purification->Xray Obtain Solid-State Structure Comp Computational Modeling (DFT, Docking) Purification->Comp Predict Stability & Binding Modes SAR Structure-Activity Relationship (SAR) Analysis NMR->SAR Dynamic Behavior & Conformer Ratios Xray->Comp Validation of Models Xray->SAR Definitive Stereochemistry & Conformation Comp->NMR Rationalization of Spectra Comp->SAR Binding Interactions & Energy Calculations Design Rational Design of Next-Generation Compounds SAR->Design

Caption: Integrated workflow for comprehensive structural analysis.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

This protocol describes the process from crystal growth to structure solution, which is essential for obtaining definitive solid-state structural data.[6][9]

  • Crystal Growth (Solvent Evaporation):

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, chloroform) to near saturation.[6] The choice of solvent is critical and often requires screening.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

    • Visually inspect for the formation of single, well-defined crystals (typically 0.1-0.3 mm in size).[6]

  • Crystal Mounting and Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in an X-ray diffractometer. Data is often collected at low temperatures (e.g., -150 °C) to minimize thermal motion.[9]

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., MoKα, λ = 0.71073 Å) and collect diffraction data as the crystal is rotated.[9]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares on F², anisotropically refining all non-hydrogen atoms.[9]

    • Assess the quality of the final model using metrics like the R-factor and goodness-of-fit.

Protocol 2: Dynamic NMR for Conformational Analysis

This protocol uses variable-temperature (VT) NMR to study the equilibrium between two slowly interconverting conformers.[9][11]

  • Sample Preparation: Prepare a solution of the compound in a high-boiling deuterated solvent (e.g., DMSO-d₆, toluene-d₈) to allow for a wide temperature range.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note any broadened signals that might indicate dynamic exchange.

  • Low-Temperature Analysis:

    • Cool the sample in decrements of 10-20 K. Allow the temperature to equilibrate for several minutes before each acquisition.

    • Observe the splitting of broadened signals into sharp, distinct sets of peaks corresponding to individual conformers. The temperature at which this occurs is below the coalescence temperature (Tc).

  • High-Temperature Analysis:

    • Heat the sample in increments above room temperature.

    • Observe as the distinct signals broaden, merge at the coalescence temperature (Tc), and finally sharpen into a single set of time-averaged signals.

  • Data Analysis:

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange process from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at low temperature.[9]

Conformational Influences in Fluorinated Piperidines

The conformational equilibrium of the piperidine ring is not random; it is dictated by specific, often competing, intramolecular forces. Understanding these forces is key to predicting and controlling the molecule's shape.

G cluster_0 cluster_1 Stabilizing Forces Equatorial Equatorial Conformer Axial Axial Conformer Equatorial->Axial Ring Flip ChargeDipole Charge-Dipole Interactions ChargeDipole->Axial Favors Axial F Hyperconjugation Hyperconjugation (e.g., σC-H → σ*C-F) Hyperconjugation->Axial Favors Axial F DipoleMin Dipole Minimization DipoleMin->Equatorial Can favor Equatorial in polar solvents Steric Steric Repulsion (A-value) Steric->Equatorial Favors Equatorial (less crowding)

Caption: Key forces governing piperidine ring conformation.[4]

Conclusion

The structural analysis of this compound derivatives is a multi-faceted challenge that requires a synergistic approach. X-ray crystallography provides the definitive solid-state structure, serving as an anchor point for all other analyses. NMR spectroscopy illuminates the dynamic conformational behavior in solution, offering insights that are crucial for understanding interactions in a biological milieu. Finally, computational modeling acts as the connective tissue, rationalizing experimental observations, predicting binding modes, and guiding the design of new chemical entities with improved pharmacological profiles. Mastery of these integrated techniques empowers researchers to move beyond simple structure determination and toward a truly predictive, rational approach to drug discovery.

References

  • Benchchem. This compound hydrochloride | 25519-78-2.
  • PrepChem.com. Synthesis of this compound hydrochloride.
  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, NIH.
  • Chem-Impex. This compound hydrochloride.
  • Glorius, F., et al. (2020). The conformational preferences of fluorinated piperidine derivatives...
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • TargetMol. This compound hydrochloride.
  • De Luca, L., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC, PubMed Central.
  • Saify, Z.S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Hemmateenejad, B., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed.
  • Various Authors. (2023). Structure activity relationship of piperidine derivatives.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Ibrahim, M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • PubChem. This compound.
  • Ruiu, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible... Usiena air.
  • Goswami, R.P., et al. (2022). General strategy for the synthesis of piperidine derivatives.
  • Tang, C.M., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • Kählig, H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC, NIH.
  • Singh, H., & Singh, S. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors...
  • Mewis, R.E., et al. (2025).
  • Ibrahim, M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • BenchChem.

Sources

A Comparative Guide to In Silico Modeling of 4-(4-Fluorobenzoyl)piperidine Binding Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico methodologies for characterizing the binding interactions of 4-(4-Fluorobenzoyl)piperidine, a key chemical scaffold in modern drug discovery.[1] As researchers, scientists, and drug development professionals, our goal extends beyond simple prediction; we seek to understand the dynamic interplay between a ligand and its target. This document is structured to provide not just protocols, but the scientific rationale behind the selection and sequencing of computational techniques, ensuring a robust, self-validating workflow from initial hypothesis to refined binding energy prediction.

The this compound moiety is a versatile fragment found in compounds targeting a range of receptors, including serotonergic and sigma receptors, making it a subject of significant interest in medicinal chemistry.[2] Understanding its binding mechanism at an atomic level is paramount for optimizing lead compounds and designing novel therapeutics with enhanced efficacy and specificity.

Pillar 1: Molecular Docking - The Initial Pose Hypothesis

Molecular docking serves as the foundational step in our in silico pipeline. Its primary purpose is to predict the preferred orientation of a ligand within a protein's binding site and to provide an initial, albeit approximate, estimation of binding affinity through scoring functions.[3][4] This method is computationally inexpensive, allowing for high-throughput virtual screening of large compound libraries.[3][5]

Causality in Docking Software Selection

The choice of docking software is critical and depends on the specific research question. While many programs exist, they differ in their search algorithms and scoring functions.[6][7]

  • AutoDock Vina: Renowned for its speed and efficiency, making it ideal for screening large libraries. Its scoring function is calibrated on a large set of protein-ligand complexes.[6]

  • GOLD (Genetic Optimisation for Ligand Docking): Known for its high accuracy and flexibility, particularly in handling protein and ligand flexibility through its genetic algorithm.[6]

  • Glide (Schrödinger): A commercial option widely used in the pharmaceutical industry, noted for its speed and robust performance in virtual screening and lead optimization.[5][6]

For our purposes, we will proceed with a generalized workflow applicable to most docking programs, focusing on the critical steps that ensure a reliable outcome.

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model is a viable alternative.

    • Pre-processing: Remove all non-essential molecules (water, co-solvents, existing ligands). Add hydrogen atoms, as they are typically absent in PDB files but crucial for defining the correct hydrogen-bonding network. Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as incorrect protonation can lead to erroneous binding pose predictions.

    • Binding Site Definition: Define the binding pocket or "grid box" where the docking search will be performed. This is typically centered on the location of a known co-crystallized ligand or identified through pocket detection algorithms.

  • Ligand Preparation:

    • Obtain Structure: A 2D structure of this compound can be obtained from databases like PubChem (CID 2724440).[8]

    • 3D Conversion & Energy Minimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step ensures the starting ligand geometry is physically realistic.

  • Execution of Docking:

    • Run the docking algorithm, allowing it to sample various conformations and orientations of the ligand within the defined binding site. The search algorithm's exhaustiveness should be set appropriately; higher values yield more thorough searches at the cost of increased computation time.

  • Post-Docking Analysis:

    • Analyze the resulting poses based on their docking scores. The top-ranked poses represent the most probable binding modes.

    • Visually inspect the top poses to ensure they are sterically and chemically plausible. Key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues should be examined. A pose that makes no chemical sense, regardless of its score, should be discarded.

Pillar 2: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics

A high docking score does not guarantee a stable interaction. The binding pocket and ligand are not static entities; they are dynamic and respond to each other's presence. Molecular Dynamics (MD) simulations provide this crucial dynamic perspective by simulating the atomic motions of the protein-ligand complex over time.[9][10] This allows us to validate the stability of the docked pose and observe conformational changes that may occur upon binding.[11]

Workflow: From Static Docking to Dynamic Interaction

The general workflow for computational modeling seamlessly transitions from predicting a binding pose to verifying its stability and then calculating a more accurate binding energy.

G cluster_0 Phase 1: Pose Prediction cluster_1 Phase 2: Stability & Dynamics cluster_2 Phase 3: Affinity Refinement Receptor_Prep Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Setup System Solvation & Ionization Docking->MD_Setup Top Pose MD_Sim Molecular Dynamics Simulation (e.g., GROMACS/AMBER) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA) MD_Analysis->Free_Energy Stable Trajectory Endpoint Refined Binding Affinity & Interaction Analysis Free_Energy->Endpoint

Caption: In Silico Drug Discovery Workflow.

Experimental Protocol: GROMACS-based MD Simulation

GROMACS is a highly efficient, open-source software package for performing MD simulations.[12] The following protocol outlines the key steps for simulating our docked complex.[13][14][15][16]

  • System Preparation:

    • Merge Coordinates: Create a single PDB file containing the coordinates of the protein receptor and the docked this compound ligand.

    • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system, and a correct choice is vital for a meaningful simulation.

    • Generate Topology: Use GROMACS tools (pdb2gmx) to generate the protein topology. Generate the ligand topology and parameters, often requiring an external server like CGenFF.[14][16] Combine these into a unified system topology.

  • Solvation and Ionization:

    • Define Simulation Box: Create a periodic simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

    • NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) in the NVT (isothermal-isochoric) ensemble. This stabilizes the temperature of the system. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Follow with a longer equilibration (e.g., 1 ns) in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density of the system. The position restraints on the heavy atoms are often gradually released.

  • Production MD Run:

    • Execute the production simulation for a duration sufficient to observe the desired dynamics (typically 100-500 ns for binding stability analysis). All restraints are removed.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify persistent hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and protein.

Pillar 3: Binding Free Energy Calculations - Refining Affinity Prediction

While MD simulations confirm pose stability, they do not directly provide a quantitative binding affinity. For this, we turn to binding free energy calculations, which offer a more rigorous estimate than docking scores.[17][18][19] These methods can be broadly categorized into endpoint methods and alchemical methods.

Method Comparison: MM/PBSA vs. FEP/TI
MethodPrincipleComputational CostAccuracyTypical Application
MM/PBSA & MM/GBSA Calculates binding energy by combining molecular mechanics energy with a continuum solvation model. Performed as a post-process on MD trajectories.ModerateGood for relative rankingRanking congeneric series, identifying key residues for binding.
FEP & TI Alchemical methods that calculate the free energy difference by computationally "transforming" one molecule into another in a series of non-physical intermediate steps.[18][19]Very HighHigh (often within 1-2 kcal/mol of experiment)Lead optimization, accurately predicting the impact of small chemical modifications.

For this guide, we focus on the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method due to its balance of computational cost and predictive power, making it a widely accessible and powerful tool.

Experimental Protocol: MM/PBSA Calculation using AMBER
  • Trajectory Preparation:

    • From the production MD trajectory, strip out all water and ion molecules, leaving only the coordinates of the protein-ligand complex. This is done to reduce computational time, as the solvent is treated implicitly by the PB model.

    • Generate three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.

  • Input File Configuration:

    • Create an input file for MMPBSA.py specifying the calculation parameters.

    • &general: Define the frames from the trajectory to be analyzed (e.g., startframe=1000, endframe=5000, interval=10).

    • &gb / &pb: Specify the parameters for the Generalized Born (GB) or Poisson-Boltzmann (PB) solvation models. For PB, this includes setting the ionic strength (istrng=0.150).

  • Execution and Analysis:

    • Run the MMPBSA.py script with the prepared trajectory and topology files.

    • The script calculates the binding free energy (ΔG_bind) using the following equation:

      • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The final output will provide a breakdown of the energy components: van der Waals, electrostatic, polar solvation energy, and nonpolar solvation energy. This allows for a detailed understanding of the driving forces behind the binding interaction.

Thermodynamic Cycle for Binding Free Energy

The underlying principle of these calculations is the use of a thermodynamic cycle, which allows for the calculation of a state function (like binding free energy) through an alternative path.

G R_L Receptor + Ligand (in solution) RL Receptor-Ligand Complex (in solution) R_L->RL ΔG_bind (Experimental) R_gas_L_gas Receptor(g) + Ligand(g) R_L->R_gas_L_gas ΔG_solv(R) + ΔG_solv(L) RL_gas Receptor-Ligand(g) RL->RL_gas ΔG_solv(RL) dummy1 dummy2 R_gas_L_gas->RL_gas ΔG_gas (MM Energy)

Caption: Thermodynamic cycle for MM/PBSA.

Summary of In Silico Approaches

ParameterMolecular DockingMolecular Dynamics (MD)MM/PBSA Free Energy
Primary Output Binding pose, ScoreTrajectory, Pose StabilityBinding Free Energy (ΔG)
Computational Cost LowHighModerate (Post-MD)
Accuracy Low (Qualitative)N/A (Stability Metric)Medium-High (Quantitative)
Key Strength High-throughput screeningDynamic view of interactionsRefined affinity ranking
Key Limitation Static picture, scoring issuesComputationally intensiveEntropy often neglected

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol., 103, 139-162.
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simul
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • GROMACS Tutorials. Justin A. Lemkul.
  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. (2010). Current Medicinal Chemistry.
  • Free Energy Calculations for Protein–Ligand Binding Prediction.Methods in Molecular Biology.
  • Software for molecular docking: a review. (2017). Biophysics Reviews.
  • Free Energy Calculations for Protein-Ligand Binding Prediction. (2021). Methods in Molecular Biology.
  • Calculation of absolute protein–ligand binding free energy
  • Tutorial:amber. Molecular Modeling Lab Wiki.
  • Molecular docking software's applications and basic challenges faced: a review. (2020). Journal of Applied Pharmaceutical Science.
  • 2018 AMBER tutorial with 1c87. (2018). Rizzo Lab.
  • Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. (2015).
  • MMPBSA.py. Amber Tutorials.
  • Software for molecular docking: a review. (2017). Biophysics Reviews.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Methods in Molecular Biology.
  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2025). protocols.io.
  • A Review on Molecular Docking.Semantic Scholar.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube.
  • This compound hydrochloride. Benchchem.
  • Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov st
  • Amber Advanced Tutorials - Tutorial 3 - MMPBSA.py - Section 4. Amber MD.
  • This compound hydrochloride. TargetMol.
  • N-(2-phenylethyl)-4-(4-fluorobenzoyl)piperidine. PubChem.
  • This compound. PubChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, adherence to stringent safety protocols is paramount, extending from the synthesis and handling of a compound to its ultimate disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety data and regulatory standards, reflecting our commitment to value beyond the product itself.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound hydrochloride is classified under the Globally Harmonized System (GHS) as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion may be harmful and can lead to gastrointestinal irritation.[1] Therefore, it must be handled as a hazardous substance throughout its lifecycle.

Key Causal Insights: The piperidine moiety is a common structural motif in many biologically active compounds, and its derivatives can exhibit a range of toxicological properties. The fluorobenzoyl group adds to the chemical reactivity and potential for biological interaction. The primary hazards are dermal, ocular, and respiratory irritation, necessitating the use of appropriate personal protective equipment (PPE) at all times.

Property Data Source
Chemical Name This compound hydrochloride[1][2]
CAS Number 25519-78-2[1][2]
Molecular Formula C12H14FNO · HCl[1][2]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3][4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride, Hydrogen chloride gas.[1]

The Core Directive: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[5][6] Given the GHS classifications, this compound must be managed as hazardous waste.

Operational Causality: The first and most critical step in proper chemical disposal is preventing accidental reactions. This is achieved through meticulous waste segregation. Mixing this compound with incompatible materials like strong acids, bases, or oxidizing agents can lead to vigorous, exothermic reactions or the release of toxic gases.[1] Therefore, a dedicated waste stream must be established.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of unused or waste this compound and contaminated lab materials.

Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Disposal of Unused or Waste this compound
  • Work Area Preparation: Conduct all disposal-related activities within a certified chemical fume hood to prevent inhalation exposure.[8][9]

  • Container Selection: Select a waste container that is compatible with the chemical. The original container is often a suitable choice.[10] The container must be in good condition, with a secure, tightly-fitting lid.

  • Waste Transfer: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust. If any material is spilled during the transfer, clean it up immediately as per the spill protocol in Section 4.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[10][11]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).[10][12] This area must be near the point of generation and under the control of laboratory personnel. Ensure it is segregated from incompatible waste streams.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[5][11] Waste must be disposed of at an approved waste disposal plant.[1][2][3]

Disposal of Contaminated Materials
  • Segregation: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound must also be disposed of as hazardous waste.[11]

  • Collection: Place these contaminated solid materials into a designated solid hazardous waste container, separate from liquid waste.

  • Labeling and Storage: Label and store this container alongside the primary chemical waste container, following the same procedures.

  • Glassware Decontamination: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous waste. The third rinsate can typically be disposed of down the drain, but confirm this with your local EHS guidelines. After rinsing, the glassware can be washed normally.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 3.1.

  • Containment: For a small, solid spill, gently cover the material with an inert absorbent material, such as vermiculite, sand, or earth.[13] Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Identified: This compound haz_det Hazard Determination (Ref: SDS) start->haz_det ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_det->ppe waste_type Waste Type? ppe->waste_type solid_waste Unused Product or Contaminated Solids waste_type->solid_waste Solid spill_waste Spill Residue waste_type->spill_waste Spill container Place in Compatible, Labeled 'Hazardous Waste' Container solid_waste->container spill_waste->container segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) container->segregate store Store in Designated Satellite Accumulation Area segregate->store ehs Contact EHS or Licensed Contractor store->ehs disposal Transport to Approved Waste Disposal Facility ehs->disposal

Caption: Decision workflow for the disposal of this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • SAFETY DATA SHEET: PIPERIDINE. Penta chemicals. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Fluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt. As a compound frequently used in pharmaceutical synthesis, its potential hazards necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring that researchers, scientists, and drug development professionals can implement a self-validating system of protection built on scientific principles.

Hazard Profile and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The compound is typically an off-white to light tan solid powder.[1] Its primary hazards are well-documented in its Safety Data Sheets (SDS) and aggregated GHS information.

The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is less likely in a controlled lab setting but remains a risk. The core directive of any handling plan is to create barriers that interrupt these exposure pathways.

Hazard ClassificationGHS Hazard StatementPrimary Exposure Route & Implication
Skin Irritation (Category 2) H315: Causes skin irritation.[2][3][4][5]Skin Contact: Direct contact with the powder can cause irritation. This necessitates robust glove and body protection.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[2][3][4][5]Eye Contact: Airborne particles or splashes can cause significant irritation, requiring sealed eye protection.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.[2][3][4][5]Inhalation: As a fine powder, the compound can easily become airborne, posing a direct risk to the respiratory system. This mandates the use of engineering controls and, where necessary, respiratory protection.
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[4]Ingestion: Contamination of hands can lead to accidental ingestion, underscoring the need for strict hygiene protocols after handling.

The Core PPE Protocol: A Multi-Layered Defense

A risk-based approach dictates that PPE is the final barrier between the user and the chemical. It must be used in conjunction with primary engineering controls.

Engineering Controls: The First Line of Defense

Before any PPE is selected, the workspace must be properly engineered to minimize exposure.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to control the inhalation hazard posed by the fine dust.[2][5][6]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][3][5]

Primary Personal Protective Equipment

This is the mandatory minimum PPE for any task involving this compound.

  • Eye and Face Protection:

    • Why: To protect against the serious eye irritation hazard.[2][4]

    • Protocol: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] Standard safety glasses with side shields are insufficient as they do not provide a seal against fine dust. When there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection:

    • Why: To prevent skin irritation from direct contact.[2][4]

    • Protocol: Wear chemical-resistant, disposable gloves. Nitrile gloves are a common and effective choice.[9] Always inspect gloves for tears or punctures before use. For any extended procedures, double-gloving is recommended.[10] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[10] Remove gloves using a technique that avoids skin contamination and wash hands thoroughly after handling.[2]

  • Body Protection:

    • Why: To protect skin on the arms and body from settling dust or minor spills.

    • Protocol: A long-sleeved laboratory coat is required.[3] Ensure the coat is fully buttoned. For tasks with a higher potential for contamination, such as handling large quantities or cleaning spills, consider using chemical-resistant coveralls ("bunny suits").[5][10]

  • Respiratory Protection:

    • Why: To prevent respiratory tract irritation from inhalation of airborne powder.[2][4]

    • Protocol: When engineering controls (fume hood) are properly used, respiratory protection is typically not required. However, it becomes mandatory if you must handle the compound outside of a containment system or if you are responding to a spill. In these situations, a NIOSH-approved respirator (or European Standard EN 149) with a particulate filter is necessary.[3][5]

Operational Plans and Visual Workflows

Procedural discipline is as crucial as the equipment itself. The following workflows must be strictly followed.

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection cluster_0 Risk Assessment & PPE Selection A Assess Task (e.g., Weighing, Transfer, Spill Cleanup) B Is there a risk of dust inhalation? A->B C Is there a risk of splash? A->C D Select Core PPE - Nitrile Gloves - Lab Coat - Goggles B->D No (in hood) E Work inside Fume Hood OR Wear Respirator B->E Yes C->D No F Add Face Shield C->F Yes G Proceed with Task D->G E->D F->D

Caption: PPE selection is dictated by the specific risks of the task.

Step-by-Step Donning Sequence

Correctly putting on PPE minimizes gaps and ensures complete protection.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection (if required): Perform a seal check for any respirator.

  • Eye and Face Protection: Put on goggles and a face shield (if required).

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Donning_Sequence start Start hand_wash 1. Hand Hygiene start->hand_wash coat 2. Lab Coat hand_wash->coat respirator 3. Respirator (If needed) coat->respirator goggles 4. Goggles/ Face Shield respirator->goggles gloves 5. Gloves goggles->gloves end Ready gloves->end

Caption: The sequence for donning PPE to ensure maximum safety.

Step-by-Step Doffing (Removal) Sequence

This is the most critical phase for preventing self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it. If single-gloved, remove them using the same technique.

  • Body Protection: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated side folded inward.

  • Hand Hygiene: Wash hands.

  • Eye and Face Protection: Remove the face shield and goggles by handling the strap.

  • Respiratory Protection (if worn): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Doffing_Sequence start Start gloves 1. Remove Gloves start->gloves coat 2. Remove Coat gloves->coat wash1 3. Wash Hands coat->wash1 goggles 4. Remove Goggles wash1->goggles respirator 5. Remove Respirator (If worn) goggles->respirator wash2 6. Final Hand Wash respirator->wash2 end Safe wash2->end

Caption: The sequence for doffing PPE to prevent contamination.

Decontamination and Disposal Plan

  • Personnel Decontamination: Any skin that comes into contact with the compound must be washed immediately with plenty of soap and water.[2][3] After every work session, wash hands, face, and any exposed skin thoroughly.[2]

  • Waste Disposal: All disposable PPE (gloves, etc.) and materials contaminated with this compound are considered hazardous waste.[3] They must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3] Disposal must follow all local, state, and federal regulations.[3][5] Never dispose of this waste in standard trash or down the drain.

Emergency Response Quick Reference

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[2][3][11]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[2][3][5][11]
Ingestion Clean the mouth with water. Do not induce vomiting. Get medical attention if symptoms occur.[3][11]

By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • This compound PubChem Compound Summary . National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET this compound hydrochloride . Thermo Fisher Scientific (Alfa Aesar). [Link]

  • Key Specifications and Handling of this compound HCl . Autech Industry Co.,Ltd. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET . AAPPTec, LLC. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Ali Safa. [Link]

  • Personal Protective Equipment Products From Novarlo . Novarlo. [Link]

Sources

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